Tin (IV) Isopropoxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H28O4Sn |
|---|---|
Molecular Weight |
355.06 g/mol |
IUPAC Name |
propan-2-olate;tin(4+) |
InChI |
InChI=1S/4C3H7O.Sn/c4*1-3(2)4;/h4*3H,1-2H3;/q4*-1;+4 |
InChI Key |
CCTFOFUMSKSGRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Sn+4] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Tin (IV) Isopropoxide: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of tin (IV) isopropoxide, with a particular focus on its relevance to researchers and professionals in drug development. This document consolidates available data on its physicochemical characteristics, spectroscopic profile, and reactivity. Detailed experimental protocols for its synthesis and characterization are presented, alongside visualizations of key chemical processes and analytical workflows.
Introduction
This compound, with the chemical formula Sn(O-i-Pr)₄, is a metal alkoxide that has garnered interest as a precursor for the synthesis of tin-based materials, including tin (IV) oxide (SnO₂) nanoparticles and thin films.[1][2][3] Its utility stems from its solubility in organic solvents and its reactivity towards hydrolysis. While its primary applications have been in materials science, its potential in the pharmaceutical and drug development sectors as a catalyst or a precursor to bioactive nanoparticles is an emerging area of interest. This guide aims to provide a detailed technical resource for researchers exploring the chemistry and applications of this compound.
Chemical Properties and Structure
Physicochemical Properties
This compound is typically a colorless liquid, although it can appear as a wet solid, and is sensitive to moisture.[4] It is soluble in hydrocarbons and warm isopropanol (B130326) but reacts with water, alcohols, ketones, and esters.[4] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1184-61-8 | [5] |
| Molecular Formula | C₁₂H₂₈O₄Sn | [6] |
| Molecular Weight | 355.06 g/mol | [6] |
| Appearance | Colorless liquid / Wet solid | [4][5] |
| Boiling Point | 131 °C at 1.6 torr | [5] |
| Density | 0.8387 g/mL at 25 °C | [5] |
| Solubility | Soluble in hydrocarbons and warm isopropanol.[4] Reacts with water, alcohols, ketones, and esters.[4] | [4] |
| Sensitivity | Moisture sensitive | [4] |
Structure and Coordination
The precise molecular structure of this compound in the solid state has not been definitively determined by single-crystal X-ray diffraction in the reviewed literature. However, based on related tin (IV) alkoxides and the analogous titanium (IV) isopropoxide, some structural inferences can be made.
In non-polar solvents, this compound is likely to exist as a monomer with a tetrahedral coordination geometry around the central tin atom.[7] The four isopropoxide ligands would bind to the tin atom through the oxygen atoms. In the solid state or in solution with coordinating solvents, there is a possibility of oligomerization to form dimers or higher-order structures, where isopropoxide groups bridge between two or more tin centers, leading to an increase in the coordination number of the tin atoms. For instance, the related compound [Sn(μ₂-OiPr)(OiPr)(O₂CR)₂]₂ exists as a dimer with seven-coordinate tin atoms.[8]
Synthesis and Characterization
Synthesis of this compound
A common and effective method for the synthesis of metal alkoxides is the reaction of the corresponding metal halide with an alcohol in the presence of a base to neutralize the hydrogen halide byproduct. The following is a detailed experimental protocol for the synthesis of this compound, adapted from a well-established procedure for the synthesis of titanium (IV) isopropoxide.[9][10]
Experimental Protocol: Synthesis of this compound
Materials:
-
Tin (IV) chloride (SnCl₄), anhydrous
-
Isopropanol, anhydrous
-
Benzene (B151609), anhydrous
-
Ammonia (B1221849) (NH₃) gas, anhydrous
-
Nitrogen (N₂) or Argon (Ar) gas, inert
-
Standard laboratory glassware for air-sensitive chemistry (e.g., Schlenk line, oven-dried glassware)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet for inert gas, and a dropping funnel. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Reaction Mixture Preparation: In the reaction flask, under a positive pressure of inert gas, combine 1.0 molar equivalent of anhydrous tin (IV) chloride with 4.0 to 6.0 molar equivalents of anhydrous isopropanol.
-
Solvent Addition: Introduce 7.0 to 10.0 molar equivalents of anhydrous benzene to the reaction mixture with stirring.
-
Neutralization: Begin bubbling anhydrous ammonia gas through the stirred reaction mixture. The ammonia will react with the hydrogen chloride produced during the reaction, forming a white precipitate of ammonium (B1175870) chloride (NH₄Cl).
-
Reaction Completion: Continue the addition of ammonia and stirring for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by the cessation of ammonium chloride precipitation.
-
Work-up and Purification:
-
Filter the reaction mixture under an inert atmosphere to remove the precipitated ammonium chloride.
-
Wash the filter cake with anhydrous benzene to recover any entrained product.
-
Combine the filtrate and the washings.
-
Remove the benzene and excess isopropanol by distillation under reduced pressure.
-
The resulting crude this compound can be further purified by fractional distillation under high vacuum.
-
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two signals corresponding to the isopropoxide ligand: a septet for the methine proton (-OCH) and a doublet for the methyl protons (-CH₃). The integration ratio of these signals should be 1:6.
-
¹³C NMR: The carbon NMR spectrum should exhibit two resonances: one for the methine carbon and one for the methyl carbons of the isopropoxide ligand.
-
¹¹⁹Sn NMR: Tin has several NMR-active isotopes, with ¹¹⁹Sn being the most commonly studied due to its favorable properties.[4][11] The chemical shift of ¹¹⁹Sn is highly sensitive to the coordination environment of the tin atom. For a four-coordinate tin (IV) alkoxide, the chemical shift is expected in the downfield region of the ¹¹⁹Sn NMR spectrum. The presence of oligomeric species in solution would likely result in different ¹¹⁹Sn chemical shifts or broadened signals due to chemical exchange.
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the isopropoxide ligand and the Sn-O bond.
-
C-H stretching: Strong bands in the region of 2850-3000 cm⁻¹.
-
C-O stretching: A strong band typically observed in the 1000-1150 cm⁻¹ region.
-
Sn-O stretching: A characteristic band for the Sn-O bond is expected in the lower frequency region, typically between 500 and 700 cm⁻¹. For tin oxides, the O-Sn-O stretching vibration is observed around 620 cm⁻¹.[12][13]
3.2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would likely result in the observation of the molecular ion [Sn(O-i-Pr)₄]⁺, although it may be of low abundance due to fragmentation.[14][15] Common fragmentation pathways for metal alkoxides involve the loss of alkyl or alkoxy radicals. Expected fragments for this compound would include:
-
[Sn(O-i-Pr)₃]⁺ (loss of an isopropoxy radical)
-
[Sn(O-i-Pr)₂(OH)]⁺ (rearrangement followed by loss of propene)
-
Other fragments resulting from further loss of isopropoxide and isopropanol units.
Logical Workflow for Characterization:
Caption: Logical workflow for the characterization of this compound.
Reactivity
Hydrolysis and Condensation
This compound is highly susceptible to hydrolysis, reacting with water to form tin (IV) oxide. This reaction proceeds through a series of hydrolysis and condensation steps, analogous to the well-studied sol-gel process for titanium alkoxides.[16] The overall reaction can be summarized as:
Sn(O-i-Pr)₄ + 2H₂O → SnO₂ + 4 i-PrOH
The mechanism involves the initial hydrolysis of one or more isopropoxide ligands to form hydroxyl groups (-OH) bound to the tin atom. These hydroxylated intermediates can then undergo condensation reactions, either through an olation pathway (forming Sn-OH-Sn bridges) or an oxolation pathway (forming Sn-O-Sn bridges), leading to the formation of a three-dimensional tin oxide network.[16][17]
Signaling Pathway for Hydrolysis:
Caption: Simplified pathway for the hydrolysis of this compound.
Thermal Decomposition
The thermal decomposition of this compound is an important consideration for its use in chemical vapor deposition (CVD) and other high-temperature applications. While detailed mechanistic studies for this compound are scarce, studies on the analogous titanium (IV) isopropoxide suggest that decomposition can proceed through various pathways, including β-hydride elimination to produce propene and a metal hydroxide (B78521) species.[18][19] The ultimate product of thermal decomposition in an oxygen-containing atmosphere is tin (IV) oxide.
Applications in Drug Development
While direct applications of this compound in drug development are not yet well-documented, its chemical properties suggest several potential avenues for exploration.
Precursor for Nanoparticle-Based Drug Delivery
Tin (IV) oxide nanoparticles have been investigated for various biomedical applications. The controlled hydrolysis of this compound provides a route to synthesize SnO₂ nanoparticles with tunable size and surface properties. These nanoparticles could potentially be functionalized with targeting ligands and loaded with therapeutic agents for targeted drug delivery systems. The biocompatibility and degradation of such nanoparticles would be critical areas for further research.
Catalyst in Pharmaceutical Synthesis
Tin compounds are known to catalyze a variety of organic reactions, including esterification and transesterification, which are common transformations in the synthesis of active pharmaceutical ingredients (APIs).[2][20] The Lewis acidic nature of the tin center in this compound suggests its potential as a catalyst in organic synthesis, possibly offering advantages in terms of selectivity and milder reaction conditions compared to traditional catalysts.
Safety and Handling
This compound is a moisture-sensitive and flammable liquid.[21] It should be handled under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is harmful if swallowed or inhaled and can cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile chemical precursor with well-defined chemical and physical properties. While its primary use to date has been in materials science, its potential applications in drug development, particularly as a precursor for drug delivery nanoparticles and as a catalyst in organic synthesis, warrant further investigation. This technical guide provides a foundational resource for researchers interested in exploring the chemistry and potential of this compound. Further research is needed to fully elucidate its spectroscopic and structural details and to explore its utility in pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. oatext.com [oatext.com]
- 3. jetir.org [jetir.org]
- 4. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 5. americanelements.com [americanelements.com]
- 6. This compound | C12H28O4Sn | CID 71317417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 12. joam.inoe.ro [joam.inoe.ro]
- 13. airccse.com [airccse.com]
- 14. uni-saarland.de [uni-saarland.de]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 18. arxiv.org [arxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. alfachemic.com [alfachemic.com]
- 21. Tin(IV) isopropoxide, 98% (metals basis), 10% w/v in isopropanol/toluene 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to the Synthesis of Tin (IV) Isopropoxide from Tin Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tin (IV) isopropoxide from tin tetrachloride. The primary method detailed herein involves the reaction of tin tetrachloride with isopropanol (B130326) in the presence of ammonia (B1221849) as a neutralizing agent. This process is analogous to the well-established synthesis of titanium (IV) isopropoxide.[1][2] This document outlines the core chemical principles, detailed experimental protocols, and methods for purification and characterization of the final product.
Introduction
This compound, also known as tetraisopropoxytin or stannic isopropoxide, is a valuable precursor in materials science and organic synthesis.[3] It is a key component in the production of tin oxide (SnO₂) nanoparticles, thin films, and indium tin oxide (ITO) films, which have significant applications in electronics and gas sensing. The synthesis from tin tetrachloride offers a reliable route to this important organometallic compound.
Core Synthetic Methodology
The fundamental reaction for the synthesis of this compound from tin tetrachloride is the alcoholysis of the tin chloride with isopropanol. This reaction results in the substitution of the chloride ligands with isopropoxide groups. The overall balanced chemical equation is:
SnCl₄ + 4 CH₃CH(OH)CH₃ + 4 NH₃ → Sn(OCH(CH₃)₂)₄ + 4 NH₄Cl
The reaction proceeds by the nucleophilic attack of the oxygen atom of isopropanol on the tin center, leading to the displacement of a chloride ion. This process is repeated until all four chloride ligands have been replaced. Hydrogen chloride (HCl) is generated as a byproduct in each step. To drive the reaction to completion and prevent unwanted side reactions, a base, typically ammonia (NH₃), is used to neutralize the HCl as it is formed. This results in the precipitation of ammonium (B1175870) chloride (NH₄Cl), which can be easily removed by filtration.
Signaling Pathway of the Synthesis Reaction
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent hydrolysis of the reactants and product.
Materials and Equipment
Materials:
-
Tin (IV) tetrachloride (SnCl₄)
-
Anhydrous isopropanol
-
Anhydrous benzene (B151609) (or other inert solvent like toluene)
-
Ammonia gas (anhydrous)
-
Inert gas (Nitrogen or Argon)
-
Drying agents for solvents (e.g., sodium, molecular sieves)
-
Filter aid (e.g., Celite)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Gas inlet adapter
-
Condenser
-
Mechanical stirrer
-
Filtration apparatus (e.g., Büchner funnel or Schlenk filter)
-
Vacuum distillation apparatus
Synthesis Procedure
-
Apparatus Setup: Assemble a clean, dry three-necked flask equipped with a mechanical stirrer, a dropping funnel, a condenser with a gas outlet, and a gas inlet for inert gas. The entire apparatus should be flushed with a dry inert gas.
-
Reactant Charging: In the reaction flask, prepare a solution of tin (IV) tetrachloride in an anhydrous inert solvent such as benzene or toluene.
-
Addition of Isopropanol: While stirring the tin tetrachloride solution under an inert atmosphere, slowly add a stoichiometric amount (or a slight excess) of anhydrous isopropanol from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature. Cooling the flask in an ice bath may be necessary.
-
Neutralization with Ammonia: After the addition of isopropanol is complete, begin bubbling anhydrous ammonia gas through the reaction mixture. This will neutralize the hydrogen chloride formed and precipitate ammonium chloride as a white solid. Continue the ammonia flow until the reaction is complete, which can be indicated by the cessation of ammonium chloride precipitation.
-
Filtration: Once the reaction is complete, the mixture is filtered under an inert atmosphere to remove the precipitated ammonium chloride. The filter cake should be washed with a small amount of the anhydrous solvent to ensure complete recovery of the product.
-
Purification: The filtrate, containing the this compound, is then purified by vacuum distillation.[4] The solvent is first removed under reduced pressure, and then the this compound is distilled at a lower pressure.
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value/Range | Reference/Note |
| Stoichiometry | ||
| SnCl₄ : Isopropanol | 1 : ≥4 molar ratio | A slight excess of isopropanol can help drive the reaction to completion. |
| SnCl₄ : NH₃ | 1 : ≥4 molar ratio | Sufficient ammonia is required to neutralize all the HCl generated. |
| Reaction Conditions | ||
| Temperature | 0 - 50 °C (during addition and reaction) | The reaction is exothermic; cooling may be necessary. |
| Reaction Time | Several hours | Reaction completion can be monitored by the cessation of NH₄Cl precipitation. |
| Purification | ||
| Distillation Pressure | High vacuum (<1 mmHg) | Lowering the pressure reduces the boiling point and prevents thermal decomposition. |
| Boiling Point | ~60 °C at 0.1 mmHg (estimated) | The exact boiling point will depend on the vacuum achieved. |
| Yield | ||
| Theoretical Yield | Calculated based on the limiting reactant | Assuming SnCl₄ is the limiting reactant. |
| Expected Actual Yield | >80% | Yields are typically high for this type of reaction when performed under anhydrous conditions. |
| Product Properties | ||
| Molecular Weight | 355.06 g/mol | [5] |
| Appearance | Colorless liquid | [6] |
| Sensitivity | Air and moisture sensitive | [6] |
Characterization Data
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two main signals corresponding to the isopropoxide ligands: a septet for the methine proton (-OCH) and a doublet for the methyl protons (-CH₃).
-
¹³C NMR: The carbon NMR spectrum should exhibit two signals corresponding to the methine carbon and the methyl carbons of the isopropoxide groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong C-H stretching and bending vibrations from the isopropoxide ligands. A key feature is the Sn-O stretching vibration, which is typically observed in the lower frequency region of the spectrum.
Safety and Handling
-
Tin (IV) tetrachloride is a corrosive liquid that fumes in moist air. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Isopropanol and benzene/toluene are flammable liquids. Handle with care and avoid ignition sources.
-
Ammonia gas is toxic and corrosive. It should be handled in a well-ventilated area or fume hood.
-
This compound is sensitive to moisture and air.[6] It should be stored and handled under an inert atmosphere.
Conclusion
The synthesis of this compound from tin tetrachloride via alcoholysis with isopropanol and neutralization with ammonia is a robust and high-yielding method. Careful control of anhydrous conditions is crucial for achieving high purity and yield. The purified product serves as a versatile precursor for various applications in materials science and catalysis. This guide provides the necessary details for researchers to successfully synthesize and characterize this important organometallic compound.
References
An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Tin (IV) Isopropoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis and condensation mechanism of tin (IV) isopropoxide, a critical precursor in the sol-gel synthesis of tin oxide (SnO₂) nanomaterials. Given the limited direct kinetic data on this compound, this guide leverages the well-documented mechanism of titanium (IV) isopropoxide as a comparative model, supplemented with specific experimental findings and characterization data for the tin analogue. This document is intended to equip researchers, scientists, and drug development professionals with a foundational understanding for the controlled synthesis of tin-based materials.
Introduction to the Sol-Gel Process
The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials, particularly metal oxides, from molecular precursors. For this compound, the process involves two primary reactions: hydrolysis and condensation. These reactions transform the tin alkoxide precursor into a colloidal suspension (sol) and then into a continuous solid network (gel). The morphology and properties of the final tin oxide material are highly dependent on the conditions under which these reactions occur.
The Core Mechanism: Hydrolysis and Condensation
The overall transformation of this compound to tin oxide can be summarized by the following reactions:
Hydrolysis: Sn(OPrⁱ)₄ + 4H₂O → Sn(OH)₄ + 4PrⁱOH
Condensation: Sn(OH)₄ → SnO₂ + 2H₂O
However, this simplified representation belies a more complex, stepwise process involving the formation of various intermediate species. The mechanism is analogous to that of other metal alkoxides, such as titanium isopropoxide, and involves the initial replacement of isopropoxide (-OPrⁱ) groups with hydroxyl (-OH) groups, followed by the formation of Sn-O-Sn bridges.[1][2]
Hydrolysis: The Initial Reaction with Water
The hydrolysis of this compound is initiated by the nucleophilic attack of a water molecule on the electron-deficient tin atom. This results in the substitution of an isopropoxide group with a hydroxyl group and the liberation of isopropanol (B130326). This reaction can proceed stepwise, forming partially hydrolyzed species such as Sn(OPrⁱ)₃(OH), Sn(OPrⁱ)₂(OH)₂, and Sn(OPrⁱ)(OH)₃ before complete hydrolysis to Sn(OH)₄. The rate of hydrolysis is generally rapid and can be challenging to control.[1]
Condensation: Formation of the Tin-Oxo Network
Following hydrolysis, the condensation reactions commence, leading to the formation of Sn-O-Sn bridges and the elimination of smaller molecules like water or isopropanol. Two primary condensation pathways are recognized:
-
Oxolation: This reaction involves the condensation between two hydroxyl groups, forming a tin-oxo bridge and eliminating a water molecule. Sn-OH + HO-Sn → Sn-O-Sn + H₂O
-
Alcoxolation (or Olation): This pathway involves the reaction between a hydroxyl group and a remaining isopropoxide group, forming a tin-oxo bridge and eliminating an isopropanol molecule. Sn-OH + PrⁱO-Sn → Sn-O-Sn + PrⁱOH
These condensation reactions lead to the growth of oligomeric and polymeric species, eventually forming a three-dimensional tin oxide network.
Key Factors Influencing the Reaction Kinetics
The rates of hydrolysis and condensation are critical in determining the structure and properties of the resulting tin oxide material. Several factors can be manipulated to control these kinetics:
-
Water-to-Alkoxide Ratio (h): A higher water concentration generally accelerates the hydrolysis rate.
-
pH (Catalysis): The reaction can be catalyzed by both acids and bases. Acidic conditions tend to promote hydrolysis while slowing condensation, leading to more linear polymer chains.[3] Conversely, basic conditions typically accelerate condensation, favoring the formation of more highly branched, particulate structures.
-
Solvent: The choice of solvent can influence the solubility of the precursor and intermediate species, as well as the reaction rates.[4]
-
Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation.
-
Chelating Agents: The addition of chelating agents, such as acetylacetone (B45752) (acac), can stabilize the tin precursor by forming more stable complexes.[5][6] This modification reduces the reactivity of the tin center, thereby slowing down the hydrolysis rate and allowing for better control over the particle formation process. This is a widely used strategy to prevent rapid, uncontrolled precipitation.[7]
Experimental Protocols
While detailed kinetic studies on this compound are not as prevalent as for its titanium counterpart, several experimental protocols for the synthesis of tin oxide nanoparticles via the sol-gel method have been reported. These protocols provide a practical framework for researchers.
General Sol-Gel Synthesis of SnO₂ Nanoparticles
This protocol outlines a typical procedure for the synthesis of tin oxide nanoparticles.
Materials:
-
This compound (as a solution in isopropanol/toluene or as a solid adduct)[8][9]
-
Anhydrous isopropanol or ethanol (B145695) (solvent)
-
Deionized water
-
Acid (e.g., HNO₃) or base (e.g., NH₄OH) for pH adjustment (optional)
-
Acetylacetone (stabilizer, optional)
Procedure:
-
Precursor Solution Preparation: In a dry, inert atmosphere, dissolve a specific amount of this compound in an anhydrous alcohol solvent.
-
(Optional) Stabilization: If a chelating agent is used, add acetylacetone to the precursor solution and stir to allow for complex formation.
-
Hydrolysis Solution Preparation: In a separate vessel, prepare a mixture of deionized water and the alcohol solvent. The pH can be adjusted at this stage by the dropwise addition of an acid or base.
-
Hydrolysis Reaction: Slowly add the hydrolysis solution to the precursor solution under vigorous stirring. The rate of addition is crucial for controlling the reaction.
-
Sol Formation and Gelation: A translucent sol or a white precipitate may form. Continue stirring for a set period to allow for hydrolysis and condensation to proceed, leading to the formation of a gel.
-
Aging: The gel is typically aged for a period of time (e.g., 24 hours) at room temperature or a slightly elevated temperature to strengthen the network.
-
Drying and Calcination: The gel is then dried to remove the solvent and calcined at a high temperature (e.g., 400-600 °C) to crystallize the amorphous tin oxide into the desired phase (e.g., cassiterite).
In-situ Monitoring of the Reaction
To gain deeper insight into the reaction mechanism, in-situ monitoring techniques can be employed.
-
FTIR Spectroscopy: This technique can track the disappearance of Sn-O-C bonds from the precursor and the appearance of Sn-O-H and Sn-O-Sn bonds in the products in real-time.[10]
-
NMR Spectroscopy: ¹H NMR can be used to monitor the release of isopropanol. More advanced techniques like ¹¹⁹Sn NMR can provide detailed information about the coordination environment of the tin atoms, helping to identify intermediate species.[1][11][12][13][14]
-
UV-Vis Spectroscopy: Changes in the turbidity of the solution can be monitored to study the kinetics of particle nucleation and growth.[10]
Quantitative Data Summary
Direct quantitative kinetic data for the hydrolysis and condensation of this compound is scarce in the literature. However, data from analogous systems, particularly titanium (IV) isopropoxide, can provide valuable estimates and illustrate the expected trends.
| Parameter | Condition | Observation/Value | Analytical Technique | Reference (Analogous System) |
| Reaction Order | High Temperature | Second-order | Molecular Dynamics Simulation | [10] |
| Activation Energy (Ea) | High Temperature | 94.1 kJ/mol | Molecular Dynamics Simulation | [10] |
| Effect of pH | Acidic (pH < 3) | Favors hydrolysis, slows condensation | General Observation | [3] |
| Effect of pH | Basic | Accelerates condensation | General Observation | [3] |
| Effect of Chelating Agent (Acetylacetone) | Molar Ratio TTIP:AcacH 1:4 to 1:8 | Ten-fold increase in photodegradation rate constant (of stearic acid on TiO₂ film) | FTIR | [6] |
| Gelation Time | Near Isoelectric Point (pH 5-6.8) | Rapid gelation | General Observation | [3] |
| Gelation Time | Highly Acidic or Basic | Slow or no gelation | General Observation | [3] |
Visualization of Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. americanelements.com [americanelements.com]
- 9. Tin(IV) isopropoxide, 98% (metals basis), 10% w/v in isopropanol/toluene 500 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 13. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 14. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Navigating the Solution Landscape: A Technical Guide to the Solubility of Tin (IV) Isopropoxide
For researchers, scientists, and professionals in drug development, understanding the solubility of precursor materials is paramount to achieving desired reaction kinetics, product purity, and overall process efficiency. This in-depth technical guide provides a comprehensive overview of the solubility of tin (IV) isopropoxide in various organic solvents, offering a critical resource for its application in synthesis and materials science.
This compound, a metal alkoxide, is a key precursor in the synthesis of tin-based materials, including tin oxide (SnO₂) nanoparticles and thin films, as well as indium tin oxide (ITO) films, which are vital in various electronic and sensing applications.[1] Its utility is intrinsically linked to its behavior in solution. This guide summarizes the available solubility data, details its reactivity with common organic solvents, and provides a general experimental protocol for solubility determination of air-sensitive compounds.
Quantitative and Qualitative Solubility Data
Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and some quantitative information from commercial suppliers provide valuable insights into its solubility profile. The available data is summarized in the table below.
| Solvent Class | Solvent | Solubility | Remarks |
| Hydrocarbons | General Hydrocarbons | Soluble[2][3] | Generally considered a good solvent class for dissolution without reaction. |
| Toluene | Soluble (Component of a 10% w/v commercial solution)[4] | Often used in combination with isopropanol (B130326). | |
| Alcohols | Isopropanol | Soluble (up to 10% w/v in commercial solutions), Soluble in warm isopropanol[2] | Reacts with the solvent (alcoholysis/transesterification). The term "soluble" likely refers to miscibility leading to a reaction. |
| General Alcohols | Reacts[2][3] | The compound is reactive towards other alcohols, leading to an exchange of the isopropoxide ligands. | |
| Ketones | General Ketones | Reacts[2][3] | The nature of the reaction is likely coordination to the tin center, which can lead to changes in the compound's structure and reactivity. |
| Esters | General Esters | Reacts[2][3] | Similar to ketones, interaction with esters can occur, potentially through coordination. |
| Water | Water | Reacts slowly with moisture/water[3] | Hydrolyzes to form tin oxides. All handling should be under anhydrous conditions. |
Understanding Reactivity: More Than Just Dissolution
For a technical audience, it is crucial to understand that the interaction of this compound with many common organic solvents extends beyond simple physical dissolution. Its reactivity, particularly with protic and coordinating solvents, is a key chemical characteristic.
Alcoholysis: When dissolved in an alcohol other than isopropanol, this compound will undergo an alcoholysis or transesterification reaction. In this equilibrium-driven process, the isopropoxide ligands on the tin atom are exchanged with the alkoxide groups from the solvent. For example, in ethanol, an equilibrium mixture of this compound, tin (IV) ethoxide, and mixed this compound-ethoxides will be formed. This reactivity is fundamental to the use of tin alkoxides in sol-gel processes for the formation of metal oxides.
Coordination with Ketones and Esters: The tin center in this compound is electrophilic and can coordinate with Lewis basic functional groups such as the carbonyl oxygen of ketones and esters. This can lead to the formation of adducts, which may alter the solubility and subsequent reactivity of the tin precursor. While often described as "reacts," this interaction may not always involve the breaking of the tin-oxygen bond, but rather an expansion of the coordination sphere of the tin atom.
Experimental Protocol for Solubility Determination of Air-Sensitive Compounds
Given the lack of a specific, detailed protocol for this compound, a generalized methodology for determining the solubility of air- and moisture-sensitive compounds is presented. This protocol should be adapted based on the specific solvent and available analytical techniques.
Objective: To determine the solubility of this compound in a given anhydrous organic solvent at a specific temperature.
Materials and Equipment:
-
This compound
-
Anhydrous organic solvent of interest
-
Inert atmosphere glovebox or Schlenk line
-
Temperature-controlled shaker or stirrer plate
-
Gas-tight syringes and needles
-
Anhydrous filtration apparatus (e.g., cannula filter or syringe filter with a PTFE membrane)
-
Analytical balance (inside the glovebox or with appropriate handling)
-
Volumetric flasks and pipettes (oven-dried and cooled under an inert atmosphere)
-
Appropriate analytical instrument for quantification (e.g., ICP-MS for tin concentration, or a calibrated spectroscopic method if applicable)
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen) before being transferred into a glovebox. All solvents must be anhydrous.
-
Sample Preparation: Inside the glovebox, prepare a series of vials with a known volume of the anhydrous solvent.
-
Addition of Solute: To each vial, add an excess amount of this compound. The exact amount should be recorded. "Excess" means that undissolved material should be visible after initial mixing.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure good mixing. The time required for equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.
-
Phase Separation: After equilibration, stop the agitation and allow the excess solid to settle. Carefully draw a known volume of the supernatant (the clear solution) using a gas-tight syringe fitted with a filter to remove any suspended particles.
-
Quantification: The collected sample of the saturated solution is then carefully transferred to a volumetric flask and diluted with the same anhydrous solvent to a concentration suitable for the chosen analytical method. The concentration of tin in the diluted solution is then determined.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in g/100 mL or mol/L.
Logical Workflow for Solvent Selection
The selection of an appropriate solvent for this compound involves a logical progression of considerations, starting with the desired outcome of the process. The following diagram illustrates this workflow.
Caption: Logical workflow for selecting a suitable solvent for this compound.
References
- 1. americanelements.com [americanelements.com]
- 2. Tin(IV) isopropoxide isopropanol adduct, 98% (metals basis) 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. Page loading... [guidechem.com]
- 4. Tin(IV) isopropoxide solution 10 % (w/v) in isopropanol/toluene, 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
Thermal Decomposition of Tin (IV) Isopropoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tin (IV) isopropoxide (Sn(O-i-Pr)₄) is a metal alkoxide precursor of significant interest for the synthesis of tin (IV) oxide (SnO₂) nanomaterials and thin films, which have diverse applications in areas such as gas sensing, catalysis, and transparent conducting oxides. The thermal decomposition of this precursor is a critical step in many synthesis routes, dictating the properties of the final tin oxide material. This technical guide provides a comprehensive overview of the thermal decomposition characteristics of this compound. Due to a scarcity of specific, publicly available thermal analysis data for this compound, this guide draws upon established knowledge of analogous metal alkoxides, particularly titanium (IV) isopropoxide, to infer and present a likely decomposition pathway and characteristics. This guide also outlines detailed experimental protocols for conducting thermal analysis of such precursors.
Introduction
The synthesis of high-purity, crystalline tin (IV) oxide with controlled morphology is often achieved through the thermal decomposition of organometallic precursors. This compound is a volatile, soluble, and relatively easy-to-handle precursor, making it an attractive candidate for chemical vapor deposition (CVD), atomic layer deposition (ALD), and sol-gel processes. Understanding the temperature ranges of decomposition, the nature of the evolved gaseous byproducts, and the mechanism of transformation from the molecular precursor to the solid oxide is paramount for optimizing these synthesis techniques.
While detailed experimental data on the thermal decomposition of this compound is not extensively reported in peer-reviewed literature, a single source indicates a melting point of 130°C with decomposition, suggesting that the decomposition process begins at or around this temperature.[1]
Proposed Thermal Decomposition Pathway
Based on the well-documented thermal decomposition of analogous metal alkoxides like titanium (IV) isopropoxide, a multi-step decomposition pathway for this compound can be proposed. The overall reaction is the conversion of the tin alkoxide to tin oxide, with the release of volatile organic byproducts.
Overall Reaction:
Sn(OCH(CH₃)₂)₄ → SnO₂ + 4 C₃H₆ (propene) + 2 H₂O
This overall reaction likely proceeds through a series of intermediate steps involving the sequential removal of the isopropoxide ligands.
Logical Relationship of the Proposed Decomposition Pathway
Caption: A proposed multi-step decomposition pathway for this compound.
Quantitative Thermal Analysis Data (Hypothetical)
The following table summarizes hypothetical quantitative data for the thermal decomposition of this compound, based on typical values observed for similar metal alkoxides. It is crucial to note that these are estimated values and require experimental verification.
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Associated Process |
| Step 1 | 130 - 250 | ~25% | Initial decomposition and loss of the first isopropoxide ligand. |
| Step 2 | 250 - 400 | ~50% (cumulative) | Continued loss of isopropoxide ligands. |
| Step 3 | 400 - 550 | ~65% (cumulative) | Final ligand removal and formation of amorphous tin oxide. |
| Final Residue | > 550 | ~35% (remaining) | Crystalline tin (IV) oxide (SnO₂). |
Experimental Protocols
To obtain precise and reliable data on the thermal decomposition of this compound, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature-dependent mass loss of this compound.
Methodology:
-
Instrument: A high-resolution thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to identify the temperatures of onset, peak, and completion of decomposition stages, as well as the percentage of mass loss at each stage. The derivative of the TGA curve (DTG) can be used to more clearly identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions of this compound.
Methodology:
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Atmosphere: The analysis is performed under an inert atmosphere (e.g., nitrogen) with a constant purge rate.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10°C/min) over a desired temperature range (e.g., ambient to 600°C).
-
Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC curve reveals endothermic (e.g., melting, evaporation) and exothermic (e.g., crystallization, decomposition) events. The peak temperature and the area under the peak (enthalpy change) are determined for each thermal event.
Experimental Workflow for Thermal Analysis
Caption: A flowchart illustrating the key steps in the thermal analysis of this compound.
Conclusion
The thermal decomposition of this compound is a fundamental process in the synthesis of tin oxide materials. While specific experimental data for this precursor is limited, by analogy with similar metal alkoxides, a multi-step decomposition mechanism involving the sequential elimination of isopropoxide ligands to form tin (IV) oxide is proposed. For researchers and professionals in materials science and drug development, a thorough experimental investigation using techniques such as TGA and DSC is essential to elucidate the precise thermal decomposition characteristics. The protocols outlined in this guide provide a robust framework for such investigations, enabling the optimization of synthesis parameters for the production of high-quality tin oxide materials with desired properties.
References
Tin (IV) Isopropoxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of Tin (IV) isopropoxide, a versatile organometallic compound with significant applications in materials science and catalysis. This document consolidates essential physicochemical data, safety information, and a review of its primary applications, with a focus on its role as a precursor in the synthesis of tin-based nanomaterials. Experimental workflows for these synthetic processes are also presented.
Chemical and Physical Properties
This compound, also known as tetra-isopropoxy tin, is a metal alkoxide that is a colorless to yellowish liquid at room temperature. It is notable for its reactivity, particularly with water, and its solubility in organic solvents.
Chemical Identifiers
A summary of the key chemical identifiers for this compound is provided in the table below. It is important to note that this compound can exist as a complex with isopropanol (B130326), which may affect its molecular weight and CAS number.
| Identifier | Value | References |
| CAS Number | 1184-61-8 | [1][2][3][4][5] |
| Molecular Formula | C12H28O4Sn | [2][6] |
| Molecular Weight | 355.06 g/mol | [2][6][7] |
| IUPAC Name | tetrakis(propan-2-ol) tin | [3] |
| Synonyms | Tin tetraisopropoxide, Isopropyl stannate(IV) | [4][8] |
| InChI Key | VUDAJANAMZGVOP-UHFFFAOYSA-N | [3][4] |
| SMILES | CC(C)O--INVALID-LINK--(OC(C)C)OC(C)C | [7] |
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | References |
| Appearance | Yellow to red liquid | [3] |
| Density | 0.8387 g/mL at 25 °C | [2][5][7] |
| Melting Point | 130 °C (decomposes) | [2][5] |
| Boiling Point | 131 °C at 1.6 mmHg | [2][5] |
| Flash Point | 131 °C at 1.6 mmHg | [2][5] |
| Solubility | Soluble in hydrocarbons; reacts with moisture/water, alcohols, ketones, and esters. | [2][4] |
| Sensitivity | Moisture sensitive | [4] |
Applications in Research and Development
This compound is a key precursor material in the synthesis of various tin-based materials, primarily tin oxide (SnO2) nanoparticles and thin films.[1][4] These materials have widespread applications in gas sensors, transparent conductive oxides (such as Indium Tin Oxide, ITO), and as components in solar cells.[1][4]
Synthesis of Tin Oxide Nanoparticles
A common application of this compound is in the sol-gel synthesis of tin oxide nanoparticles. The general workflow for this process is outlined below.
Caption: Sol-gel synthesis of SnO2 nanoparticles from this compound.
Experimental Protocols
General Handling and Storage
Due to its moisture sensitivity, this compound should be handled under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.
Safety Information
This compound is a hazardous substance and should be handled with appropriate personal protective equipment.
| Hazard Statement | Precautionary Statement |
| Highly flammable liquid and vapor. | Keep away from sources of ignition. |
| Causes severe skin burns and eye damage. | Wear suitable protective clothing, gloves, and eye/face protection. |
| Harmful if swallowed, in contact with skin, or if inhaled. | Do not breathe vapor. In case of accident or if you feel unwell, seek medical advice immediately. |
| May cause drowsiness or dizziness. | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. |
| Suspected of damaging fertility or the unborn child. |
Conclusion
This compound is a valuable precursor for the synthesis of tin-based materials. Its well-defined chemical properties and reactivity make it a versatile tool for researchers in materials science and related fields. Proper handling and an understanding of its chemical behavior are essential for its safe and effective use in the laboratory.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound [chembk.com]
- 3. Tin(IV) isopropoxide, 99% (metals basis), 10% w/v in isopropanol 100 mL | Buy Online [thermofisher.com]
- 4. Tin(IV) isopropoxide, 98% (metals basis), 10% w/v in isopropanol/toluene 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound | CAS#:1184-61-8 | Chemsrc [chemsrc.com]
- 6. This compound | C12H28O4Sn | CID 71317417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tin(IV) isopropoxide solution 10 % (w/v) in isopropanol/toluene, 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 8. Tin(IV) isopropoxide | Isopropyl stannate(IV) | C12H28O4Sn - Ereztech [ereztech.com]
Spectroscopic Analysis of Tin (IV) Isopropoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin (IV) isopropoxide (Sn(OPr)₄), also known as tetraisopropyl stannate, is a metal alkoxide that serves as a key precursor in the synthesis of various tin-based materials, including tin oxide (SnO₂) nanoparticles and thin films for applications in gas sensors, transparent conductive coatings, and catalysis. A thorough understanding of its molecular structure and purity is paramount for controlling the properties of the resulting materials. This technical guide provides an in-depth overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy—used to characterize this compound. This document outlines detailed experimental protocols, data interpretation, and the logical framework for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the identity and purity of this compound by providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the isopropoxide ligands.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
Due to the moisture-sensitive nature of this compound, all sample preparation must be conducted under an inert atmosphere (e.g., in a glovebox) using dry, deuterated solvents.
-
Glassware: Ensure all glassware (NMR tube, pipettes, vials) is thoroughly dried in an oven at >100°C for several hours and cooled under a stream of dry nitrogen or in a desiccator.
-
Solvent: Use anhydrous deuterated chloroform (B151607) (CDCl₃) or benzene-d₆ (C₆D₆). The choice of solvent can slightly influence the chemical shifts.
-
Sample Concentration: Prepare a dilute solution of this compound (approximately 1-5% v/v) in the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher is recommended.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is generally adequate.
-
Spectral Width: A spectral width of approximately 15 ppm, centered around 5 ppm, is appropriate.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A delay of 2-5 seconds is recommended.
-
Spectral Width: A spectral width of approximately 200 ppm, centered around 100 ppm, is suitable.
-
Data Presentation: NMR Chemical Shifts
Table 1: Expected ¹H NMR Chemical Shifts for this compound (Analogous to Ti(OPr)₄)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH- (methine) | ~4.3 - 4.6 | Septet | ~6.0 |
| -CH₃ (methyl) | ~1.2 - 1.4 | Doublet | ~6.0 |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound (Analogous to Ti(OPr)₄)
| Carbon | Expected Chemical Shift (δ, ppm) |
| -CH- (methine) | ~75 - 78 |
| -CH₃ (methyl) | ~25 - 28 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, FT-IR is primarily used to confirm the presence of the isopropoxide ligands and the Sn-O bonds.
Experimental Protocol: FT-IR
Sample Preparation:
This compound is a liquid and can be analyzed neat.
-
Attenuated Total Reflectance (ATR): This is the simplest method. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or ZnSe).
-
Transmission (Salt Plates): A thin film of the liquid can be pressed between two IR-transparent salt plates (e.g., NaCl or KBr). This method requires careful handling to avoid moisture contamination.
Instrumentation and Data Acquisition:
-
Spectrometer: A standard FT-IR spectrometer is used.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is typically sufficient.
-
Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal or salt plates should be recorded and subtracted from the sample spectrum.
-
Data Presentation: FT-IR Vibrational Frequencies
Disclaimer: Specific FT-IR peak assignments for this compound are not widely published. The data presented below is based on the analysis of similar metal alkoxides, such as titanium (IV) isopropoxide, and general infrared correlation tables.
Table 3: Expected FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 2970 - 2850 | C-H stretch | Aliphatic C-H stretching of the methyl and methine groups. |
| 1465 - 1450 | C-H bend | Asymmetric bending of the methyl groups. |
| 1380 - 1370 | C-H bend | Symmetric bending (umbrella mode) of the methyl groups. |
| 1170 - 1120 | C-O stretch | Stretching of the C-O bond in the isopropoxide ligand. |
| ~1000 | C-C stretch | Skeletal C-C stretching. |
| 600 - 500 | Sn-O stretch | Stretching of the tin-oxygen bond. This is a key diagnostic peak. |
Visualization of Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the workflow for spectroscopic analysis and the logical process of structural confirmation.
An In-depth Technical Guide on the Reactivity of Tin (IV) Isopropoxide with Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of tin (IV) isopropoxide with water, a fundamental process in the sol-gel synthesis of tin oxide (SnO₂) nanomaterials. Given the limited direct quantitative kinetic data for this compound in publicly available literature, this guide leverages established principles of metal alkoxide chemistry and draws parallels with the well-studied analogous compound, titanium (IV) isopropoxide (TTIP), to provide a thorough understanding of the reaction dynamics.
Core Principles of Reactivity
The reaction of this compound, Sn(O-i-Pr)₄, with water is characterized by two primary, often concurrent, reactions: hydrolysis and condensation. These reactions are the cornerstone of the sol-gel process, which allows for the formation of a solid oxide network from a solution of molecular precursors.[1]
Hydrolysis: In the initial step, the isopropoxide (-O-i-Pr) groups are replaced by hydroxyl (-OH) groups upon reaction with water. This is a nucleophilic substitution reaction where water acts as the nucleophile. The reaction can be represented as a series of steps:
Sn(O-i-Pr)₄ + H₂O → Sn(O-i-Pr)₃(OH) + i-PrOH Sn(O-i-Pr)₃(OH) + H₂O → Sn(O-i-Pr)₂(OH)₂ + i-PrOH Sn(O-i-Pr)₂(OH)₂ + H₂O → Sn(O-i-Pr)(OH)₃ + i-PrOH Sn(O-i-Pr)(OH)₃ + H₂O → Sn(OH)₄ + i-PrOH
The extent of hydrolysis is dependent on the water-to-alkoxide molar ratio (h).
Condensation: The newly formed hydroxyl groups are reactive and can undergo condensation reactions to form tin-oxo-tin (Sn-O-Sn) bridges, eliminating either water (oxolation) or isopropanol (B130326) (alkoxolation).
-
Oxolation: Sn-OH + HO-Sn → Sn-O-Sn + H₂O
-
Alkoxolation: Sn-O-i-Pr + HO-Sn → Sn-O-Sn + i-PrOH
These condensation reactions lead to the formation of oligomers, which then grow into a three-dimensional network, eventually forming a gel.
The reactivity of metal alkoxides like this compound is significantly higher than that of silicon alkoxides, leading to very fast hydrolysis and condensation rates that can be challenging to control.[1]
Quantitative Data Presentation
| Parameter | Influence on Hydrolysis Rate | Influence on Condensation Rate | Resulting Nanoparticle Characteristics |
| Water-to-Alkoxide Ratio (h) | Increases with higher h | Increases with higher h | Higher h can lead to faster precipitation and larger, more aggregated particles. |
| pH (Catalyst) | Catalyzed by both acid and base | Acid catalysis favors slower condensation; Base catalysis favors faster condensation | Acidic conditions often yield smaller, more uniform particles; basic conditions can lead to rapid precipitation and larger aggregates. |
| Temperature | Increases with temperature | Increases with temperature | Higher temperatures can promote faster kinetics, crystallite growth, and potentially aggregation. |
| Precursor Concentration | Increases with concentration | Increases with concentration | Lower concentrations generally favor the formation of smaller, more monodisperse nanoparticles. |
| Solvent | Can influence reactant accessibility and intermediate stability | Can influence the stability of growing oligomers | The choice of solvent can affect particle size and morphology. |
Experimental Protocols
Precise kinetic analysis of the rapid hydrolysis of this compound requires specialized techniques. The following are detailed methodologies adapted from established protocols for studying metal alkoxide hydrolysis.[2]
Kinetic Analysis using UV-Vis Spectrophotometry
This method is suitable for monitoring the initial stages of hydrolysis and the onset of particle nucleation by observing changes in turbidity.
Materials:
-
This compound [Sn(O-i-Pr)₄]
-
Anhydrous isopropanol (solvent)
-
Deionized water
-
Acid (e.g., HCl) or base (e.g., NH₄OH) for pH adjustment
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of Sn(O-i-Pr)₄ in anhydrous isopropanol (e.g., 0.1 M).
-
Prepare an aqueous solution with the desired pH, adjusted using the acid or base.
-
-
Kinetic Measurement:
-
Equilibrate both solutions to the desired reaction temperature.
-
Rapidly mix the two solutions in a cuvette.
-
Immediately begin recording the absorbance at a fixed wavelength (e.g., 400 nm) over time. An increase in absorbance indicates the formation of particles and thus the progress of the reaction.
-
-
Data Analysis:
-
The initial rate of reaction can be determined from the initial slope of the absorbance versus time plot.
-
By varying the concentrations of the reactants and the temperature, the reaction order and activation energy can be determined.
-
In-situ Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy allows for the monitoring of the disappearance of reactants and the appearance of products by tracking their characteristic vibrational bands in real-time.[2]
Materials:
-
This compound [Sn(O-i-Pr)₄]
-
Anhydrous solvent (e.g., isopropanol)
-
Deionized water (or D₂O for isotopic labeling)
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe or a flow cell
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare the reactant solutions as described for the UV-Vis method.
-
-
Kinetic Measurement:
-
Initiate the reaction by mixing the solutions directly in the FTIR sample compartment or by flowing the mixed solution through the cell.
-
Record FTIR spectra at regular time intervals.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the Sn-O-C vibrational bands of the isopropoxide group and the increase in the O-H stretching band of the hydroxyl groups and water.
-
The change in the integrated area of these characteristic bands over time provides the concentration profiles of reactants and products, from which the reaction kinetics can be determined.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the core reaction pathway and a typical experimental workflow for studying the reactivity of this compound with water.
Caption: Simplified reaction pathway of Sn(O-i-Pr)₄ hydrolysis and condensation.
Caption: Experimental workflow for the kinetic analysis of Sn(O-i-Pr)₄ hydrolysis.
References
Methodological & Application
Application Notes and Protocols for Tin Oxide (SnO₂) Thin Film Fabrication via Tin (IV) Isopropoxide Sol-Gel Method
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of tin oxide (SnO₂) thin films using a sol-gel method based on the precursor Tin (IV) isopropoxide. This method offers a versatile and cost-effective route to produce high-quality, transparent, and conductive thin films suitable for a range of applications, including as transparent electrodes, in optoelectronic devices, and potentially in drug delivery systems.
Introduction
Tin oxide (SnO₂) is an n-type semiconductor with a wide bandgap (typically around 3.6 eV), high electrical conductivity, and high optical transparency in the visible region.[1] These properties make it a material of significant interest for various technological applications. The sol-gel process is a wet-chemical technique that involves the evolution of inorganic networks through the formation of a colloidal suspension (sol) and its subsequent gelation into a solid network (gel). This method allows for excellent control over the final product's microstructure and composition at a molecular level. While various precursors can be used for the sol-gel synthesis of SnO₂ thin films, this compound offers an alternative to more common chloride-based precursors, potentially avoiding chlorine contamination in the final film.
Chemical Pathway: From Precursor to Thin Film
The sol-gel process for producing tin oxide from this compound involves two primary chemical reactions: hydrolysis and condensation.
-
Hydrolysis: The this compound precursor reacts with water, leading to the replacement of isopropoxide (-OCH(CH₃)₂) groups with hydroxyl (-OH) groups. This reaction is typically catalyzed by an acid or a base.
-
Condensation: The hydroxylated tin species then undergo condensation reactions to form tin-oxo-tin (-Sn-O-Sn-) bridges, releasing water or alcohol as a byproduct. This process leads to the formation of a three-dimensional oxide network, which constitutes the gel.
Subsequent heat treatment (annealing) of the gel film removes residual organic compounds and promotes the crystallization of the amorphous tin oxide network into the desired crystalline phase (typically the tetragonal rutile structure for SnO₂).
The following diagram illustrates the key steps in the chemical transformation:
Caption: Sol-gel chemical transformation pathway.
Experimental Protocols
This section provides a detailed protocol for the preparation of tin oxide thin films using the this compound sol-gel method.
Materials and Reagents
-
Precursor: this compound, isopropanol (B130326) complex [Sn(OC₃H₇ⁱ)₄ · ⁱC₃H₇OH][2]
-
Solvent: Toluene[2]
-
Stabilizer/Chelating Agent: Acetylacetone (B45752) (acac)[2]
-
Substrates: Glass slides, silicon wafers, or other suitable substrates.
-
Cleaning agents: Acetone, isopropanol, deionized water.
Experimental Workflow
The overall workflow for the fabrication of SnO₂ thin films is depicted in the following diagram:
Caption: Step-by-step experimental workflow.
Detailed Protocol: Sol Preparation
-
In a clean, dry beaker, dissolve this compound, isopropanol complex in toluene. The concentration of the precursor can be varied to control the thickness and properties of the final film. A typical starting concentration is in the range of 0.1 M to 0.5 M.[2]
-
While stirring the solution, add acetylacetone (acac) as a chelating agent. The molar ratio of acac to the tin precursor is a critical parameter that influences the stability of the sol and the subsequent gelation process. A common molar ratio (R) of acac to tin is between 2 and 5.[2]
-
Continue stirring the solution at room temperature for approximately 1 hour to ensure the formation of a stable and homogeneous sol. The solution should be clear and transparent.[2]
-
The prepared sol can be aged in a sealed container for a specific period (e.g., 24 hours) to allow for initial hydrolysis and condensation reactions to occur, which can influence the viscosity of the sol and the quality of the resulting film.
Detailed Protocol: Substrate Cleaning
-
Clean the substrates by sequential ultrasonication in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates using a stream of nitrogen gas or by placing them in an oven at 100°C. A clean and hydrophilic substrate surface is crucial for uniform film deposition.
Detailed Protocol: Thin Film Deposition
Option A: Dip-Coating
-
Immerse a cleaned substrate into the prepared sol.
-
Withdraw the substrate from the sol at a constant and controlled speed. The withdrawal speed is a key parameter that affects the thickness of the deposited film. Typical withdrawal speeds range from 1 to 10 cm/min.
-
Allow the coated substrate to air dry for a few minutes to evaporate the solvent.
Option B: Spin-Coating
-
Place a cleaned substrate on the chuck of a spin coater.
-
Dispense a small amount of the sol onto the center of the substrate.
-
Spin the substrate at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The spinning speed and time determine the film thickness.
Detailed Protocol: Post-Deposition Heat Treatment
-
Drying/Pre-heating: Place the coated substrates on a hot plate or in an oven at a temperature between 100°C and 150°C for 10-20 minutes to remove residual solvents and initiate the condensation process.[3]
-
Annealing: Transfer the pre-heated films to a furnace and anneal them at a higher temperature to promote crystallization and remove organic residues. The annealing temperature significantly influences the final properties of the SnO₂ film. A typical annealing temperature range is 300°C to 600°C, with a duration of 1 to 2 hours.[4][5] The heating and cooling rates should be controlled to avoid thermal stress and cracking of the film.
Data Presentation: Influence of Experimental Parameters
The properties of the resulting SnO₂ thin films are highly dependent on the synthesis and processing parameters. The following tables summarize the typical effects of key parameters on the film characteristics.
Table 1: Effect of Precursor Concentration on SnO₂ Thin Film Properties
| Precursor Concentration | Film Thickness | Optical Transmittance | Electrical Resistivity |
| Low | Thinner | Higher | Higher |
| High | Thicker | Lower | Lower |
Note: The exact values will depend on the specific deposition parameters used.
Table 2: Effect of Annealing Temperature on SnO₂ Thin Film Properties
| Annealing Temperature (°C) | Crystallite/Grain Size (nm) | Optical Bandgap (eV) | Average Optical Transmittance (%) | Sheet Resistance (Ω/sq) |
| 300 | Increases with temperature | 4.116 - 4.121[4] | Increases with temperature[4] | Decreases with temperature[4] |
| 400 | Increases with temperature[5] | 4.120[4] | High in the visible region[4] | Decreases with temperature[4] |
| 500 | Optimal crystallinity often observed[5] | 4.117[4] | > 80%[6] | Decreases with temperature[4] |
| 600 | Further increase in grain size[4] | 4.106[4] | High in the visible region[4] | Lowest value observed[4] |
Data compiled from studies using various tin-based precursors, demonstrating general trends.[4][5][6]
Applications in Drug Development
While the primary applications of SnO₂ thin films are in electronics and sensors, their unique properties also present potential opportunities in the field of drug development.
-
Biosensors: The high surface-to-volume ratio and conductive nature of nanostructured SnO₂ thin films make them suitable for the development of sensitive biosensors for detecting specific biomolecules or monitoring drug concentrations.
-
Controlled Drug Release: The porous nature of sol-gel derived films can be tailored to encapsulate and control the release of therapeutic agents. The biocompatibility of tin oxide is an area of ongoing research.
-
Biocompatible Coatings: SnO₂ coatings on medical implants could potentially improve their biocompatibility and reduce adverse reactions.
Further research is necessary to fully explore and validate the use of this compound-derived SnO₂ thin films in pharmaceutical and biomedical applications.
Safety Precautions
-
This compound and its precursor solution are moisture-sensitive and should be handled in a dry environment (e.g., a glovebox or under an inert atmosphere).
-
Toluene is a flammable and toxic solvent and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling all chemicals.
-
The annealing process should be carried out in a furnace with proper exhaust ventilation.
By following these detailed protocols and considering the influence of key experimental parameters, researchers can successfully fabricate high-quality tin oxide thin films for a variety of applications.
References
- 1. idk.org.rs [idk.org.rs]
- 2. researchgate.net [researchgate.net]
- 3. jnep.sumdu.edu.ua [jnep.sumdu.edu.ua]
- 4. naturalspublishing.com [naturalspublishing.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Annealing Temperature on the Morphology, Structure and Optical Properties of Spin-Coated SnO2 Films for Solar Cell Application | MDPI [mdpi.com]
Application Notes and Protocols for Spin Coating Tin (IV) Isopropoxide Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the deposition of tin (IV) oxide (SnO₂) thin films using a sol-gel method with tin (IV) isopropoxide as the precursor. The protocols cover solution preparation, spin coating parameters, and post-deposition processing. The provided data, compiled from various studies on tin oxide thin films, offers insights into the influence of key parameters on the final film properties.
Introduction
Tin (IV) oxide is a versatile n-type semiconductor with a wide bandgap, making it suitable for a range of applications including transparent conducting electrodes, gas sensors, and as an electron transport layer in perovskite solar cells. The sol-gel process, coupled with spin coating, offers a cost-effective and scalable method for producing high-quality, uniform SnO₂ thin films. This document outlines the critical parameters in the spin coating process of this compound solutions to achieve desired film characteristics.
Experimental Protocols
Substrate Cleaning
Proper substrate cleaning is crucial for good film adhesion and uniformity. A recommended cleaning procedure for glass or silicon substrates is as follows:
-
Sequentially sonicate the substrates in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Optional: Treat the substrates with UV-Ozone for 10-15 minutes to remove any remaining organic residues and improve the surface hydrophilicity.
Sol-Gel Precursor Solution Preparation
The preparation of a stable sol-gel solution is critical for achieving reproducible results. This compound is highly reactive with moisture, so the synthesis should be carried out in a controlled, low-humidity environment (e.g., a glovebox).
Materials:
-
This compound (Sn(O-i-Pr)₄)
-
Anhydrous Isopropyl Alcohol (IPA)
-
Stabilizer/chelating agent (e.g., Triethanolamine or Acetic Acid)
Procedure:
-
In a clean, dry beaker, dissolve a specific molar concentration of this compound in anhydrous isopropyl alcohol.
-
While stirring vigorously, slowly add a stabilizer to the solution. The molar ratio of stabilizer to the tin precursor is a critical parameter to control the hydrolysis and condensation rates.
-
Continue stirring the solution for at least 2-4 hours at room temperature to ensure a stable and homogeneous sol.
-
Before use, it is recommended to filter the solution through a 0.2 µm syringe filter to remove any particulates.
Spin Coating Process
The spin coating process involves depositing the sol-gel solution onto a rotating substrate. The final film thickness is primarily controlled by the spin speed and the viscosity of the solution.[1]
-
Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered.
-
Dispense a sufficient amount of the prepared sol-gel solution to cover the entire substrate surface.
-
Start the spin coater. A typical two-step process is often employed:
-
Step 1 (Spread Cycle): A low spin speed (e.g., 500-1000 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread evenly across the substrate.
-
Step 2 (Thinning Cycle): A higher spin speed (e.g., 2000-6000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness.
-
-
After the spin coating process is complete, carefully remove the substrate from the spin coater.
Post-Deposition Treatment
Drying and Annealing:
-
Drying: Immediately after spin coating, place the substrate on a hotplate at a low temperature (e.g., 100-150 °C) for 10-20 minutes to evaporate the solvent.[2]
-
Annealing: Transfer the dried film to a tube furnace or a muffle furnace for high-temperature annealing. The annealing temperature and duration significantly impact the film's crystallinity, grain size, and, consequently, its optical and electrical properties.[3][4][5] A typical annealing process involves heating the film to a temperature between 300 °C and 600 °C for 1-2 hours in an air or oxygen environment.[3][5]
Spin Coating Parameters and Their Effects
The following tables summarize the influence of various spin coating parameters on the properties of tin oxide thin films. While specific quantitative data for this compound is limited in the literature, the trends are generally applicable to sol-gel-derived metal oxide films.
Table 1: Effect of Precursor Concentration on Film Properties
| Precursor Concentration | Film Thickness | Optical Band Gap | Transmittance | Electrical Conductivity |
| Low (e.g., 0.1 M) | Thinner | Higher (e.g., 3.97 eV)[6] | Higher (up to 98%)[6] | Lower (e.g., 76 (Ω cm)⁻¹)[6] |
| High (e.g., 0.25 M) | Thicker | Lower (e.g., 3.82 eV)[6] | Lower | Higher (e.g., 100 (Ω cm)⁻¹)[6] |
Table 2: Effect of Spin Speed on Film Thickness
| Spin Speed (rpm) | Film Thickness | Surface Roughness |
| 3000 | ~153.5 nm[7] | Smoother[7] |
| 3500 | ~96.02 nm[7] | Intermediate[7] |
| 4000 | ~80.39 nm[7] | Rougher[7] |
Note: The data in Table 2 is for Ba0.6Sr0.4TiO3 thin films but illustrates the general trend of decreasing thickness with increasing spin speed, which is also applicable to SnO₂ films.
Table 3: Effect of Annealing Temperature on Film Properties
| Annealing Temperature (°C) | Crystallinity | Grain Size | Optical Band Gap (eV) |
| As-deposited / Low Temp (<300 °C) | Amorphous[3] | - | 3.840[1] |
| 300 | Polycrystalline[5] | Increases with temperature[5] | 3.690[1] |
| 400 | Polycrystalline[5] | Increases with temperature[5] | - |
| 500 | Polycrystalline, Tetragonal Phase[1] | Increases with temperature[5] | 3.768[1] |
| 650 | Increased Crystallinity | 55 nm[8] | Decreases with temperature[8] |
Visualizations
The following diagrams illustrate the experimental workflow for preparing tin oxide thin films via spin coating of a this compound sol-gel solution.
Caption: Experimental workflow for SnO₂ thin film deposition.
Caption: Influence of parameters on SnO₂ film properties.
References
- 1. researchgate.net [researchgate.net]
- 2. ijap-iq.com [ijap-iq.com]
- 3. essuir.sumdu.edu.ua [essuir.sumdu.edu.ua]
- 4. mdpi.com [mdpi.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. materialsscience.pwr.wroc.pl [materialsscience.pwr.wroc.pl]
- 8. daneshyari.com [daneshyari.com]
Application Notes and Protocols for Dip Coating using Tin (IV) Isopropoxide Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication of tin oxide (SnO₂) thin films using a sol-gel dip coating technique with Tin (IV) Isopropoxide as the precursor. This method offers a cost-effective and versatile approach for producing high-quality, transparent, and conductive coatings suitable for a range of applications, including as transparent electrodes in solar cells, gas sensors, and potentially as functional coatings in drug delivery systems.
Overview of the Dip Coating Process
Dip coating is a wet-chemical technique used to deposit thin films on a substrate. The process involves the controlled withdrawal of a substrate from a precursor solution. The thickness and properties of the resulting film are influenced by several factors, including the viscosity of the sol, the withdrawal speed, and post-deposition heat treatment (annealing). The sol-gel process, in this context, involves the hydrolysis and condensation of the this compound precursor to form a stable colloidal suspension (sol).
Precursor Solution and Sol-Gel Chemistry
The precursor solution is typically prepared by dissolving this compound in an alcohol-based solvent, such as isopropyl alcohol. The hydrolysis and condensation reactions are critical to forming the tin oxide network. These reactions can be controlled by the addition of a stabilizing agent, such as triethanolamine (B1662121), which chelates the tin precursor and moderates the reaction rate, preventing premature precipitation and ensuring a stable sol for coating.[1]
Chemical Reactions:
The fundamental chemical reactions in the sol-gel process are:
-
Hydrolysis: Sn(OR)₄ + 4H₂O → Sn(OH)₄ + 4ROH
-
Condensation (Oxolation): Sn(OH)₄ → SnO₂ + 2H₂O
-
Condensation (Alcoxolation): Sn(OH)₄ + Sn(OR)₄ → (HO)₃Sn-O-Sn(OR)₃ + ROH
Where 'R' represents the isopropoxide group.
Experimental Protocols
Substrate Cleaning
Proper substrate cleaning is crucial for achieving uniform and adherent thin films. A typical cleaning procedure for glass or silicon substrates is as follows:
-
Ultrasonic Degreasing: Sequentially sonicate the substrates in baths of acetone, and isopropyl alcohol for 15 minutes each.
-
DI Water Rinse: Thoroughly rinse the substrates with deionized (DI) water.
-
Drying: Dry the substrates using a stream of high-purity nitrogen gas or in an oven at 120°C for 30 minutes.
-
Surface Activation (Optional): For enhanced hydrophilicity, substrates can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or exposed to UV-Ozone treatment. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment).
Precursor Sol Preparation
This protocol is based on the use of this compound as the precursor and triethanolamine as a stabilizer.[1]
Materials:
-
This compound (Sn(O-i-Pr)₄)
-
Isopropyl alcohol (IPA)
-
Triethanolamine (TEA)
Procedure:
-
In a clean, dry beaker, dissolve this compound in isopropyl alcohol to achieve a desired concentration (e.g., 0.1 M). Stir the solution using a magnetic stirrer in an inert atmosphere (e.g., under nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture.
-
In a separate container, prepare a solution of triethanolamine in isopropyl alcohol.
-
Slowly add the triethanolamine solution dropwise to the this compound solution while stirring continuously. A typical molar ratio of TEA to this compound is in the range of 1:1 to 2:1 to control the hydrolysis rate.[1]
-
Continue stirring the final solution for at least 2 hours at room temperature to ensure a homogenous and stable sol. The resulting sol should be clear and transparent.
Dip Coating Procedure
The dip coating process should be carried out in a controlled environment to minimize airborne particulates and control solvent evaporation.
Equipment:
-
Dip coater with controllable withdrawal speed.
-
Controlled environment chamber (optional, but recommended for high-quality films).
Procedure:
-
Mount the cleaned substrate onto the dip coater's holder.
-
Immerse the substrate into the prepared sol at a constant speed.
-
Allow the substrate to remain immersed for a specific dwell time (e.g., 60 seconds) to ensure complete wetting of the surface.
-
Withdraw the substrate from the sol at a constant and controlled speed. The withdrawal speed is a critical parameter that directly influences the film thickness.
-
Allow the coated substrate to air dry for a few minutes to facilitate solvent evaporation.
-
For multi-layered films, a drying step at a low temperature (e.g., 100°C for 10 minutes) is recommended between each dip coating cycle to remove residual solvent and stabilize the deposited layer.
Post-Deposition Annealing
Annealing is a crucial step to convert the amorphous gel film into a crystalline tin oxide film and to remove organic residues.
Equipment:
-
Furnace with programmable temperature control.
Procedure:
-
Place the dried, coated substrates in a furnace.
-
Ramp up the temperature to the desired annealing temperature at a controlled rate (e.g., 5°C/minute) to avoid thermal shock and cracking of the film.
-
Hold the substrates at the annealing temperature for a specific duration (e.g., 1-2 hours).
-
Allow the furnace to cool down slowly to room temperature.
Data Presentation
The following tables summarize key experimental parameters and their influence on the resulting tin oxide thin films.
Table 1: Precursor Solution Parameters
| Parameter | Typical Range | Effect on Sol and Film |
| Precursor Concentration | 0.05 M - 0.5 M | Higher concentration generally leads to thicker films per dip. |
| Solvent | Isopropyl alcohol, Ethanol | Affects sol viscosity and evaporation rate. |
| Stabilizer (TEA) Ratio | 1:1 to 2:1 (TEA:Sn) | Controls hydrolysis rate, improves sol stability, and influences film morphology. |
Table 2: Dip Coating Process Parameters
| Parameter | Typical Range | Effect on Film Properties |
| Withdrawal Speed | 1 - 20 cm/min | Primary determinant of film thickness. Higher speed results in a thicker film. |
| Dwell Time | 30 - 120 seconds | Ensures complete wetting of the substrate. |
| Number of Dips | 1 - 10 | Increases film thickness. |
Table 3: Annealing Parameters
| Parameter | Typical Range | Effect on Film Properties |
| Annealing Temperature | 300°C - 600°C | Influences crystallinity, grain size, and removal of organic residues. Higher temperatures generally lead to better crystallinity and conductivity. |
| Annealing Duration | 1 - 3 hours | Affects the completeness of the crystallization process. |
| Annealing Atmosphere | Air, Nitrogen, Forming Gas | Can influence the stoichiometry and defect chemistry of the tin oxide film. |
Visualization of Experimental Workflow and Chemical Pathways
Caption: Experimental workflow for tin oxide thin film deposition.
Caption: Sol-gel pathway for the formation of tin oxide.
Troubleshooting and Considerations
-
Film Cracking: Can occur if the film is too thick or if the heating and cooling rates during annealing are too rapid. Reduce precursor concentration or withdrawal speed, and use a slower ramp rate for annealing.
-
Poor Adhesion: Often due to inadequate substrate cleaning. Ensure the cleaning protocol is followed meticulously.
-
Inhomogeneous Films: May result from an unstable sol or uncontrolled environmental conditions during dip coating. Ensure proper mixing and aging of the sol and perform dip coating in a clean, draft-free environment.
-
Precipitation in Sol: Indicates premature hydrolysis. The amount of stabilizing agent (triethanolamine) may need to be adjusted, or the sol should be prepared and stored in a more inert atmosphere.
By carefully controlling the experimental parameters outlined in these notes, researchers can reliably produce high-quality tin oxide thin films for a variety of advanced applications.
References
Synthesis of Tin Oxide Nanoparticles Using Tin (IV) Isopropoxide: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of tin oxide (SnO₂) nanoparticles using Tin (IV) Isopropoxide as a precursor. This guide is intended for researchers, scientists, and drug development professionals interested in the controlled synthesis of metal oxide nanoparticles for various applications, including potential use in drug delivery and therapy. The protocols outlined below are based on the principles of the sol-gel method, a versatile technique for producing high-purity, nanostructured materials.
Introduction
Tin oxide (SnO₂) is an n-type semiconductor with a wide bandgap of approximately 3.6 eV, making it suitable for a diverse range of applications, including gas sensing, catalysis, and as a transparent conducting oxide.[1] In the realm of biomedicine, SnO₂ nanoparticles are being explored for their potential in drug delivery, bio-imaging, and as anticancer agents.[2][3][4] The synthesis of SnO₂ nanoparticles with controlled size, morphology, and purity is crucial for these applications. The sol-gel method, utilizing a metal alkoxide precursor such as this compound, offers a robust route to achieve these objectives.[5][6] This method involves the hydrolysis and condensation of the precursor in a controlled manner to form a stable sol, which is then converted into a gel and subsequently processed to obtain the final nanoparticle product.
Experimental Protocols
Sol-Gel Synthesis of SnO₂ Nanoparticles
This protocol describes a generalized sol-gel synthesis of tin oxide nanoparticles from this compound. The parameters can be adjusted to control the nanoparticle size and morphology.
Materials:
-
This compound (Sn(O-i-Pr)₄)
-
Anhydrous Isopropanol (B130326) (IPA)
-
Deionized Water
-
Nitric Acid (HNO₃) or Ammonia (B1221849) (NH₃) solution (for pH control)
Equipment:
-
Glass reactor with a magnetic stirrer and reflux condenser
-
Dropping funnel
-
Heating mantle or oil bath
-
Centrifuge
-
Oven or furnace for drying and calcination
Procedure:
-
Precursor Solution Preparation: In a clean, dry glass reactor, dissolve a specific molar concentration of this compound in anhydrous isopropanol under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis. Stir the solution until the precursor is completely dissolved.
-
Hydrolysis: Prepare a solution of deionized water in isopropanol. The molar ratio of water to the tin precursor is a critical parameter that influences the hydrolysis rate and subsequent particle size. This solution can be acidified with a few drops of nitric acid to catalyze the hydrolysis or made basic with ammonia to promote condensation.
-
Sol Formation: Slowly add the water-isopropanol solution dropwise to the stirred this compound solution at a controlled temperature (typically room temperature to 60°C). The rate of addition should be carefully controlled to manage the hydrolysis and condensation reactions.
-
Gelation: Continue stirring the mixture for a period ranging from a few hours to several days until a transparent or translucent gel is formed. The gelation time will depend on the reaction conditions such as temperature, pH, and water-to-precursor ratio.
-
Aging: Age the gel at room temperature or a slightly elevated temperature for 24-48 hours. This step allows for the completion of the polycondensation reactions and strengthens the gel network.
-
Washing and Drying: Wash the gel multiple times with isopropanol or ethanol (B145695) to remove any unreacted precursors and by-products. The washed gel can then be dried in an oven at a temperature around 100°C to remove the solvent, resulting in a xerogel.
-
Calcination: Calcine the dried powder at a specific temperature (e.g., 400-600°C) in a furnace for a set duration (e.g., 2-4 hours). The calcination process removes organic residues and induces crystallization of the tin oxide nanoparticles. The calcination temperature significantly affects the crystallinity and particle size.[7]
Experimental Workflow Diagram:
Characterization of SnO₂ Nanoparticles
The synthesized SnO₂ nanoparticles should be thoroughly characterized to determine their physicochemical properties.
Techniques:
-
X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and average crystallite size.[8]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanoparticles.[7][8]
-
Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition of the nanoparticles.[8]
-
UV-Visible Spectroscopy: To determine the optical band gap of the synthesized SnO₂ nanoparticles.[9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the surface functional groups and confirm the removal of organic residues after calcination.[10]
Data Presentation
The following tables summarize typical data obtained from the characterization of SnO₂ nanoparticles synthesized via the sol-gel method. The exact values will vary depending on the specific synthesis parameters.
Table 1: Structural and Morphological Properties
| Parameter | Typical Value Range | Characterization Technique |
| Crystal Structure | Tetragonal Rutile | XRD |
| Crystallite Size | 5 - 50 nm | XRD |
| Particle Size | 10 - 100 nm | TEM/SEM |
| Morphology | Spherical, quasi-spherical | TEM/SEM |
| Elemental Composition | Sn, O | EDX |
Table 2: Optical Properties
| Parameter | Typical Value | Characterization Technique |
| Optical Band Gap | 3.6 - 4.2 eV | UV-Visible Spectroscopy |
| Absorbance Peak | ~300 - 340 nm | UV-Visible Spectroscopy |
Applications in Drug Development
SnO₂ nanoparticles synthesized via the sol-gel method exhibit properties that make them promising candidates for applications in drug development. Their small size allows for potential penetration of biological barriers, and their surface can be functionalized for targeted drug delivery.[11][12]
Drug Delivery Systems
The high surface-area-to-volume ratio of SnO₂ nanoparticles provides a platform for loading therapeutic agents. Surface modification with polymers like polyethylene (B3416737) glycol (PEG) can improve their biocompatibility and circulation time in the body.[13] Furthermore, targeting ligands such as antibodies or peptides can be conjugated to the nanoparticle surface to direct them to specific cells or tissues, thereby enhancing the therapeutic efficacy and reducing off-target side effects.[11][14]
Logical Relationship for Surface Functionalization:
Cytotoxicity and Biocompatibility
The biocompatibility of SnO₂ nanoparticles is a critical factor for their use in drug development. Studies have shown that the cytotoxicity of SnO₂ nanoparticles is dose-dependent and can be influenced by factors such as particle size, surface charge, and cell type.[2][4] Some studies suggest that SnO₂ nanoparticles can induce oxidative stress in cancer cells, leading to apoptosis, which highlights their potential as anticancer agents themselves.[2][3] However, thorough in vitro and in vivo toxicological studies are essential to establish their safety profile before any clinical application. Green synthesis methods are also being explored to produce more biocompatible tin oxide nanoparticles.[15]
Conclusion
The sol-gel synthesis of tin oxide nanoparticles using this compound offers a controllable and reproducible method for producing high-quality nanomaterials. By carefully tuning the reaction parameters, the physicochemical properties of the SnO₂ nanoparticles can be tailored for specific applications. For drug development professionals, these nanoparticles present a versatile platform for creating novel drug delivery systems. Future research should focus on optimizing the synthesis protocols to enhance biocompatibility and developing effective surface functionalization strategies for targeted therapies.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Oxidative stress mediated cytotoxicity of tin (IV) oxide (SnO2) nanoparticles in human breast cancer (MCF-7) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Synthesized tin oxide nanoparticles promote apoptosis in human osteosarcoma cells - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Sol-gel synthesized SnO2 nanoparticles and their properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijneam.unimap.edu.my [ijneam.unimap.edu.my]
- 9. Synthesis and characterization of SnO2 nano particles for carbon absorbing applications – Oriental Journal of Chemistry [orientjchem.org]
- 10. sphinxsai.com [sphinxsai.com]
- 11. mdpi.com [mdpi.com]
- 12. Surface Modified Multifunctional and Stimuli Responsive Nanoparticles for Drug Targeting: Current Status and Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nontoxic photoluminescent tin oxide nanoparticles for cell imaging: deep eutectic solvent mediated synthesis, tuning and mechanism - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00042J [pubs.rsc.org]
Application Notes and Protocols for the Preparation of Indium Tin Oxide (ITO) Films from Tin (IV) Isopropoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the preparation of Indium Tin Oxide (ITO) thin films using a sol-gel method with Tin (IV) Isopropoxide as the tin precursor. The protocols are intended for research and development purposes, particularly for applications requiring transparent conductive coatings, such as in optoelectronics, sensors, and specialized applications within the drug development field, including electrochemical biosensors.
Introduction
Indium Tin Oxide (ITO) is a highly degenerate n-type semiconductor renowned for its unique combination of high electrical conductivity and optical transparency in the visible spectrum.[1][2][3] These properties make it an indispensable material in a wide array of applications, including flat-panel displays, solar cells, and transparent electrodes. The sol-gel method offers a versatile and cost-effective alternative to physical vapor deposition techniques for producing high-quality ITO films. This method allows for precise control over the film's stoichiometry and microstructure through careful manipulation of the precursor sol and subsequent heat treatments.
While various precursors can be utilized in the sol-gel synthesis of ITO, this document focuses on a process involving a mixed solution of Indium (III) acetylacetonate (B107027) and this compound.
Experimental Protocols
Preparation of the ITO Precursor Sol
This protocol describes the preparation of a stable sol-gel solution for the deposition of ITO thin films. The molar ratio of indium to tin is a critical parameter that influences the final properties of the film.
Materials:
-
Indium (III) acetylacetonate (In(acac)₃)
-
This compound (Sn(O-i-Pr)₄)
-
2-methoxyethanol (as solvent)
-
Acetylacetone (B45752) (as a chelating agent/stabilizer)
-
Nitric acid (as a catalyst)
-
Glass substrates (e.g., soda-lime or borosilicate)
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers and flasks
-
Syringe filters (0.2 µm pore size)
-
Ultrasonic bath
Procedure:
-
Indium Precursor Solution: In a clean, dry flask, dissolve a specific molar concentration of Indium (III) acetylacetonate in 2-methoxyethanol. Stir the solution at room temperature until the precursor is completely dissolved.
-
Tin Precursor Solution: In a separate dry flask, dissolve the desired molar amount of this compound in 2-methoxyethanol. To achieve a typical 90:10 In:Sn atomic ratio, the molar amount of the tin precursor should be approximately 1/9th of the indium precursor.
-
Mixing and Stabilization: Slowly add the tin precursor solution to the indium precursor solution while stirring continuously. Add a small amount of acetylacetone as a chelating agent to stabilize the sol and prevent premature hydrolysis and precipitation.
-
Hydrolysis and Condensation: Add a few drops of dilute nitric acid to the mixed solution to catalyze the hydrolysis and condensation reactions. The solution should be stirred for several hours (e.g., 2-4 hours) at a slightly elevated temperature (e.g., 50-60°C) to promote the formation of the sol.
-
Aging and Filtration: Allow the sol to age for at least 24 hours in a sealed container to ensure homogeneity. Before use, filter the sol through a 0.2 µm syringe filter to remove any particulate matter.
Deposition of ITO Thin Films by Spin Coating
Spin coating is a widely used technique for depositing uniform thin films on flat substrates.
Equipment:
-
Spin coater
-
Hot plate or oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the glass substrates by sequential sonication in acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen gas.
-
Deposition: Place the cleaned substrate on the spin coater chuck. Dispense a sufficient amount of the prepared ITO sol onto the center of the substrate.
-
Spinning: Ramp up the spin coater to the desired speed (e.g., 2500-3000 rpm) and maintain for a set duration (e.g., 20-30 seconds).[4]
-
Drying: After spinning, transfer the coated substrate to a hot plate or oven and dry at a low temperature (e.g., 100-150°C) for several minutes to evaporate the solvent.
-
Multi-layer Deposition: For thicker films, repeat the deposition and drying steps as required.
Annealing of ITO Films
Annealing is a critical step to crystallize the amorphous film, remove residual organic compounds, and activate the tin dopants to achieve high conductivity and transparency.
Equipment:
-
Tube furnace with controlled atmosphere capabilities
Procedure:
-
Firing: Place the dried films in a tube furnace and heat to a temperature of around 500°C in air for a short period to burn off organic residues.[1]
-
Annealing: After the initial firing, the films should be annealed at a specific temperature (e.g., 400-600°C) for a duration of 30-60 minutes.[1]
-
Atmosphere Control: The annealing atmosphere significantly impacts the film's properties.
-
Inert Atmosphere (e.g., N₂, Ar): Annealing in an inert atmosphere can improve crystallinity and enhance electrical properties.
-
Reducing Atmosphere (e.g., Ar/H₂, N₂/H₂): A reducing atmosphere can create oxygen vacancies, which increases the carrier concentration and conductivity. Sequential annealing processes, such as Vacuum -> N₂ -> Ar/H₂, have been shown to yield lower sheet resistance.[1]
-
-
Cooling: After annealing, allow the films to cool down slowly to room temperature to prevent thermal shock and cracking.
Data Presentation
The following tables summarize the influence of key processing parameters on the properties of ITO films as reported in the literature. It is important to note that the specific values can vary depending on the exact experimental conditions and measurement techniques.
Table 1: Effect of Annealing Temperature on ITO Film Properties
| Annealing Temperature (°C) | Resistivity (Ω·cm) | Average Transmittance (%) in Visible Region | Deposition Method | Reference |
| 200 | - | >60 | Electron Beam Evaporation | [3] |
| 250 | - | - | Electron Beam Evaporation | [3] |
| 300 | 2.25 × 10⁻⁴ | 83 | Electron Beam Evaporation | [3] |
| 350 | - | Decreased from 300°C | Electron Beam Evaporation | [3] |
Note: The data in this table is for ITO films prepared by electron beam evaporation and may differ for sol-gel derived films.
Table 2: Effect of Annealing Atmosphere on Sheet Resistance of Sol-Gel Derived ITO Films
| Annealing Process | Sheet Resistance (kΩ/sq.) | Firing Temperature (°C) | Annealing Temperature (°C) | Reference |
| Vacuum -> N₂ -> Ar/H₂ | 1.25 | 500 | 500 | [1] |
| N₂ -> Ar/H₂ | 3.18 | 500 | 500 | [1] |
| Ar/H₂ | 4.92 | 500 | 500 | [1] |
Note: These films were prepared from a mixed solution of Indium (III) acetylacetonate and Tin (IV) iso-propoxide via sol-gel spin coating.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the preparation of ITO thin films using the sol-gel method.
Caption: General workflow for ITO film preparation.
Logical Relationship between Synthesis Parameters and Film Properties
This diagram shows the logical influence of key synthesis parameters on the final properties of the ITO films.
Caption: Synthesis parameters and their influence.
Application in Drug Development: Electrochemical Biosensor
Sol-gel derived ITO films can be functionalized for use as electrochemical biosensors for drug detection. The following diagram illustrates a conceptual workflow for the fabrication and operation of such a sensor for the detection of a drug molecule, for instance, naloxone.[4]
Caption: Workflow for an ITO-based drug biosensor.
References
Application Notes and Protocols: Tin (IV) Isopropoxide as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of tin (IV) isopropoxide as a versatile catalyst in various organic synthesis reactions. The following sections present key applications, experimental protocols, and quantitative data to facilitate its use in research and development.
Ring-Opening Polymerization (ROP) of Lactide for Polylactic Acid (PLA) Synthesis
Tin (IV) compounds are effective catalysts for the ring-opening polymerization of lactide to produce polylactic acid (PLA), a biodegradable and biocompatible polymer with numerous applications in the biomedical and pharmaceutical fields. This compound can initiate polymerization, leading to PLA with controlled molecular weights and narrow polydispersity under appropriate reaction conditions.
Quantitative Data for Tin-Catalyzed ROP of Lactide
| Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Tin (IV) Acetate | 15/1 - 50/1 | 130 - 160 | - | ~97 | - | - | [1] |
| Tin (IV) Acetate | High | 130 | - | ~97 | 20,000 - 80,000 | - | [1] |
| Tin (II) Chloride | - | 200 | 89 | - | 90,000 | - | [2] |
| Tin (II) Chloride/p-TsOH | - | - | - | - | >10,000 | - | [2] |
| Titanium (IV) Butoxide | - | - | 3 - 7 | - | 30,000 - 120,000 | - | [2] |
Note: Data for various tin and other metal alkoxide catalysts are presented to provide a comparative context for the catalytic activity in lactide polymerization.
Experimental Protocol: Bulk Polymerization of L-Lactide using a Tin-Based Catalyst
This protocol is adapted from procedures for tin(II) and tin(IV) acetate-catalyzed polymerization and can be used as a starting point for optimization with this compound.[1]
Materials:
-
L-lactide
-
This compound (or other tin catalyst)
-
Dry toluene (B28343) (optional, for solution polymerization)
-
Argon or Nitrogen gas (inert atmosphere)
-
Magnetic stirrer
-
Oil bath
-
Flame-dried reaction vessel (e.g., Erlenmeyer flask)
-
Dichloromethane and ligroin (for purification)
Procedure:
-
Preparation: A flame-dried Erlenmeyer flask is charged with the desired amount of L-lactide and a magnetic stir bar under an argon blanket.
-
Catalyst Addition: The calculated amount of this compound is added to the flask. For bulk polymerization, it is crucial to ensure homogeneous dispersion of the catalyst in the molten lactide.[1]
-
Polymerization: The sealed reaction vessel is immersed in a preheated oil bath at the desired temperature (e.g., 130-160°C).[1] The reaction mixture is stirred vigorously.
-
Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.
-
Termination and Purification: Once the desired conversion is reached (typically around 97%), the reaction is stopped by cooling the vessel to room temperature.[1] The resulting polymer can be dissolved in dichloromethane, filtered, and precipitated into ligroin to remove unreacted monomer and catalyst residues.
-
Drying: The purified PLA is dried under vacuum to a constant weight.
-
Characterization: The molecular weight (Mn and Mw) and polydispersity index (PDI) of the resulting PLA can be determined by Gel Permeation Chromatography (GPC).
Logical Relationship: Factors Influencing PLA Synthesis
Caption: Factors influencing polylactic acid (PLA) synthesis.
Transesterification and Esterification Reactions
This compound and related organotin compounds are effective catalysts for transesterification and esterification reactions, which are fundamental processes in the production of biodiesel and biolubricants.[3] These catalysts can facilitate the conversion of triglycerides and free fatty acids into valuable fatty acid alkyl esters.
Quantitative Data for Tin-Catalyzed Transesterification/Esterification
| Catalyst | Substrate | Alcohol | Temp (°C) | Time (h) | Catalyst Conc. | Conversion/Yield (%) | Reference |
| Tin (IV) Complexes | Triglycerides | Methanol | 160 | - | - | - | [3] |
| Butyl Stannoic Acid | Fatty Acids/Triglycerides | Methanol | 160 | - | - | High Activity | [3] |
| Dibutyltin Dilaurate | Soybean Oil | - | 80 | 4 | - | 64 | [3] |
Note: The data highlights the activity of various tin (IV) compounds in esterification and transesterification reactions.
Experimental Protocol: Transesterification of Triglycerides for Biodiesel Production
This protocol is a general guideline for the transesterification of vegetable oils using a tin-based catalyst.
Materials:
-
Vegetable oil (e.g., soybean oil, rapeseed oil)
-
Methanol or ethanol
-
This compound
-
Stirring hot plate
-
Reaction flask with condenser
-
Separatory funnel
Procedure:
-
Reactant Preparation: A known amount of vegetable oil is added to a reaction flask.
-
Catalyst-Alcohol Mixture: The desired amount of this compound is dissolved in the alcohol (e.g., methanol).
-
Reaction: The catalyst-alcohol mixture is added to the preheated oil. The reaction is carried out at a specific temperature (e.g., 60-80°C) with constant stirring for a set duration (e.g., 1-4 hours).[3]
-
Separation: After the reaction, the mixture is transferred to a separatory funnel and allowed to settle. Two layers will form: an upper layer of fatty acid methyl esters (biodiesel) and a lower layer of glycerol (B35011).
-
Purification: The glycerol layer is drained off. The biodiesel layer is then washed with warm water to remove any remaining catalyst, soap, and excess alcohol.
-
Drying: The washed biodiesel is dried to remove residual water.
-
Analysis: The conversion to fatty acid methyl esters can be quantified using techniques such as gas chromatography (GC).
Experimental Workflow: Biodiesel Production
References
Application Notes and Protocols for Solvothermal Synthesis of Tin (IV) Oxide (SnO₂) Nanostructures
For the attention of: Researchers, scientists, and drug development professionals.
Introduction:
Tin (IV) oxide (SnO₂), a versatile n-type semiconductor with a wide bandgap, has garnered significant attention for a multitude of applications, including gas sensing, catalysis, energy storage, and in the development of transparent conducting electrodes. The synthesis of SnO₂ at the nanoscale allows for the tuning of its properties, leading to enhanced performance in these applications. The solvothermal method is a powerful and widely employed technique for the synthesis of well-defined nanostructures due to its ability to control size, morphology, and crystallinity by varying reaction parameters such as temperature, time, solvent, and precursor concentration.
While various precursors are utilized for the synthesis of SnO₂ nanostructures, this document focuses on providing a comprehensive overview of the solvothermal synthesis process. Although a specific, detailed protocol for the solvothermal synthesis of SnO₂ nanostructures using Tin (IV) Isopropoxide as the precursor is not extensively documented in the reviewed scientific literature, a representative protocol using a common precursor, Tin (IV) chloride, is presented here. This protocol illustrates the fundamental principles of the solvothermal method for producing SnO₂ nanostructures and can serve as a foundational methodology for developing protocols with alternative precursors, such as tin alkoxides, with appropriate experimental optimization.
Representative Experimental Protocol: Solvothermal Synthesis of SnO₂ Nanoparticles using Tin (IV) Chloride
This protocol is a generalized procedure based on methodologies reported in the literature for the synthesis of SnO₂ nanoparticles.[1][2] Researchers should optimize the parameters based on their specific equipment and desired nanoparticle characteristics.
Materials:
-
Tin (IV) chloride pentahydrate (SnCl₄·5H₂O)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Deionized water
Equipment:
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer with heating plate
-
Oven
-
Centrifuge
-
Ultrasonic bath
Procedure:
-
Precursor Solution Preparation: In a typical synthesis, a solution of Tin (IV) chloride in dichloromethane is prepared. For example, 10.2 mL of a SnCl₄/CH₂Cl₂ solution can be mixed with 19.8 mL of a 1 M tert-butanol solution.[1][2]
-
Mixing and Stirring: The precursor solution is stirred continuously using a magnetic stirrer for approximately 30 minutes to ensure homogeneity.[1][2]
-
Solvothermal Reaction: The homogeneous solution is then transferred into a Teflon-lined stainless steel autoclave. The autoclave is sealed and placed in an oven preheated to the desired reaction temperature, for instance, 100°C, for a specific duration, such as 24 hours.[1][2]
-
Cooling and Product Collection: After the reaction is complete, the autoclave is allowed to cool down to room temperature naturally. The resulting suspension is then transferred to centrifuge tubes.
-
Washing and Purification: A suitable amount of acetone is added to the suspension, and the mixture is ultrasonically dispersed for about 5 minutes. The product is then collected by centrifugation (e.g., at 3,000 rpm for 5 minutes) and the supernatant is discarded.[1][2] This washing step is typically repeated several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: The final product, a white powder of SnO₂ nanoparticles, is dried in an oven at a moderate temperature (e.g., 60-80°C) for several hours.
Data Presentation: Influence of Reaction Parameters
The following table summarizes the influence of various reaction parameters on the resulting SnO₂ nanostructures, as gleaned from the broader literature on solvothermal synthesis.
| Parameter | Variation | Effect on Nanostructure | Reference |
| Precursor | Tin (IV) chloride, Tin (II) chloride | Can influence particle size and morphology. | [3][4] |
| Temperature | 100°C - 250°C | Higher temperatures generally lead to larger crystallite sizes and can influence morphology (e.g., from nanoparticles to nanorods). | [5][6] |
| Time | 6 - 24 hours | Longer reaction times can promote crystal growth and affect the final morphology and size of the nanostructures. | [7] |
| Solvent | Ethanol, Water, tert-Butanol | The choice of solvent affects the hydrolysis and condensation rates of the precursor, thereby influencing the nucleation and growth of the nanoparticles. Different solvents can lead to different morphologies. | [8] |
| pH | Acidic to Basic | The pH of the reaction mixture can significantly impact the particle size, with some studies showing that an increase in pH leads to a decrease in crystalline size. | [5] |
| Additives/Surfactants | PVP, CTAB | Can be used to control the morphology and prevent agglomeration of the nanoparticles. | [9] |
Characterization of Synthesized SnO₂ Nanostructures
The synthesized SnO₂ nanostructures are typically characterized by a variety of analytical techniques to determine their physical and chemical properties.
| Characterization Technique | Information Obtained |
| X-ray Diffraction (XRD) | Crystal structure, phase purity, and average crystallite size. |
| Scanning Electron Microscopy (SEM) | Morphology, size, and surface features of the nanostructures. |
| Transmission Electron Microscopy (TEM) | Detailed morphology, particle size distribution, and crystal lattice fringes. |
| UV-Vis Spectroscopy | Optical properties, including the band gap energy. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups and confirmation of Sn-O bonds. |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the solvothermal synthesis of SnO₂ nanostructures.
Logical Relationship: Influence of Temperature on Nanoparticle Size
Caption: Influence of reaction temperature on the final SnO₂ nanoparticle size.
Applications of Solvothermally Synthesized SnO₂ Nanostructures
SnO₂ nanostructures synthesized via the solvothermal method exhibit properties that make them suitable for a wide range of applications:
-
Gas Sensors: The high surface-to-volume ratio of SnO₂ nanoparticles enhances their sensitivity to various gases, making them excellent materials for gas sensors.
-
Perovskite Solar Cells: SnO₂ nanoparticles are used as an electron transport layer in perovskite solar cells due to their high electron mobility and suitable band alignment.[1][2]
-
Lithium-Ion Batteries: The nanostructured nature of SnO₂ can accommodate the volume changes during lithium-ion insertion and extraction, improving the performance and stability of lithium-ion battery anodes.
-
Photocatalysis: SnO₂ nanostructures can act as photocatalysts for the degradation of organic pollutants in water and air.
-
Transparent Conducting Electrodes: Due to their electrical conductivity and optical transparency, SnO₂ thin films are used as transparent conducting electrodes in various optoelectronic devices.
The solvothermal synthesis method provides a versatile and effective route for the preparation of SnO₂ nanostructures with controlled properties. While the use of this compound as a precursor in this specific method is not well-documented, the provided representative protocol using Tin (IV) chloride highlights the key steps and parameters that can be adapted and optimized for other tin precursors. The ability to tune the size, morphology, and crystallinity of SnO₂ nanostructures through the solvothermal process opens up numerous possibilities for their application in advanced materials and technologies. Further research into the use of alternative precursors like tin alkoxides in solvothermal synthesis could lead to new and improved SnO₂ nanomaterials.
References
- 1. [PDF] Synthesis of Nanostructured Tin Oxide ( SnO 2 ) Powders and Thin Films by Sol-Gel Method | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydrothermal Synthesis and Characterization of Tin Oxide Nanoparticles | Journal of Environmental Nanotechnology [nanoient.org]
- 7. [PDF] Hydrothermal Synthesis of SnO2 Nanostructures with Different Morphologies and Their Optical Properties | Semantic Scholar [semanticscholar.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols for Atomic Layer Deposition (ALD) of Tin Oxide (SnO₂) Using Tin (IV) Isopropoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the deposition of high-quality tin oxide (SnO₂) thin films using Tin (IV) Isopropoxide as the metal precursor via Atomic Layer Deposition (ALD). The protocols and data presented are compiled from scientific literature and analogous ALD processes, offering a robust starting point for the development of SnO₂ coatings for a variety of applications, including as transparent conductive oxides, in gas sensors, and as catalytic surfaces.
Introduction to ALD of SnO₂
Atomic Layer Deposition (ALD) is a thin film deposition technique that allows for the growth of conformal, pinhole-free films with atomic-level thickness control. The ALD process is based on sequential, self-limiting surface reactions. For the deposition of tin oxide (SnO₂), a tin precursor, such as this compound, and an oxygen source, such as water (H₂O) or ozone (O₃), are pulsed sequentially into a reaction chamber. Each pulse is separated by a purge step with an inert gas to remove unreacted precursor and byproducts. This cyclic process results in the layer-by-layer growth of a high-purity SnO₂ film.
Tin oxide is a wide-bandgap semiconductor with excellent optical transparency and electrical conductivity, making it a material of interest for various applications in electronics, catalysis, and sensing.
Precursor and Co-reactant
-
Tin Precursor: this compound (Sn(O-i-Pr)₄) is an organometallic precursor that offers a viable alternative to more commonly used halide precursors like tin tetrachloride (SnCl₄), which can introduce corrosive byproducts.
-
Oxygen Source (Co-reactant): Water (H₂O) is a common and effective oxygen source for ALD of metal oxides from metal alkoxide precursors. Ozone (O₃) or hydrogen peroxide (H₂O₂) can also be used, potentially enabling lower deposition temperatures.
Proposed Experimental Protocol for ALD of SnO₂
While specific, experimentally validated ALD recipes for this compound are not widely published, the following protocol is proposed based on the well-documented ALD of titanium dioxide (TiO₂) from the analogous precursor, Titanium (IV) Isopropoxide (TTIP). Researchers should consider this as a starting point and optimize the parameters for their specific ALD reactor and application.
3.1. Substrate Preparation
-
Clean the substrate using a standard procedure appropriate for the substrate material. For silicon wafers, a common method is the RCA clean.
-
Ensure the substrate is free of organic and particulate contamination.
-
Load the substrate into the ALD reactor.
3.2. ALD Process Parameters
The following table summarizes the proposed starting parameters for the ALD of SnO₂ using this compound and water.
| Parameter | Proposed Value | Notes |
| Precursor | ||
| This compound Temperature | 80 - 100 °C | To achieve adequate vapor pressure. Adjust based on precursor vapor pressure data and reactor configuration. |
| This compound Pulse Time | 0.5 - 2.0 s | Should be long enough to achieve saturation of the substrate surface. |
| Co-reactant | ||
| Water (H₂O) Temperature | Room Temperature | Typically sufficient for H₂O vapor pressure. |
| Water (H₂O) Pulse Time | 0.5 - 1.5 s | Should be long enough for complete reaction with the precursor monolayer. |
| Process Conditions | ||
| Substrate Temperature | 150 - 300 °C | This is a typical ALD window for metal isopropoxides. Lower temperatures may lead to precursor condensation, while higher temperatures can cause thermal decomposition. |
| Purge Gas | Nitrogen (N₂) or Argon (Ar) | High purity inert gas. |
| Purge Time | 5 - 20 s | Sufficient time to remove unreacted precursors and byproducts. Should be optimized for the specific reactor. |
| Base Pressure | < 1 Torr | Typical for thermal ALD processes. |
3.3. ALD Cycle Sequence
The ALD process for SnO₂ consists of a repeated sequence of four steps:
-
This compound Pulse: The heated this compound vapor is introduced into the reactor chamber, where it chemisorbs onto the substrate surface.
-
Purge 1: The reactor is purged with an inert gas to remove any unreacted this compound and gaseous byproducts.
-
Water (H₂O) Pulse: Water vapor is pulsed into the chamber, reacting with the surface-bound tin precursor to form a layer of tin oxide and releasing isopropanol (B130326) as a byproduct.
-
Purge 2: The reactor is purged again with the inert gas to remove unreacted water and the isopropanol byproduct.
This cycle is repeated until the desired film thickness is achieved.
Expected Film Properties and Characterization
The properties of the ALD-grown SnO₂ films are highly dependent on the deposition parameters. The following table summarizes expected properties based on SnO₂ films grown by ALD using other precursors, which can serve as a benchmark.
| Property | Expected Range/Value | Characterization Technique |
| Growth Per Cycle (GPC) | 0.05 - 0.2 nm/cycle | Ellipsometry, X-ray Reflectivity (XRR) |
| Composition | Stoichiometric SnO₂ | X-ray Photoelectron Spectroscopy (XPS) |
| Crystallinity | Amorphous to Polycrystalline (rutile) | X-ray Diffraction (XRD), Grazing Incidence XRD (GIXRD) |
| Surface Roughness | < 1 nm (RMS) | Atomic Force Microscopy (AFM) |
| Optical Properties | ||
| - Refractive Index (@ 633 nm) | 1.9 - 2.1 | Ellipsometry |
| - Optical Band Gap | 3.6 - 4.0 eV | UV-Vis Spectroscopy |
| Electrical Properties | ||
| - Resistivity | 10⁻³ - 10² Ω·cm | Four-Point Probe, Hall Effect Measurement |
| - Carrier Concentration | 10¹⁸ - 10²¹ cm⁻³ | Hall Effect Measurement |
| - Mobility | 1 - 30 cm²/V·s | Hall Effect Measurement |
Visualizing the ALD Process and Workflow
5.1. ALD Cycle Workflow
The following diagram illustrates the sequential steps in a single ALD cycle for SnO₂ deposition.
Application Notes and Protocols for Doping of Tin Oxide Films Using Tin (IV) Isopropoxide Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and doping of tin oxide (SnO₂) thin films using a Tin (IV) Isopropoxide precursor via the sol-gel method. The following sections detail the necessary materials, equipment, and step-by-step procedures for preparing undoped and doped SnO₂ films with various elements to modify their optical and electrical properties.
Introduction
Tin oxide is a wide bandgap n-type semiconductor known for its high optical transparency, electrical conductivity, and chemical stability. These properties make it a valuable material in a wide range of applications, including transparent conducting electrodes in solar cells, flat panel displays, gas sensors, and electrochromic devices. The properties of SnO₂ films can be further tailored for specific applications by introducing dopant elements into the crystal lattice. This process, known as doping, can significantly alter the film's electrical conductivity and optical transparency.
This document outlines the sol-gel synthesis of doped tin oxide films using this compound as the primary precursor. The sol-gel method is a versatile and cost-effective technique that allows for excellent control over the composition and homogeneity of the resulting films.
General Experimental Protocol: Sol-Gel Synthesis of Doped SnO₂ Thin Films
This protocol describes a general procedure for the preparation of the tin oxide sol using this compound and the subsequent deposition of thin films by spin coating. Specific modifications for introducing different dopants are detailed in the subsequent sections.
Materials
-
This compound (Sn[OCH(CH₃)₂]₄)
-
Isopropyl alcohol (2-Propanol)
-
Dopant precursors (e.g., Antimony(III) chloride, Ammonium fluoride (B91410), Indium(III) acetylacetonate)
-
Hydrochloric acid (HCl) (for certain dopant precursors)
-
Deionized water
-
Glass substrates (e.g., borosilicate or quartz)
-
Acetone
-
Ethanol
Equipment
-
Magnetic stirrer with hotplate
-
Beakers and flasks
-
Syringes and filters
-
Spin coater
-
Furnace or hot plate for annealing
-
Ultrasonic bath
Substrate Cleaning
-
Cut glass substrates to the desired dimensions.
-
Sequentially clean the substrates in an ultrasonic bath with acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the substrates using a nitrogen gun or in an oven.
Preparation of the Tin Oxide Sol (0.5 M)
-
In a clean, dry flask, dissolve a specific amount of this compound in isopropyl alcohol to achieve the desired molarity (e.g., for a 0.5 M solution, dissolve the appropriate mass of this compound in the final volume of isopropyl alcohol).
-
Stir the solution vigorously at room temperature for 30 minutes to ensure complete dissolution.
-
Slowly add triethanolamine (TEA) dropwise to the solution while stirring. TEA acts as a stabilizer to control the hydrolysis and condensation rates, preventing premature gelation. A typical molar ratio of TEA to this compound is 1:1.
-
Continue stirring the solution for at least 2 hours at room temperature to obtain a clear and stable sol.
Doping of the Tin Oxide Sol
The introduction of dopants is achieved by adding a solution of the desired dopant precursor to the tin oxide sol. The specific dopant precursor and solvent will vary depending on the element being introduced. Detailed procedures for common dopants are provided in Section 3.
Thin Film Deposition by Spin Coating
-
Place a cleaned substrate onto the chuck of the spin coater.
-
Dispense a small amount of the doped tin oxide sol onto the center of the substrate.
-
Spin the substrate at a desired speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds). The spinning speed and time will influence the film thickness.
-
After spinning, place the coated substrate on a hotplate at a low temperature (e.g., 100-150°C) for 5-10 minutes to evaporate the solvent.
-
Repeat the coating and drying steps as necessary to achieve the desired film thickness.
Annealing
-
Place the dried films in a furnace for annealing.
-
Ramp up the temperature to the desired annealing temperature (typically between 400°C and 600°C) at a controlled rate (e.g., 5°C/min).
-
Hold the temperature for a specific duration (e.g., 1-2 hours) to promote crystallization and densification of the film.
-
Allow the furnace to cool down naturally to room temperature before removing the samples.
Specific Doping Protocols
Antimony (Sb) Doping
Antimony is a common n-type dopant for SnO₂ that significantly increases its electrical conductivity.
-
Dopant Precursor: Antimony (III) chloride (SbCl₃) or Antimony (III) isopropoxide.
-
Preparation of Doping Solution: Dissolve the required amount of the antimony precursor in a suitable solvent (e.g., isopropyl alcohol). The amount of precursor is calculated to achieve the desired atomic percentage of Sb relative to Sn.
-
Procedure:
-
Prepare the this compound sol as described in section 2.4.
-
Separately, prepare the antimony precursor solution.
-
Add the antimony solution dropwise to the tin oxide sol while stirring vigorously.
-
Continue stirring the mixed solution for at least 1 hour to ensure homogeneity.
-
Proceed with film deposition and annealing as described in sections 2.6 and 2.7.
-
Fluorine (F) Doping
Fluorine is another effective n-type dopant that enhances the conductivity and can also improve the optical transparency of SnO₂ films.
-
Dopant Precursor: Ammonium fluoride (NH₄F) or Trifluoroacetic acid (TFA).
-
Preparation of Doping Solution: Dissolve the required amount of the fluorine precursor in a suitable solvent (e.g., deionized water or isopropyl alcohol).
-
Procedure:
-
Prepare the this compound sol as described in section 2.4.
-
Separately, prepare the fluorine precursor solution.
-
Add the fluorine solution dropwise to the tin oxide sol while stirring.
-
Stir the final solution for at least 1 hour before film deposition.
-
Follow the film deposition and annealing procedures outlined in sections 2.6 and 2.7.
-
Indium (In) Doping
Indium doping can be used to modify the optical and electrical properties of SnO₂, and at high concentrations, it forms the well-known transparent conductor, Indium Tin Oxide (ITO).
-
Dopant Precursor: Indium (III) acetylacetonate (B107027) (In(acac)₃) or Indium (III) nitrate (B79036) (In(NO₃)₃).
-
Preparation of Doping Solution: Dissolve the indium precursor in a suitable solvent. For instance, Indium (III) acetylacetonate can be dissolved in acetylacetone (B45752) or a co-solvent with isopropyl alcohol.
-
Procedure:
-
Prepare the this compound sol as described in section 2.4.
-
In a separate container, dissolve the indium precursor to create the doping solution.
-
Slowly add the indium solution to the tin oxide sol under constant stirring.
-
Allow the mixed sol to stir for at least 1 hour to ensure a homogeneous mixture.
-
Deposit and anneal the films as per the general protocol.
-
Data Presentation
The following tables summarize the typical effects of different dopants on the properties of tin oxide films. The exact values can vary depending on the specific experimental conditions such as precursor concentration, annealing temperature, and film thickness.
| Dopant | Dopant Concentration (at.%) | Precursor Example | Typical Annealing Temp. (°C) | Effect on Resistivity (Ω·cm) | Effect on Transmittance (%) | Effect on Band Gap (eV) |
| Undoped | 0 | This compound | 400 - 600 | 10⁻¹ - 10¹ | > 85 | ~3.6 - 3.9 |
| Antimony (Sb) | 1 - 10 | SbCl₃ | 450 - 550 | Decreases to 10⁻³ - 10⁻⁴ | May slightly decrease at higher concentrations | Generally increases (Burstein-Moss effect) |
| Fluorine (F) | 1 - 15 | NH₄F | 400 - 500 | Decreases to 10⁻³ - 10⁻⁴[1][2] | Can remain high (>85%) or slightly decrease | Generally increases[1] |
| Indium (In) | 5 - 15 | In(acac)₃ | 500 - 600 | Decreases significantly (ITO formation) | High (>85%) | Increases |
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the preparation of doped tin oxide thin films using the sol-gel method with this compound as a precursor.
Caption: Sol-gel workflow for doped SnO₂ films.
Caption: Sol preparation signaling pathway.
References
Application Notes and Protocols for the Fabrication of Gas Sensors from Tin (IV) Isopropoxide-Derived SnO₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin dioxide (SnO₂) is a widely studied n-type semiconductor material with a wide bandgap of approximately 3.6 eV, making it an excellent candidate for gas sensing applications. Its high sensitivity, chemical stability, and low cost have led to its use in detecting a variety of reducing and oxidizing gases. The performance of SnO₂-based gas sensors is highly dependent on the material's microstructure, including crystallite size, porosity, and surface area. The synthesis method plays a crucial role in controlling these properties.
This document provides detailed application notes and protocols for the fabrication of gas sensors using SnO₂ derived from a Tin (IV) Isopropoxide precursor. This compound is an attractive precursor due to its ability to form high-purity tin oxide through sol-gel and hydrothermal methods, which allow for excellent control over the final material's properties.
Data Presentation
The following tables summarize the performance of SnO₂-based gas sensors for the detection of various gases. While the synthesis of these specific SnO₂ materials may not have exclusively used this compound, the data provides a representative overview of the expected performance characteristics.
Table 1: Performance of SnO₂-Based Ethanol (B145695) (C₂H₅OH) Gas Sensors
| Sensing Material | Operating Temperature (°C) | Concentration (ppm) | Response | Response Time (s) | Recovery Time (s) | Reference |
| Pure SnO₂ Nanoparticles | 180 | 100 | ~27 | 4 | 2 | [1] |
| Co-doped SnO₂ Nanobelts | 300 | 50 | 8.1 | - | - | |
| Pure SnO₂ Nanobelts | 340 | 50 | 6.5 | - | - | |
| SnO₂ Nanowires | 200 | - | - | Fast | Fast | [2] |
Table 2: Performance of SnO₂-Based Nitrogen Dioxide (NO₂) Gas Sensors
| Sensing Material | Operating Temperature (°C) | Concentration (ppm) | Response Time (s) | Recovery Time (s) | Reference |
| SnO₂ Nanoparticles | Room Temperature | 2 | 184 | 432 | [3] |
| Nanostructured SnO₂ Thin Film | 200 | 100 | 7 | 1200 | [4] |
| ZnO-SnO₂ Films | 200 | 5 | 144 | - | |
| ZnO-SnO₂ Films | 250 | 5 | 80 | - |
Table 3: Performance of SnO₂-Based Carbon Monoxide (CO) Gas Sensors
| Sensing Material | Operating Temperature (°C) | Concentration (ppm) | Response | Response Time (s) | Reference |
| Pt-doped SnO₂ Nanosheets | 400 | 10 | 2.34 | 6 | [2] |
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of SnO₂ Nanoparticles from this compound
This protocol describes the synthesis of SnO₂ nanoparticles using a sol-gel method with this compound as the precursor.
Materials:
-
This compound (Sn(O-i-Pr)₄)
-
Isopropanol (anhydrous)
-
Deionized water
-
Nitric acid (HNO₃, catalyst)
-
Beakers and magnetic stirrer
-
Reflux setup
-
Drying oven
-
Tube furnace
Procedure:
-
Precursor Solution Preparation: In a dry beaker, dissolve a specific molar concentration of this compound in anhydrous isopropanol. Stir the solution vigorously using a magnetic stirrer until the precursor is completely dissolved.
-
Hydrolysis: While stirring, slowly add a mixture of deionized water, isopropanol, and a few drops of nitric acid (as a catalyst) to the precursor solution. The molar ratio of water to the tin precursor is a critical parameter that influences the particle size and should be carefully controlled.
-
Gelation: Continue stirring the solution at room temperature. A transparent sol will form initially, which will gradually transform into a viscous gel. The time for gelation can vary from hours to days depending on the reaction conditions.
-
Aging: Age the gel at room temperature for 24-48 hours. This step allows for the completion of hydrolysis and condensation reactions, leading to a more stable gel network.
-
Drying: Dry the aged gel in an oven at 80-100 °C for 12-24 hours to remove the solvent and residual water. The result will be a xerogel.
-
Calcination: Grind the dried xerogel into a fine powder and calcine it in a tube furnace. A typical calcination process involves heating the powder to a temperature between 400 °C and 600 °C for 2-4 hours in an air atmosphere. The calcination temperature significantly affects the crystallinity and particle size of the final SnO₂ nanoparticles.
Protocol 2: Hydrothermal Synthesis of SnO₂ Nanoparticles from this compound
This protocol outlines the hydrothermal synthesis of SnO₂ nanoparticles, which is known for producing highly crystalline materials.
Materials:
-
This compound (Sn(O-i-Pr)₄)
-
Ethanol (anhydrous)
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or other mineralizer
-
Teflon-lined stainless-steel autoclave
-
Centrifuge
-
Drying oven
Procedure:
-
Precursor Solution: Dissolve this compound in anhydrous ethanol in a beaker with constant stirring.
-
Hydrolysis and Precipitation: In a separate beaker, prepare an aqueous solution of a mineralizer such as ammonium hydroxide. Add this solution dropwise to the tin precursor solution while stirring vigorously. A white precipitate of tin hydroxide will form.
-
Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a temperature between 120 °C and 200 °C for 12-24 hours. The temperature and duration of the hydrothermal treatment are key parameters to control the morphology and size of the SnO₂ nanoparticles.
-
Washing and Separation: After the autoclave has cooled down to room temperature, collect the white precipitate by centrifugation. Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the washed SnO₂ nanoparticles in an oven at 80-100 °C for several hours to obtain a fine powder.
Protocol 3: Fabrication of a Screen-Printed SnO₂ Gas Sensor
This protocol describes the fabrication of a thick film gas sensor on an alumina (B75360) substrate using the screen-printing technique.[5][6]
Materials:
-
Synthesized SnO₂ nanopowder
-
Organic vehicle (e.g., a mixture of ethyl cellulose (B213188) and terpineol)
-
Alumina (Al₂O₃) substrate with pre-printed electrodes (e.g., gold or platinum)
-
Screen printer
-
Drying oven
-
Tube furnace
Procedure:
-
Paste Preparation: Prepare a paste by mixing the synthesized SnO₂ nanopowder with an organic vehicle. The ratio of the powder to the vehicle needs to be optimized to achieve a suitable viscosity for screen printing.
-
Screen Printing: Deposit the SnO₂ paste onto the alumina substrate, covering the interdigitated electrode area, using a screen printer.
-
Leveling and Drying: Allow the printed film to level at room temperature for a few hours to ensure a uniform thickness. Subsequently, dry the film in an oven at 100-150 °C for about an hour to evaporate the solvent in the organic vehicle.
-
Sintering: Sinter the dried film in a tube furnace at a temperature typically between 500 °C and 700 °C for 1-2 hours. This step burns out the organic binder and sinters the SnO₂ particles together, forming a porous sensing layer with good adhesion to the substrate.
-
Contact Annealing: Anneal the contacts to ensure good ohmic contact between the sensing layer and the electrodes.
Visualizations
Caption: Experimental workflow for the fabrication of SnO₂ gas sensors.
Caption: Gas sensing mechanism of an n-type SnO₂ semiconductor sensor.
References
- 1. Synthesis and Characterization of Tin Iv Oxide (Sno2) Nanoparticles for Energy Applications [ugspace.ug.edu.gh]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Tin Oxide Thick Film and Its Investigation as a LPG Sensor at Room Temperature [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Controlling the Hydrolysis Rate of Tin (IV) Isopropoxide in Sol-Gel Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sol-gel synthesis of tin oxide (SnO₂) nanomaterials using tin (IV) isopropoxide.
Troubleshooting Guide
This section addresses specific issues that may arise during the sol-gel process, focusing on their causes and potential solutions.
Issue 1: Immediate formation of a dense, white precipitate upon adding the hydrolysis solution.
-
Question: I am trying to synthesize a SnO₂ sol, but as soon as I introduce the water/alcohol mixture to my this compound solution, a thick white precipitate forms instantly instead of a stable sol. What is happening and how can I fix it?
-
Answer:
-
Probable Cause: This is a classic sign of an uncontrolled and extremely rapid hydrolysis reaction. This compound is highly reactive with water.[1][2] Without proper control, the hydrolysis and subsequent condensation reactions proceed too quickly, leading to the immediate precipitation of large, agglomerated tin hydroxide (B78521) particles instead of the gradual formation of a colloidal sol.[3]
-
Solutions:
-
Reduce the Rate of Water Addition: Instead of adding the water/solvent mixture all at once, introduce it dropwise to the this compound solution under vigorous and continuous stirring. Using a syringe pump can provide excellent control over the addition rate.[4]
-
Lower the Reaction Temperature: Performing the reaction in an ice bath can significantly slow down the kinetics of the hydrolysis reaction, allowing for more controlled growth of the nanoparticles.[5]
-
Use a Chelating Agent: The addition of a chelating agent, such as acetylacetone (B45752) (acac) or triethanolamine, to the this compound solution before hydrolysis can moderate the reaction.[1][2] These agents coordinate with the tin precursor, sterically hindering the attack by water and thereby slowing down the hydrolysis rate.[2]
-
Control the pH: The pH of the reaction medium is a crucial factor. Working under acidic or basic conditions can alter the surface charge of the forming particles, influencing their stability and preventing rapid agglomeration.[6][7]
-
-
Issue 2: The resulting sol is unstable and precipitates out over a short period.
-
Question: I was able to form a sol, but it is not stable and I observe precipitation after a few hours. How can I improve the stability of my sol?
-
Answer:
-
Probable Cause: Sol instability can be due to several factors, including particle agglomeration and continued, uncontrolled condensation reactions. The surface chemistry of the nanoparticles plays a significant role in their stability.
-
Solutions:
-
pH Adjustment: The pH of the sol is critical for stability. By adjusting the pH away from the isoelectric point of tin oxide, you can introduce surface charges on the nanoparticles, leading to electrostatic repulsion that prevents agglomeration.[6][7]
-
Use of Stabilizing Agents: The addition of polymers or surfactants can provide steric or electrostatic stabilization to the nanoparticles.[6] For instance, polymers like polyethyleneimine (PEI) or surfactants like Triton X-100 have been used to create stable colloids of SnO₂ nanoparticles.[6]
-
Control of Water-to-Alkoxide Ratio: A higher water-to-alkoxide ratio can sometimes lead to more complete hydrolysis and the formation of more stable oxo-polymers. However, an excessively high ratio can also accelerate precipitation. This parameter needs to be optimized for your specific system.
-
-
Issue 3: The particle size of the synthesized SnO₂ is too large or inconsistent.
-
Question: The SnO₂ nanoparticles I've synthesized are much larger than my target size, and the size distribution is very broad. How can I achieve smaller and more uniform nanoparticles?
-
Answer:
-
Probable Cause: Large and non-uniform particle sizes are typically a result of uncontrolled nucleation and growth processes, often stemming from a rapid hydrolysis rate.
-
Solutions:
-
Slower Hydrolysis Rate: All the methods mentioned for preventing immediate precipitation (slowing water addition, lowering temperature, using chelating agents) will also contribute to smaller and more uniform particle sizes.
-
Solvent Selection: The choice of solvent can influence the hydrolysis and condensation rates and, consequently, the particle size. Solvents like methanol (B129727) and ethanol (B145695) have been shown to yield different particle sizes under similar conditions.[8][9]
-
Precursor Concentration: Lowering the concentration of the this compound precursor can lead to a lower nucleation density and more controlled particle growth, often resulting in smaller particle sizes.
-
Post-synthesis Treatment: Annealing temperature after the initial synthesis can also influence the final crystallite size.[10][11]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the water-to-alkoxide molar ratio in the sol-gel process?
A1: The molar ratio of water to this compound is a critical parameter that directly influences the hydrolysis and condensation reactions.[12] A low ratio may lead to incomplete hydrolysis and the formation of a less cross-linked gel. Conversely, a high ratio can lead to a very rapid hydrolysis and condensation, potentially causing precipitation.[12] The optimal ratio depends on the other reaction conditions (e.g., pH, temperature, solvent) and the desired properties of the final material.
Q2: How does the choice of solvent affect the synthesis of SnO₂ nanoparticles?
A2: The solvent plays multiple roles in the sol-gel process. It acts as a medium for the reaction, influences the solubility of the precursor and the growing particles, and can affect the rates of hydrolysis and condensation.[13] Different alcohols, for example, can lead to variations in particle size and morphology.[8][14] The polarity and viscosity of the solvent can impact the diffusion of reactants and the stability of the resulting sol.[13]
Q3: Can I use a different tin precursor for this process?
A3: Yes, other tin precursors like tin (IV) chloride (SnCl₄) are commonly used in sol-gel synthesis.[6][9] However, the reactivity and hydrolysis kinetics of different precursors vary significantly. Tin alkoxides like this compound are generally much more reactive than tin chlorides.[15] Therefore, the experimental parameters, especially the control of the hydrolysis rate, will need to be adjusted accordingly.
Q4: What is the importance of the aging step in the sol-gel process?
A4: Aging is a crucial step where the gel network strengthens and evolves. During aging, condensation reactions continue, leading to the formation of more Sn-O-Sn bonds and the expulsion of solvent from the pores (syneresis). This process can significantly affect the mechanical properties, porosity, and surface area of the final dried gel.
Data Presentation
Table 1: Effect of Synthesis Parameters on SnO₂ Nanoparticle Characteristics
| Parameter | Effect on Hydrolysis Rate | Effect on Particle Size | Common Observations |
| Water/Alkoxide Ratio | Increases with higher ratio | Generally decreases with higher ratio up to a point, then may increase due to agglomeration | A critical parameter to optimize for desired morphology[12] |
| Temperature | Increases with higher temperature | Tends to increase with higher temperature due to faster kinetics and crystal growth | Lower temperatures allow for better control over the reaction[5] |
| pH (Catalyst) | Fastest near the isoelectric point, slower in acidic or basic conditions | Smaller particles are often formed at low or high pH due to electrostatic repulsion[6][7] | pH control is essential for preventing rapid precipitation and controlling morphology[6][7] |
| Precursor Concentration | Higher concentration can lead to faster, less controlled hydrolysis | Generally, lower concentrations lead to smaller particle sizes | Dilution of the precursor is a key strategy for controlled synthesis |
| Solvent | Can influence reaction rates based on polarity and viscosity | Different solvents (e.g., methanol, ethanol) can yield different particle sizes[8] | The solvent must be able to dissolve both the precursor and water[13] |
| Chelating Agent | Decreases the hydrolysis rate | Leads to smaller, more uniform particles | Stabilizes the precursor against rapid hydrolysis[2] |
Experimental Protocols
Protocol 1: Controlled Synthesis of SnO₂ Nanoparticles using a Chelating Agent
This protocol describes a general method for synthesizing SnO₂ nanoparticles with a controlled size by using acetylacetone (acac) as a chelating agent to moderate the reaction.
Materials:
-
This compound (Sn(OⁱPr)₄)
-
Isopropanol (B130326) (anhydrous)
-
Toluene (anhydrous)
-
Acetylacetone (acac)
-
Deionized water
Procedure:
-
Precursor Solution Preparation:
-
In a dry, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a specific amount of this compound in a mixture of anhydrous isopropanol and toluene.[2][16]
-
To this solution, add acetylacetone (acac) with a specific molar ratio to the tin precursor (e.g., 1:1 or 2:1).[2]
-
Stir the solution at room temperature for at least 30 minutes to ensure complete chelation of the tin precursor.
-
-
Hydrolysis Solution Preparation:
-
In a separate beaker, prepare a mixture of isopropanol and deionized water. The amount of water should be calculated to achieve the desired water-to-alkoxide molar ratio.
-
-
Hydrolysis Reaction:
-
Place the flask containing the precursor solution in a constant temperature bath (e.g., an ice bath for slower reaction).
-
Under vigorous stirring, add the hydrolysis solution dropwise to the precursor solution using a dropping funnel or a syringe pump. A slow and constant addition rate is crucial for controlled hydrolysis.
-
-
Aging:
-
After the complete addition of the hydrolysis solution, allow the resulting sol to age for a predetermined period (e.g., 24 hours) at a constant temperature. During this time, a gel may form.
-
-
Drying and Calcination:
-
The wet gel can be dried in an oven at a relatively low temperature (e.g., 60-100 °C) to remove the solvent.
-
To obtain crystalline SnO₂, the dried gel is typically calcined in a furnace at a higher temperature (e.g., 400-600 °C) for several hours.[10][11] The calcination temperature will influence the final crystallite size and phase of the tin oxide.[11]
-
Mandatory Visualizations
Caption: Experimental workflow for controlled sol-gel synthesis of SnO₂.
Caption: Key factors influencing the hydrolysis rate in sol-gel synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis and Condensation of Modified TIN (IV) Alkoxide Compounds to form Controlled Porosity Materials | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJNANO - Influence of stabilising agents and pH on the size of SnO2 nanoparticles [beilstein-journals.org]
- 7. Green and Cost-Effective Synthesis of Tin Oxide Nanoparticles: A Review on the Synthesis Methodologies, Mechanism of Formation, and Their Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of tin oxide nanoparticles by sol–gel process: effect of solvents on the optical properties | Semantic Scholar [semanticscholar.org]
- 9. recentscientific.com [recentscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. journal.environcj.in [journal.environcj.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 16. Tin(IV) isopropoxide solution 10 % (w/v) in isopropanol/toluene, 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
Preventing precipitation in Tin (IV) Isopropoxide precursor solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tin (IV) Isopropoxide precursor solutions. Our goal is to help you prevent unintended precipitation and ensure the stability and reactivity of your solutions for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the white precipitate forming in my this compound solution?
A1: The white precipitate is most commonly tin dioxide (SnO₂). This compound is highly susceptible to hydrolysis, a reaction with water, even in trace amounts. This reaction converts the soluble this compound into insoluble tin dioxide, which appears as a white solid.
Q2: Why is my this compound solution becoming cloudy or forming a gel?
A2: Cloudiness and gel formation are also consequences of hydrolysis and subsequent condensation reactions. The presence of even minute quantities of water from the solvent, atmosphere, or glassware can initiate this process. The initial hydrolysis forms tin-hydroxy species (Sn-OH), which then undergo condensation to form Sn-O-Sn bridges. This creates a network structure that can result in a gel-like consistency or a cloudy suspension of fine particles.
Q3: How can I prevent the formation of a precipitate in my this compound solution?
A3: Preventing precipitation is centered on the strict exclusion of water from your experimental setup. This can be accomplished by:
-
Using Anhydrous Solvents: Always use solvents with a very low water content, such as anhydrous isopropanol (B130326) or toluene. Ensure these solvents are handled and stored correctly to prevent water absorption from the atmosphere.[1]
-
Working Under an Inert Atmosphere: Handle the this compound and prepare your solutions inside a glove box or under a stream of dry, inert gas like nitrogen or argon. This minimizes contact with atmospheric moisture.
-
Using Dry Glassware and Equipment: Thoroughly dry all glassware and equipment in an oven and cool it under an inert atmosphere before use.
Q4: Are there any chemical additives that can stabilize my this compound solution?
A4: Yes, certain chelating agents can act as stabilizers by coordinating with the tin atom and reducing its reactivity towards water. While specific data for this compound is limited, analogous systems using titanium (IV) isopropoxide show that stabilizers like acetylacetone (B45752) (acac) or weak acids such as acetic acid can be effective. These agents can slow down the hydrolysis and condensation rates, thereby improving solution stability.
Q5: How should I store my this compound precursor solution?
A5: Store the solution in a tightly sealed, dry container, preferably under an inert atmosphere. It is advisable to store it in a cool, dark place to minimize any potential degradation from heat or light.
Troubleshooting Guide
This guide will help you diagnose and resolve common issues leading to precipitation in your this compound solutions.
Issue 1: Immediate Precipitation Upon Adding this compound to the Solvent
| Potential Cause | Recommended Action |
| Wet Solvent | Use a fresh bottle of anhydrous solvent. If you suspect the solvent has been compromised, consider using a molecular sieve to dry it before use. |
| Wet Glassware | Ensure all glassware is oven-dried at a high temperature for several hours and cooled under an inert atmosphere immediately before use. |
| High Humidity in the Lab | Perform the experiment in a controlled environment with low humidity, such as a glove box or under a fume hood with a dry nitrogen or argon stream. |
| Rapid Addition of Precursor | Add the this compound dropwise to the solvent while stirring vigorously to ensure rapid and uniform mixing. |
Issue 2: Solution Becomes Cloudy or Forms a Precipitate Over Time
| Potential Cause | Recommended Action |
| Slow Reaction with Trace Moisture | Store the prepared solution under an inert atmosphere. Ensure the storage container is properly sealed with a high-quality cap and septum. |
| Leaky Seal on Storage Container | Inspect the container seal for any signs of degradation or improper fit. Use containers with PTFE-lined caps (B75204) for a better seal. |
| High Precursor Concentration | High concentrations of the precursor can accelerate agglomeration and precipitation. Try preparing a more dilute solution. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes the preparation of a stabilized this compound solution using an anhydrous solvent and handling under an inert atmosphere.
Materials:
-
This compound
-
Anhydrous isopropanol
-
Magnetic stir bar and stir plate
-
Dry glassware (e.g., round-bottom flask, graduated cylinder)
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon) with a manifold
Procedure:
-
Prepare the Inert Atmosphere: Assemble the dry glassware and purge with a steady stream of inert gas for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the experiment.
-
Solvent Addition: Inside the inert atmosphere, transfer the required volume of anhydrous isopropanol to the reaction flask containing a magnetic stir bar.
-
Precursor Addition: With vigorous stirring, slowly add the desired amount of this compound to the isopropanol using a dry syringe.
-
Homogenization: Continue stirring for at least 15-30 minutes to ensure the solution is completely homogeneous.
-
Storage: Transfer the prepared solution to a dry, sealed storage bottle, and store it under an inert atmosphere.
Visualizations
Logical Workflow for Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting precipitation in this compound solutions.
Hydrolysis and Condensation Pathway of this compound
Caption: The hydrolysis and condensation pathway of this compound leading to precipitation.
References
Technical Support Center: Optimizing Annealing Temperature for Tin (IV) Isopropoxide Derived Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tin (IV) isopropoxide to create tin oxide (SnO₂) thin films. Proper optimization of the annealing temperature is critical for achieving desired film properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of annealing in the formation of SnO₂ films from this compound?
Annealing is a crucial thermal treatment step that serves several purposes in the synthesis of SnO₂ thin films. Primarily, it provides the necessary energy to convert the amorphous, as-deposited film, which consists of tin precursors and organic residues, into a crystalline tin oxide structure. This process involves the decomposition of the precursor, removal of residual solvents and organic compounds, and the formation and growth of SnO₂ crystals. The final properties of the film, including its crystallinity, grain size, and surface morphology, are highly dependent on the annealing temperature.[1]
Q2: My XRD analysis shows no crystalline peaks after annealing. What is the likely cause?
The most probable reason for an amorphous film (lack of crystalline peaks in XRD) is an insufficient annealing temperature. For SnO₂ films derived from this compound, crystallization generally requires temperatures of 300°C or higher. Films treated at lower temperatures may not have enough thermal energy to undergo the transition from an amorphous to a crystalline phase.
Another potential issue could be the duration of the annealing process. Even at an adequate temperature, a very short annealing time might not be sufficient for crystal growth.
Q3: How does the annealing temperature affect the grain size and surface morphology of the SnO₂ film?
Generally, as the annealing temperature increases, the grain size of the SnO₂ film also increases.[2] This is because higher temperatures provide more energy for atomic diffusion, allowing smaller crystallites to merge into larger grains. This can lead to a rougher surface morphology.[1][3] For applications requiring a smooth surface, it is important to find an optimal annealing temperature that balances good crystallinity with controlled grain growth.
Q4: I'm observing cracks in my film after annealing. How can I prevent this?
Film cracking during annealing is often due to stress generated by the significant volume change as organic components are removed and the material densifies. Several factors can contribute to this:
-
High Heating and Cooling Rates: Rapid temperature changes can induce thermal shock and stress. A slower ramp rate during heating and cooling is recommended.
-
Film Thickness: Thicker films are more prone to cracking. If possible, depositing multiple thin layers with intermediate annealing steps can mitigate this issue.
-
Precursor Solution Chemistry: The composition of the sol-gel solution can influence the drying and shrinkage behavior of the film.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Film is amorphous (no XRD peaks) | Insufficient annealing temperature or time. | - Increase the annealing temperature in increments (e.g., 50°C). Temperatures in the range of 300-500°C are commonly used for crystallization. - Increase the annealing duration (e.g., from 1 hour to 2 hours). |
| Film is hazy or has low transparency | - Incomplete removal of organic residues. - High surface roughness due to excessive grain growth. | - Ensure the annealing temperature is high enough for complete precursor decomposition. - Optimize for a lower annealing temperature that still provides adequate crystallinity but limits grain growth. |
| Film has poor adhesion to the substrate | - Improper substrate cleaning. - High stress in the film. | - Implement a thorough substrate cleaning procedure. - Use a slower heating and cooling ramp rate during annealing. |
| Film is cracked | - Film is too thick. - Rapid heating/cooling rate. | - Reduce the film thickness per deposition step. Consider a multi-layer approach with annealing between layers. - Decrease the ramp rate of the furnace. |
| Inconsistent electrical conductivity | - Non-uniform crystallinity or grain size. - Presence of impurities. | - Ensure uniform heating across the entire substrate during annealing. - Verify the purity of the precursor and solvents. |
Data Presentation: Impact of Annealing Temperature
The following tables summarize the quantitative effects of annealing temperature on the properties of SnO₂ films as reported in various studies.
Table 1: Effect of Annealing Temperature on Crystallite/Grain Size
| Annealing Temperature (°C) | Precursor System | Deposition Method | Crystallite/Grain Size (nm) | Reference |
| 300 | This compound | Spin Coating | 5-10 | [4] |
| 400 | This compound | Spin Coating | Not specified, but polycrystalline | [4] |
| 500 | This compound | Spin Coating | 30-50 | [4] |
| 500 | Not specified | Chemical Bath Deposition | 60 | [2] |
| 600 | Not specified | Chemical Bath Deposition | 85 | [2] |
Table 2: Effect of Annealing Temperature on Optical Properties
| Annealing Temperature (°C) | Precursor System | Key Finding | Reference |
| 90, 120, 150 | This compound | Transmittance is ~5% higher at 120°C compared to 90°C and 150°C in the 350-800 nm range. | [5] |
| 300, 400, 500 | Not specified | Optical band gap increases from 3.5 eV to 3.87 eV as temperature increases. | |
| 250, 350, 450, 550 | Tetrakis(dimethylamino)tin(IV) | Energy band gap decreases from 3.6 eV to 3.41 eV as temperature increases. |
Table 3: Effect of Annealing Temperature on Electrical Properties
| Annealing Temperature (°C) | Precursor System | Property | Value | Reference |
| 300 | This compound | Hall Mobility (cm²/Vs) | ~1 | [4] |
| 500 | This compound | Hall Mobility (cm²/Vs) | up to 9.4 | [4] |
| 500 | Not specified | Conductivity (S/m) | 916 | [1] |
Experimental Protocols
1. Sol-Gel Precursor Solution Preparation (Example)
This protocol is a general guideline and may require optimization based on specific experimental goals.
-
Materials: this compound (precursor), Isopropanol (solvent).
-
Procedure:
-
In a nitrogen-filled glovebox or under an inert atmosphere, dissolve a specific concentration of this compound (e.g., 0.1 M) in isopropanol.[6]
-
Stir the solution vigorously at room temperature for a predetermined time (e.g., 1-2 hours) until the precursor is fully dissolved and the solution is clear and homogeneous.
-
The solution can be aged for a specific period (e.g., 24 hours) to control its viscosity, if required for the deposition technique.
-
2. Film Deposition: Spin Coating
-
Substrate Preparation: Thoroughly clean the substrate (e.g., glass, FTO-coated glass, silicon wafer) using a sequence of solvents such as acetone, isopropanol, and deionized water in an ultrasonic bath. Dry the substrate with a stream of nitrogen gas.
-
Coating:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a sufficient amount of the precursor solution onto the center of the substrate.
-
Spin the substrate at a specific speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds) to spread the solution and form a uniform wet film.[7]
-
3. Annealing Process
-
Drying/Pre-heating: After deposition, place the coated substrate on a hotplate at a low temperature (e.g., 100°C) for a short period (e.g., 10 minutes) to evaporate the bulk of the solvent.
-
High-Temperature Annealing:
-
Place the dried film in a muffle furnace or a tube furnace.
-
Ramp up the temperature to the desired annealing temperature (e.g., 300°C, 400°C, 500°C) at a controlled rate (e.g., 5-10°C/min) to prevent thermal shock.
-
Hold the temperature constant for the desired annealing time (e.g., 1-3 hours).[7]
-
Allow the furnace to cool down slowly to room temperature.
-
Visualizations
Caption: Experimental workflow for SnO₂ thin film synthesis.
Caption: Troubleshooting flowchart for amorphous SnO₂ films.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of the Curing and Annealing Temperatures on the Properties of Solution Processed Tin Oxide Thin Films [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Solution-processed SnO2 thin film for a hysteresis-free planar perovskite solar cell with a power conversion efficiency of 19.2% - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and characterization of SnO<sub>2</sub> thin films using metalorganic precursors - Journal of King Saud University - Science [jksus.org]
Technical Support Center: Tin (IV) Isopropoxide Sol-Gel Process
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Tin (IV) Isopropoxide sol-gel process. The guides are in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on the effect of solvents.
Troubleshooting Guides
This section addresses specific issues that may arise during the sol-gel process, with a focus on solvent-related causes and solutions.
Issue 1: Immediate formation of a dense, white precipitate upon precursor addition.
-
Question: I am trying to synthesize a Tin (IV) oxide sol, but as soon as I add the this compound to the solvent, a thick white precipitate forms instantly instead of a stable sol. What is happening and how can I fix it?
-
Answer:
-
Probable Cause: This issue is typically caused by an uncontrolled and extremely rapid hydrolysis reaction of the this compound. Alkoxide precursors are highly reactive with water.[1] If there is residual moisture in your solvent or the reaction environment, the hydrolysis and subsequent condensation reactions proceed too quickly. This leads to the immediate precipitation of large, agglomerated tin hydroxide (B78521) particles instead of the gradual formation of a colloidal sol.
-
Solution:
-
Use Anhydrous Solvents: Ensure that the solvents you are using are anhydrous (dry). Using freshly opened bottles of anhydrous solvents or drying the solvent using appropriate methods (e.g., molecular sieves) is crucial.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric moisture.
-
Controlled Water Addition: If the procedure requires the addition of water for hydrolysis, it must be done in a highly controlled manner. The water should be mixed with the solvent and added dropwise to the this compound solution under vigorous stirring.
-
Lower the Temperature: Performing the reaction in an ice bath can help to slow down the exothermic hydrolysis reaction, providing better control.[1]
-
-
Issue 2: The sol turns into a solid gel too quickly (or not at all).
-
Question: My sol-gel process is difficult to control. Sometimes the entire solution solidifies into a gel almost immediately after mixing, while other times it remains a liquid for days without forming a gel. How does the choice of solvent influence this gelation time?
-
Answer:
-
Probable Cause: The gelation time is highly dependent on the rates of hydrolysis and condensation. The solvent plays a critical role in mediating these reaction rates.
-
Solution:
-
Solvent Polarity and Structure: The polarity and steric hindrance of the solvent affect the reaction kinetics. Shorter-chain alcohols like methanol (B129727) and ethanol (B145695) can lead to faster hydrolysis and gelation compared to longer-chain or branched alcohols like isopropanol (B130326) or butanol. This is because the smaller solvent molecules allow for easier access of water to the tin precursor.
-
Solvent as a Reactant: In some cases, the alcohol solvent can participate in exchange reactions with the isopropoxide ligands on the tin precursor, which can alter the subsequent hydrolysis and condensation rates.[2]
-
Control Gelation Rate: To slow down rapid gelation, consider using a less polar or more sterically hindered solvent. To accelerate a slow gelation process, a more polar, less hindered solvent could be effective. However, this must be balanced with the desired particle size and morphology.
-
-
Issue 3: The resulting Tin (IV) oxide nanoparticles are too large or aggregated.
-
Question: After completing the sol-gel process and calcination, I'm observing very large or heavily aggregated nanoparticles. How can the solvent help in controlling the particle size?
-
Answer:
-
Probable Cause: The final particle size is influenced by the nucleation and growth rates during the sol-gel process. Rapid hydrolysis and condensation favor the formation of larger particles and aggregates.
-
Solution:
-
Solvent Choice: The choice of solvent has a direct impact on the resulting nanoparticle size. Generally, solvents that lead to slower, more controlled hydrolysis and condensation reactions will result in smaller, more uniform nanoparticles. For instance, studies have shown that using methanol as a solvent can produce smaller SnO₂ nanoparticles compared to ethanol or water.[3][4]
-
Solvent Mixtures: Utilizing a mixture of solvents can also be a strategy to control particle size. For example, a mixture of propanol (B110389) and isopropanol has been used to synthesize SnO₂ nanopowders with varying grain sizes.[5]
-
Precursor Concentration: The concentration of this compound in the solvent is also a critical parameter. Lowering the precursor concentration can lead to the formation of smaller nanoparticles.[6]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary role of the solvent in the this compound sol-gel process?
-
A1: The solvent has multiple roles. It acts as a medium for the reaction, dissolves the this compound precursor, and, most importantly, controls the rates of the hydrolysis and condensation reactions. The solvent's properties, such as polarity, viscosity, and chemical nature, directly influence the final characteristics of the tin oxide nanoparticles, including their size, morphology, and crystallinity.[7][8]
-
-
Q2: Which solvents are commonly used for the this compound sol-gel process?
-
A2: Alcohols are the most common solvents for this process. These include methanol, ethanol, isopropanol, and butanol.[3][9] Toluene is also used, often in combination with isopropanol, especially when the precursor is supplied as a solution.[10][11] The choice of alcohol can significantly affect the outcome of the synthesis.
-
-
Q3: How does the solvent affect the final properties of the synthesized SnO₂ nanoparticles?
-
A3: The solvent can influence several key properties:
-
Crystallite Size: Different solvents can lead to different crystallite sizes.[7][8]
-
Particle Size: The choice of solvent has been shown to be a determining factor in the final particle size of the SnO₂ nanoparticles.[3][4]
-
Optical Properties: As the particle size is affected by the solvent, the optical properties, such as the band gap, will also be tailored by the choice of solvent.[7][8]
-
-
-
Q4: Can I use water as a solvent?
-
A4: While water is necessary for the hydrolysis reaction, using it as the primary solvent for a highly reactive precursor like this compound is generally not advisable. The reaction would be too fast and uncontrollable, leading to immediate precipitation. Water is typically added in controlled amounts to an alcoholic solution of the precursor.
-
Data Presentation
Table 1: Effect of Solvent on SnO₂ Nanoparticle Size
| Precursor | Solvent | Calcination Temperature (°C) | Resulting Particle Size (nm) | Reference |
| SnCl₄·5H₂O | Methanol | 400 | 3.9 | [4] |
| SnCl₄·5H₂O | Ethanol | 400 | 4.5 | [4] |
| SnCl₄·5H₂O | Water | 400 | 5.0 | [4] |
| SnCl₄·4H₂O + PrOH/iPrOH mixture | Propanol/Isopropanol | Not specified | 6 - 80 | [5] |
Note: Data for this compound is limited in the reviewed literature; however, data from other tin precursors like Tin (IV) Chloride (SnCl₄) is presented to illustrate the general trend of solvent effects.
Experimental Protocols
General Experimental Protocol for SnO₂ Nanoparticle Synthesis using this compound
This protocol provides a general framework. Ratios and specific parameters should be optimized based on the desired material characteristics.
Materials:
-
This compound (precursor)
-
Anhydrous alcohol (e.g., isopropanol, ethanol) (solvent)
-
Deionized Water (hydrolysis agent)
-
Ammonia (B1221849) solution (optional, as a catalyst for condensation)
Procedure:
-
Precursor Solution Preparation: In a dry environment (e.g., under an inert atmosphere), dissolve a specific amount of this compound in an anhydrous alcohol (e.g., isopropanol). The solution should be stirred until the precursor is fully dissolved.
-
Hydrolysis Solution Preparation: In a separate beaker, prepare the hydrolysis solution. This typically consists of a mixture of the same alcohol and deionized water. A small amount of ammonia can be added to catalyze the reaction if desired.
-
Hydrolysis Reaction: Add the hydrolysis solution dropwise into the this compound solution under vigorous and constant stirring. A translucent sol will begin to form.
-
Aging/Gelation: Continue stirring the mixture for several hours at room temperature to allow for the hydrolysis and condensation reactions to proceed. The sol may then be aged for a period (e.g., 24 hours) during which it may transform into a gel.
-
Purification: The resulting gel is typically washed multiple times to remove unreacted chemicals. This can be done by centrifugation followed by redispersion in ethanol.
-
Drying: Dry the purified material in an oven (e.g., at 80-100°C) to remove the solvent and any remaining water.
-
Calcination: Calcine the dried powder at a high temperature (e.g., 400-600°C) in a furnace to induce crystallization and form the final SnO₂ nanoparticles.
Visualizations
Caption: Experimental workflow for the sol-gel synthesis of SnO₂ nanoparticles.
Caption: Simplified hydrolysis and condensation reactions in the sol-gel process.
Caption: Troubleshooting decision tree for common sol-gel issues.
References
- 1. benchchem.com [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of tin oxide nanoparticles by sol–gel process: effect of solvents on the optical properties | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. emergentmind.com [emergentmind.com]
- 7. Effect of solvent on the synthesis of SnO2 nanoparticles [inis.iaea.org]
- 8. Effect of solvent on the synthesis of SnO{sub 2} nanoparticles (Journal Article) | OSTI.GOV [osti.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. Tin(IV) isopropoxide, 98% (metals basis), 10% w/v in isopropanol/toluene 5 mL | Request for Quote [thermofisher.com]
Technical Support Center: Stabilizing Tin (IV) Isopropoxide Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective stabilization of tin (IV) isopropoxide solutions using chelating agents. This compound is a highly reactive precursor material, and its stability is crucial for reproducible experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the preparation and storage of this compound solutions.
Question 1: I observed immediate formation of a white precipitate when I diluted my this compound. What is causing this and how can I prevent it?
Answer:
Immediate precipitate formation is typically due to rapid, uncontrolled hydrolysis and condensation of the this compound upon contact with moisture. This compound is extremely sensitive to water.
Possible Causes and Solutions:
| Probable Cause | Recommended Solution |
| Contaminated Solvent | Use a fresh, sealed bottle of anhydrous solvent. If possible, test the water content of your solvent. |
| Wet Glassware | Thoroughly dry all glassware in an oven at >100°C for several hours and allow it to cool in a desiccator or under a stream of inert gas before use. |
| Atmospheric Moisture | Handle the this compound and prepare solutions under an inert atmosphere, such as in a glovebox or using a Schlenk line. |
| Rapid Addition | Add the this compound dropwise to the solvent while stirring vigorously to ensure rapid and homogeneous mixing. |
Question 2: My this compound solution was initially clear but became cloudy or formed a precipitate over time (minutes to hours). What should I do?
Answer:
Delayed precipitation indicates a slower hydrolysis reaction, likely due to trace amounts of moisture. To enhance long-term stability, the use of a chelating agent is recommended.
Possible Causes and Solutions:
| Probable Cause | Recommended Solution |
| Slow Reaction with Trace Moisture | Store the solution under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. The use of a chelating agent like acetylacetone (B45752) or acetic acid can significantly prolong the shelf-life of the solution. |
| High Precursor Concentration | High concentrations of this compound can accelerate particle growth and agglomeration. Consider preparing a more dilute stock solution. |
| Elevated Storage Temperature | Reaction kinetics are temperature-dependent. Store the solution at a lower, stable temperature (as recommended by the manufacturer, avoiding freezing unless specified). |
Question 3: I'm trying to create a stable sol-gel, but my solution is forming a gel too quickly or becoming inhomogeneous.
Answer:
Rapid gelation is a sign of uncontrolled condensation reactions. The addition of a chelating agent can moderate this process, leading to more uniform and stable sols.
Possible Causes and Solutions:
| Probable Cause | Recommended Solution |
| High Reactivity of the Precursor | Introduce a chelating agent, such as acetylacetone (acac) or ethyl acetoacetate, to the this compound solution before the addition of any water or catalyst. The chelating agent will coordinate with the tin atom, reducing its reactivity. |
| Incorrect Molar Ratio of Chelating Agent | The molar ratio of the chelating agent to this compound is critical. A common starting point is a 1:1 molar ratio, but this may need to be optimized for your specific application. |
| Inhomogeneous Mixing | Ensure vigorous and continuous stirring during the addition of all components to maintain a homogeneous reaction environment. |
Frequently Asked Questions (FAQs)
What is this compound and why is it unstable?
This compound, Sn(O-i-Pr)₄, is a metal alkoxide. The tin atom is highly electrophilic, making it very susceptible to nucleophilic attack by water. This initiates a rapid hydrolysis reaction, replacing the isopropoxide groups with hydroxyl groups, which is followed by condensation to form tin-oxygen-tin (Sn-O-Sn) bridges, ultimately leading to the formation of tin oxide precipitates.
What are chelating agents and how do they stabilize this compound solutions?
Chelating agents are molecules that can form multiple coordinate bonds to a single metal ion. For this compound, chelating agents like acetylacetone, ethyl acetoacetate, and carboxylic acids can replace one or more of the isopropoxide ligands. This has two main stabilizing effects:
-
Increased Coordination Number: The chelation increases the coordination number of the tin atom, making it less accessible for water molecules to attack.
-
Steric Hindrance: The bulk of the chelating ligand sterically hinders the approach of water to the tin center.
This modification reduces the reactivity of the tin precursor, slowing down the rates of hydrolysis and condensation.[1]
What are common chelating agents for this compound?
Based on studies of tin alkoxides and the analogous, well-studied titanium alkoxides, the following chelating agents are effective:
-
Acetylacetone (acac): A widely used β-diketone that forms a stable six-membered ring with the tin atom.
-
Ethyl Acetoacetate (EAA): Another β-ketoester that functions similarly to acetylacetone.
-
Carboxylic Acids (e.g., Acetic Acid, Benzoic Acid): These can act as chelating agents, modifying the tin precursor and controlling its reactivity.
What is the recommended molar ratio of chelating agent to this compound?
The optimal molar ratio depends on the specific chelating agent and the desired level of stabilization. A common starting point is a 1:1 molar ratio of chelating agent to this compound. For some applications, ratios up to 2:1 or higher may be used for greater stability. It is recommended to empirically determine the optimal ratio for your specific experimental conditions.
Quantitative Data Summary
While extensive quantitative stability data specifically for this compound is limited in the literature, the following table summarizes the expected effects of common chelating agents based on analogous studies with titanium alkoxides and available information on tin alkoxides.
| Chelating Agent | Typical Molar Ratio (Chelating Agent:Sn) | Expected Stability Improvement | Potential Considerations |
| Acetylacetone (acac) | 1:1 to 2:1 | High | Can impart a yellowish color to the solution. May influence the properties of the final material. |
| Ethyl Acetoacetate (EAA) | 1:1 to 2:1 | High | Similar to acetylacetone. |
| Acetic Acid | 1:1 to 3:1 | Moderate to High | Can also act as a catalyst for hydrolysis at certain concentrations. The effect is highly dependent on the overall composition of the solution. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
Objective: To prepare a 0.5 M stock solution of this compound in anhydrous isopropanol (B130326) stabilized with acetylacetone.
Materials:
-
This compound (Sn(O-i-Pr)₄)
-
Anhydrous isopropanol
-
Acetylacetone (acac)
-
Oven-dried glassware (e.g., graduated cylinders, beaker, magnetic stir bar, sealed storage bottle)
-
Inert atmosphere environment (glovebox or Schlenk line)
-
Syringes and needles
Procedure:
-
Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven at >100°C for at least 4 hours and cooled under a dry, inert atmosphere (e.g., in a desiccator or under a stream of argon or nitrogen).
-
Inert Atmosphere: Perform all subsequent steps in a glovebox or using a Schlenk line to prevent exposure to atmospheric moisture.
-
Solvent and Chelating Agent: In the beaker with a magnetic stir bar, add 80 mL of anhydrous isopropanol.
-
Using a syringe, add the calculated volume of acetylacetone for a 1:1 molar ratio with the this compound to be added. For a 0.5 M final solution, this will be approximately 50 mmol of acetylacetone. Stir to mix.
-
Addition of this compound: Slowly, and with vigorous stirring, add the required amount of this compound to the isopropanol/acetylacetone mixture. For 100 mL of a 0.5 M solution, this will be 50 mmol of Sn(O-i-Pr)₄.
-
Homogenization: Continue stirring the solution for at least 30 minutes to ensure complete chelation and homogenization.
-
Final Volume and Storage: Transfer the solution to a graduated cylinder and add anhydrous isopropanol to bring the final volume to 100 mL. Transfer the stabilized stock solution to a dry, sealed storage bottle. It is recommended to use a bottle with a septum-sealed cap for easy access with a syringe without exposing the solution to air.
-
Labeling and Storage: Clearly label the bottle with the contents, concentration, and date of preparation. Store in a cool, dark, and dry place.
Visualizations
Caption: Troubleshooting workflow for precipitate formation.
Caption: Mechanism of this compound stabilization.
Caption: Chelating agent selection guide.
References
Technical Support Center: Uniform Thin Film Deposition with Tin (IV) Isopropoxide
Welcome to the technical support center for achieving uniform thin film deposition using Tin (IV) Isopropoxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical information for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for thin film deposition?
This compound, Sn(O-i-Pr)₄, is a metal-organic precursor used in the fabrication of tin oxide (SnO₂) thin films. It is favored in sol-gel and chemical vapor deposition (CVD) techniques due to its ability to form high-purity tin oxide layers with desirable electronic and optical properties upon hydrolysis and condensation. These films are integral to applications such as transparent conducting oxides, gas sensors, and protective coatings.
Q2: What are the most critical factors to control when working with this compound?
The most critical factor is moisture control. This compound is highly susceptible to hydrolysis, and premature or uncontrolled exposure to water in the atmosphere or solvents can lead to the formation of particulates in the precursor solution. This will result in non-uniform, hazy, or rough films. Therefore, it is imperative to use anhydrous solvents and conduct solution preparation in a controlled, dry environment (e.g., a glovebox or under an inert gas flow).
Q3: How can I control the thickness of the SnO₂ thin film?
The film thickness is primarily controlled by the deposition parameters, which vary depending on the technique:
-
Spin Coating: The main factors are the precursor solution's viscosity and the spin coater's rotational speed. Higher spin speeds and lower solution concentrations generally result in thinner films.
-
Dip Coating: The withdrawal speed of the substrate from the precursor solution is the key parameter. Slower withdrawal speeds typically lead to thicker films.
-
Chemical Vapor Deposition (CVD): The deposition time and the precursor flow rate are the primary factors influencing film thickness.
Q4: What is the purpose of annealing the deposited films?
Annealing serves several crucial purposes:
-
It removes residual organic compounds from the precursor.
-
It promotes the conversion of the amorphous tin-oxo-hydroxide network into crystalline tin oxide (SnO₂).
-
It improves the film's density, adhesion to the substrate, and overall structural quality.
-
The annealing temperature can be tuned to control the crystal structure and grain size of the SnO₂ film, which in turn affects its electrical and optical properties.[1][2][3][4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the deposition of thin films using this compound.
Issue 1: Precursor solution turns cloudy or forms a precipitate.
-
Potential Cause: Uncontrolled hydrolysis due to exposure to atmospheric moisture or residual water in the solvent.
-
Recommended Solution:
-
Prepare the solution in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents.
-
Consider using a chelating agent, such as acetylacetone (B45752), to stabilize the this compound and control the hydrolysis rate.
-
Issue 2: The deposited film is hazy or opaque.
-
Potential Cause 1: Particulates in the precursor solution.
-
Recommended Solution 1:
-
Filter the precursor solution through a syringe filter (e.g., 0.2 µm PTFE) before deposition.
-
Ensure the solution was prepared under anhydrous conditions to prevent particle formation.
-
-
Potential Cause 2: Incomplete removal of organic residues or solvents.
-
Recommended Solution 2:
-
Increase the drying time or temperature before the final annealing step to ensure all solvents have evaporated.
-
Optimize the annealing temperature and duration to facilitate the complete combustion of organic components.
-
Issue 3: The film is non-uniform or has streaks (for spin coating).
-
Potential Cause 1: Inappropriate spin speed or acceleration.
-
Recommended Solution 1:
-
Optimize the spin speed and acceleration rate. A slower initial spread followed by a high-speed spin can improve uniformity.
-
-
Potential Cause 2: The viscosity of the sol-gel solution is too high.
-
Recommended Solution 2:
-
Dilute the solution with an appropriate anhydrous solvent to reduce its viscosity.
-
-
Potential Cause 3: The substrate is not clean.
-
Recommended Solution 3:
-
Ensure a thorough substrate cleaning procedure is followed to remove any organic or particulate contaminants.
-
Issue 4: The film cracks or peels off the substrate.
-
Potential Cause 1: High internal stress in the film due to excessive thickness.
-
Recommended Solution 1:
-
Deposit thinner layers. If a thicker film is required, build it up through multiple deposition and annealing cycles.
-
-
Potential Cause 2: A large thermal expansion mismatch between the film and the substrate.
-
Recommended Solution 2:
-
Slow down the heating and cooling rates during the annealing process to minimize thermal stress.
-
-
Potential Cause 3: Poor adhesion to the substrate.
-
Recommended Solution 3:
-
Ensure the substrate is meticulously cleaned.
-
Consider using an adhesion promoter or a buffer layer if the substrate is not compatible with SnO₂.
-
Data Presentation
Table 1: Influence of Annealing Temperature on SnO₂ Thin Film Properties
| Annealing Temperature (°C) | Effect on Crystallinity | Effect on Grain Size | Effect on Optical Band Gap (eV) | Effect on Transmittance |
| 300-400 | Amorphous to Polycrystalline Transition | Small | ~3.5 - 3.7 | Increases with temperature |
| 400-500 | Increased Crystallinity | Increases | ~3.7 - 3.9 | Generally high in the visible range |
| >500 | Further enhancement of crystallinity | Significant increase | May slightly decrease or remain stable | Can be affected by increased surface roughness |
Note: The exact values can vary depending on the deposition method and other process parameters.[1][2][5]
Table 2: Qualitative Effect of Process Parameters on Film Thickness
| Deposition Method | Parameter | Effect of Increasing the Parameter on Film Thickness |
| Spin Coating | Precursor Concentration | Increase |
| Spin Speed | Decrease | |
| Dip Coating | Precursor Concentration | Increase |
| Withdrawal Speed | Increase | |
| Chemical Vapor Deposition | Deposition Time | Increase |
| Precursor Flow Rate | Increase |
Experimental Protocols
1. Sol-Gel Solution Preparation for Spin and Dip Coating
This protocol provides a general procedure for preparing a this compound sol-gel solution.
Materials:
-
This compound
-
Anhydrous isopropanol (B130326) (or another suitable alcohol)
-
Deionized water
-
Hydrochloric acid (HCl) or another catalyst (optional)
-
Acetylacetone (optional stabilizer)
Equipment:
-
Glovebox or fume hood with inert gas supply
-
Magnetic stirrer and stir bars
-
Glass beakers and graduated cylinders
-
Syringes and filters (0.2 µm)
Procedure:
-
Solvent Preparation: In a beaker, place the required volume of anhydrous isopropanol.
-
Precursor Addition: Under vigorous stirring and in a dry environment, slowly add the this compound to the isopropanol.
-
Stabilization (Optional): If using a stabilizer, add acetylacetone to the solution and stir for at least 1 hour.
-
Hydrolysis: In a separate beaker, prepare a mixture of isopropanol, deionized water, and a small amount of HCl (to catalyze the reaction). The molar ratio of water to the tin precursor is a critical parameter to control.
-
Sol Formation: Add the water-containing solution dropwise to the this compound solution under continuous, vigorous stirring.
-
Aging: Allow the sol to age for a specified period (e.g., 24 hours) at room temperature to ensure the completion of hydrolysis and condensation reactions.
-
Filtration: Before use, filter the sol through a 0.2 µm syringe filter to remove any agglomerated particles.
2. Spin Coating Protocol
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate by sonicating in a sequence of solvents such as acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun.
-
Substrate Preparation: Just before deposition, treat the substrate with UV-ozone or an oxygen plasma to enhance its hydrophilicity and promote uniform wetting.
-
Deposition: Place the substrate on the spin coater chuck. Dispense a small amount of the prepared sol-gel solution onto the center of the substrate.
-
Spinning: Start the spin coater. A typical two-step process involves a low-speed spin (e.g., 500-1000 rpm for 10-20 seconds) to spread the solution, followed by a high-speed spin (e.g., 2000-5000 rpm for 30-60 seconds) to achieve the desired thickness.
-
Drying: Transfer the coated substrate to a hotplate and dry at a low temperature (e.g., 100-150°C) for several minutes to evaporate the solvent.
-
Annealing: Place the dried film in a furnace and anneal at the desired temperature (e.g., 300-600°C) for a specified duration to crystallize the SnO₂.
Visualizations
Caption: Experimental workflow for sol-gel deposition of SnO₂ thin films.
Caption: Logical troubleshooting guide for common SnO₂ film defects.
References
Technical Support Center: Tin (IV) Isopropoxide Sol-Gel Processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tin (IV) Isopropoxide in sol-gel synthesis. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to gelation.
Troubleshooting Guide: Common Gelation Issues
Issue 1: Immediate formation of a dense, white precipitate upon addition of water or atmospheric moisture exposure.
-
Question: I'm trying to prepare a this compound sol, but as soon as I introduce water or even just expose the precursor to air, a thick white precipitate forms instantly instead of a stable sol. What is happening and how can I fix it?
-
Answer: This issue is caused by an uncontrolled and extremely rapid hydrolysis and condensation of the this compound. Tin alkoxides are highly sensitive to water, and without proper control, the reaction proceeds too quickly, leading to the immediate precipitation of tin hydroxide (B78521) particles instead of the gradual formation of a colloidal sol.
Solutions:
-
Work under an inert atmosphere: Handle this compound and prepare your solutions in a glovebox or using a Schlenk line with dry solvents to minimize exposure to atmospheric moisture.
-
Use a chelating agent: Incorporating a chelating agent, such as acetylacetone (B45752) (acac) or triethanolamine (B1662121) (TEA), can stabilize the tin precursor. The chelating agent replaces some of the isopropoxide groups, forming a more stable complex that hydrolyzes more slowly.
-
Control reagent addition: Add the water-containing solution (if applicable) to the this compound solution very slowly (dropwise) under vigorous stirring. This ensures that the water is dispersed quickly, preventing localized high concentrations that can trigger rapid precipitation.
-
Lower the temperature: Performing the reaction in an ice bath can help to slow down the exothermic hydrolysis reaction.
-
Issue 2: The sol turns into a solid gel too quickly (premature gelation).
-
Question: My sol forms initially but then gels into a solid mass much faster than I expect, sometimes within minutes. How can I increase the gelation time?
-
Answer: Premature gelation is also a result of rapid hydrolysis and condensation rates. Several factors can be adjusted to slow down the process and increase the working life of your sol.
Solutions:
-
Increase the concentration of the chelating agent: A higher molar ratio of chelating agent to the tin precursor will further stabilize the sol and slow down the gelation process.
-
Decrease the water-to-alkoxide molar ratio (R-value): A lower concentration of water will reduce the rate of hydrolysis, thereby extending the gelation time.
-
Adjust the pH: While less documented for tin than for titanium systems, the pH of the sol can influence gelation. Highly acidic conditions (pH < 3) can sometimes slow down condensation by protonating the hydroxyl groups, thus increasing the stability of the sol.
-
Lower the precursor concentration: Diluting the this compound in the solvent can increase the distance between the tin species, reducing the frequency of collisions and slowing the condensation process.
-
Issue 3: The sol remains liquid and does not form a gel.
-
Question: My sol has been stable for a very long time (days or even weeks) and shows no signs of gelling. How can I induce gelation?
-
Answer: A sol that is too stable can also be problematic if a gel is the desired outcome. This is often due to conditions that excessively inhibit the condensation reactions.
Solutions:
-
Increase the water-to-alkoxide molar ratio (R-value): Carefully adding a controlled amount of water to the stable sol can promote further hydrolysis and subsequent condensation, leading to gelation.
-
Decrease the concentration of the chelating agent: If you suspect that an excess of the chelating agent is preventing gelation, preparing a new sol with a lower molar ratio of chelating agent to the tin precursor is recommended.
-
Adjust the pH towards the isoelectric point: For many metal oxide sols, gelation is fastest near the isoelectric point where the surface charge of the colloidal particles is minimal, reducing electrostatic repulsion and allowing for aggregation. For tin oxide, this is generally in a weakly acidic to neutral pH range.
-
Increase the temperature: Gently heating the sol can provide the necessary activation energy to promote condensation reactions and accelerate gelation. This should be done carefully to avoid rapid, uncontrolled gelation or precipitation.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the role of a chelating agent like acetylacetone (acac) in this compound sols?
-
A1: Acetylacetone acts as a stabilizing agent. It reacts with the this compound, replacing one or more of the isopropoxide ligands to form a more stable chelate complex. This complex is less reactive towards water, which slows down the rates of hydrolysis and condensation, thus preventing premature precipitation or rapid gelation and allowing for better control over the sol-gel process.
-
-
Q2: How does the water-to-alkoxide molar ratio (R-value) affect the sol-gel process?
-
A2: The R-value is a critical parameter that directly influences the kinetics of hydrolysis and the structure of the resulting gel. A low R-value generally leads to slower hydrolysis and a more linear, less cross-linked polymer network, resulting in longer gelation times. A high R-value accelerates hydrolysis, leading to more highly branched structures and faster gelation.
-
-
Q3: What solvents are suitable for preparing this compound sols?
-
A3: Anhydrous alcohols such as isopropanol (B130326) and ethanol (B145695) are commonly used as solvents because they are compatible with the alkoxide precursor and can participate in the sol-gel reactions. Toluene has also been used to dissolve the precursor before the addition of a chelating agent. It is crucial to use dry solvents to avoid unintentional hydrolysis.
-
-
Q4: Can I use Tin (IV) Chloride instead of this compound?
-
A4: Yes, Tin (IV) Chloride is another common precursor for tin oxide sols. However, the reaction chemistry is different. The hydrolysis of Tin (IV) Chloride produces hydrochloric acid (HCl), which significantly lowers the pH of the sol. This acidic environment influences the hydrolysis and condensation rates and can affect the properties of the final material.
-
Data Presentation: Quantitative Parameters for Sol-Gel Synthesis
The following tables provide illustrative quantitative data for the preparation of this compound sols. These values should be considered as starting points, and optimization for your specific experimental setup and desired material properties is recommended.
Table 1: Effect of Water-to-Alkoxide Molar Ratio (R) on Gelation Time (Illustrative)
| Molar Ratio (Water:Sn) | Gelation Time (Approx.) | Observations |
| 2 | > 24 hours | Very stable sol, slow gelation |
| 4 | 8 - 12 hours | Stable sol, moderate gelation time |
| 8 | 1 - 2 hours | Faster gelation |
| 16 | < 30 minutes | Rapid gelation, risk of precipitation |
Table 2: Effect of Acetylacetone (acac) to this compound Molar Ratio on Sol Stability (Illustrative)
| Molar Ratio (acac:Sn) | Sol Stability | Observations |
| 0.5 | < 1 hour | Prone to rapid gelation or precipitation |
| 1.0 | Several hours to days | Good stability, suitable for most applications |
| 2.0 | > 1 week | Very high stability, may require induction for gelation |
| 4.0 | Extremely stable | Gelation may be inhibited |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Sol
This protocol describes the preparation of a stable tin oxide sol using acetylacetone as a chelating agent. All operations should be carried out under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) with dry solvents.
Materials:
-
This compound (Sn(OiPr)4)
-
Anhydrous Isopropanol
-
Acetylacetone (acac)
-
Deionized Water
Procedure:
-
Precursor Solution Preparation:
-
In a dry flask, dissolve a specific molar concentration of this compound in anhydrous isopropanol. For example, prepare a 0.1 M solution.
-
Stir the solution magnetically for 15 minutes to ensure homogeneity.
-
-
Stabilization:
-
To the stirred precursor solution, add acetylacetone dropwise. A common starting point is a 1:1 molar ratio of acac to Sn(OiPr)4.
-
Continue stirring for at least 30 minutes to allow for the chelation reaction to complete. The solution should remain clear.
-
-
Hydrolysis:
-
Prepare a hydrolysis solution by mixing deionized water with anhydrous isopropanol. The amount of water should be calculated to achieve the desired water-to-alkoxide molar ratio (R-value). For example, for an R-value of 4, use 4 moles of water for every mole of this compound.
-
Add the hydrolysis solution dropwise to the stabilized tin precursor solution under vigorous stirring.
-
After the addition is complete, continue stirring for at least one hour.
-
-
Aging:
-
Seal the flask and allow the sol to age at room temperature. The aging time can vary from a few hours to several days, depending on the desired properties of the final material. During aging, the viscosity of the sol will gradually increase until gelation occurs.
-
Mandatory Visualizations
Caption: Chemical pathways of hydrolysis and condensation in the sol-gel process.
Caption: Experimental workflow for preparing a stabilized this compound sol.
Influence of pH on Tin (IV) Isopropoxide hydrolysis and particle size
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the hydrolysis of tin (IV) isopropoxide to synthesize tin (IV) oxide (SnO₂) nanoparticles. The following information addresses common issues related to controlling particle size and morphology by adjusting the pH of the reaction.
Frequently Asked Questions (FAQs)
Q1: How does pH influence the hydrolysis of this compound and the final SnO₂ particle size?
A1: The pH of the reaction medium is a critical parameter that governs the rates of hydrolysis and condensation reactions in the sol-gel synthesis of SnO₂ nanoparticles. In acidic conditions (low pH), the hydrolysis of the tin precursor is typically rapid, but the condensation of hydrolyzed species is slow. This can lead to the formation of smaller, more numerous nuclei, resulting in smaller final particle sizes. Conversely, in basic conditions (high pH), both hydrolysis and condensation rates are generally faster, which can promote the growth of larger particles. However, some studies have shown that an optimal pH exists, often in the slightly basic range (e.g., pH 8.3), which can yield the smallest and most uniform nanoparticles.[1][2] At this optimal point, the surface charges of the forming particles can lead to controlled agglomeration and growth.
Q2: What is the expected trend in particle size as I vary the pH from acidic to basic?
A2: The relationship between pH and particle size is not always linear. While extreme acidic or basic conditions can lead to variations in particle size, an optimal pH often exists for achieving the smallest crystallite size. For instance, in a study synthesizing SnO₂ nanoparticles, the smallest particle size of approximately 3-5 nm was achieved at a pH of 8.3.[1][2] Deviating from this optimal pH, either to more acidic or more basic conditions, resulted in larger particle sizes.
Q3: Can the pH of the solution affect the crystal structure of the resulting SnO₂ nanoparticles?
A3: Yes, the pH can influence the resulting crystal phase of the tin oxide nanoparticles. For instance, in the synthesis using a chemical precipitation method, the crystalline structure was observed to change from tetragonal anatase to tetragonal rutile at a pH of 8.[3] Generally, the tetragonal rutile structure is the most thermodynamically stable phase of SnO₂.[4]
Q4: I am observing significant agglomeration of my SnO₂ nanoparticles. What could be the cause and how can I mitigate it?
A4: Agglomeration is a common issue in nanoparticle synthesis and can be influenced by the pH. At the isoelectric point of the particles, their surface charge is neutral, leading to a lack of electrostatic repulsion and causing them to clump together. Adjusting the pH away from the isoelectric point can introduce surface charges that promote repulsion between particles, thus reducing agglomeration. Additionally, the use of stabilizing agents or surfactants can help prevent agglomeration by sterically hindering the particles from coming into close contact.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Larger than expected particle size | The pH of the reaction medium may not be optimal for nucleation and controlled growth. | Systematically vary the pH of the hydrolysis solution to find the optimal condition for your specific experimental setup. For SnO₂ nanoparticles, a pH around 8.3 has been reported to yield small particle sizes.[1][2] |
| The rate of addition of the this compound or the hydrolysis solution may be too fast, leading to uncontrolled growth. | Slow down the rate of addition of the precursor or the water/catalyst solution to allow for more controlled nucleation and growth. | |
| Wide particle size distribution | Inhomogeneous mixing of the reactants can lead to localized variations in pH and precursor concentration, resulting in a broad particle size distribution. | Ensure vigorous and consistent stirring throughout the reaction. |
| The temperature of the reaction may be fluctuating, affecting the reaction kinetics. | Use a temperature-controlled bath to maintain a constant reaction temperature. | |
| Formation of undesired crystal phases | The pH of the solution can influence the resulting crystal structure. | Carefully control the pH to target the desired crystal phase. For example, a transition from anatase to rutile has been observed at pH 8.[3] |
| The calcination temperature and duration can also affect the final crystal phase. | Optimize the post-synthesis heat treatment parameters. | |
| Low yield of nanoparticles | Incomplete hydrolysis or precipitation of the tin precursor. | Ensure that a sufficient amount of water is available for complete hydrolysis. The pH can also affect the precipitation efficiency. |
| Loss of product during washing and purification steps. | Use centrifugation at appropriate speeds and for sufficient duration to recover the nanoparticles. Be mindful of redispersing the pellet during washing. |
Quantitative Data
Table 1: Influence of pH on SnO₂ Crystallite Size (Sol-Gel Method)
| pH | Crystallite Size (nm) |
| 6 | ~4-5 |
| 8.3 | ~3-5 |
| 10 | ~4-5 |
Data synthesized from Periathai et al.[1]
Table 2: Influence of pH on SnO₂ Crystallite Size (Chemical Precipitation Method)
| pH | Crystallite Size (nm) |
| 8 | ~7-22 |
| 9 | High aggregation observed |
Data synthesized from Kandasamy et al.[3]
Experimental Protocols
Detailed Methodology for Sol-Gel Synthesis of SnO₂ Nanoparticles
This protocol is a generalized procedure based on the sol-gel method for the synthesis of SnO₂ nanoparticles, with a focus on controlling the pH.
Materials:
-
This compound (Sn(O-i-Pr)₄)
-
Isopropanol
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Nitric acid (HNO₃) for pH adjustment
Procedure:
-
Precursor Solution Preparation: Prepare a solution of this compound in isopropanol. The concentration will depend on the desired final particle concentration.
-
Hydrolysis Solution Preparation: In a separate beaker, prepare a solution of deionized water and isopropanol.
-
pH Adjustment: Adjust the pH of the hydrolysis solution to the desired value (e.g., 6, 8.3, 10) by the dropwise addition of either ammonium hydroxide (to increase pH) or nitric acid (to decrease pH) while continuously monitoring with a calibrated pH meter.
-
Hydrolysis Reaction: Slowly add the this compound solution to the pH-adjusted hydrolysis solution under vigorous stirring. A gel-like precipitate will form.
-
Aging: Allow the resulting gel to age for a specified period (e.g., 24 hours) at room temperature to ensure complete hydrolysis and condensation.
-
Washing: Wash the obtained gel multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts. This can be done by centrifugation and redispersion.
-
Drying: Dry the washed gel in an oven at a moderate temperature (e.g., 80°C) for several hours to remove the solvent.
-
Calcination: Calcine the dried powder at a specific temperature (e.g., 300°C) for a set duration (e.g., 2 hours) to obtain the crystalline SnO₂ nanoparticles.
Visualizations
Caption: Experimental workflow for the sol-gel synthesis of SnO₂ nanoparticles.
Caption: Influence of pH on SnO₂ nanoparticle size.
References
Technical Support Center: Reducing Defects in Tin Oxide Films from Tin (IV) Isopropoxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tin oxide (SnO₂) films synthesized from Tin (IV) Isopropoxide.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of SnO₂ thin films and provides step-by-step solutions to mitigate defects.
Issue 1: Cracks Appearing in the Film After Annealing
Question: Why is my tin oxide film cracking after the annealing step, and how can I prevent it?
Answer:
Cracking in sol-gel derived films during annealing is a common issue that primarily arises from stress within the film. This stress can be caused by several factors, including:
-
High Ramp Rate: Rapid heating and cooling rates during annealing can induce thermal shock, causing the film to crack due to the mismatch in the thermal expansion coefficient between the tin oxide film and the substrate.
-
Thick Films: Thicker films are more prone to cracking as they accumulate more internal stress during the drying and annealing processes.
-
Incomplete Solvent Evaporation: If residual solvent is not fully evaporated before high-temperature annealing, its rapid outgassing can create stress and lead to cracks.
Troubleshooting Steps:
-
Optimize Annealing Profile:
-
Decrease the heating and cooling ramp rates. A slow ramp rate, typically between 1-5°C/min, allows for gradual stress relaxation.
-
Introduce intermediate temperature holds (plateaus) in your annealing program. For example, hold the temperature at a lower point (e.g., 100-150°C) to ensure complete solvent removal before ramping up to the final annealing temperature.
-
-
Control Film Thickness:
-
If possible, reduce the film thickness by adjusting the precursor concentration or spin coating parameters (e.g., increasing spin speed).
-
For applications requiring thicker films, deposit multiple thin layers with an intermediate annealing step after each deposition. This helps to manage stress accumulation.
-
-
Pre-Annealing Treatment:
-
Incorporate a low-temperature pre-heating step (e.g., 80-120°C) for an extended period (e.g., 30-60 minutes) immediately after deposition to ensure all solvents are evaporated before the high-temperature anneal.
-
Issue 2: Pinholes and Voids in the Film
Question: My SnO₂ film has a high density of pinholes. What causes this and how can I achieve a more uniform, pinhole-free surface?
Answer:
Pinholes are small voids in the film that can be detrimental to device performance. They are often caused by:
-
Particulate Contamination: Dust or other particles on the substrate or in the precursor solution can act as nucleation sites for pinholes.
-
Incomplete Wetting: Poor wetting of the substrate by the precursor solution can lead to dewetting and the formation of voids.
-
Gas Evolution: Trapped air bubbles or rapid solvent evaporation during deposition can create pinholes.
-
Inadequate Solution Filtration: Agglomerates or impurities in the precursor solution can result in pinholes.
Troubleshooting Steps:
-
Ensure a Clean Environment:
-
Work in a cleanroom or a laminar flow hood to minimize airborne particulate contamination.
-
Thoroughly clean substrates using a multi-step process (e.g., sonication in detergent, deionized water, acetone, and isopropanol). A final surface treatment with UV-ozone or plasma can improve wettability.
-
-
Proper Solution Preparation and Handling:
-
Filter the precursor solution through a syringe filter (e.g., 0.2 µm pore size) before use to remove any particulates or agglomerates.
-
Ensure the precursor solution is well-mixed and aged for an appropriate time to achieve the desired viscosity and homogeneity.
-
-
Optimize Deposition Parameters:
-
Spin Coating: Adjust the spin speed and acceleration. A higher spin speed generally results in a thinner and more uniform film, which can help to reduce pinholes.
-
Spray Pyrolysis: Optimize the nozzle-to-substrate distance and the solution flow rate to ensure uniform droplet size and distribution.
-
Issue 3: Poor Crystallinity or Amorphous Film
Question: My XRD analysis shows that my tin oxide film is amorphous or has poor crystallinity. How can I improve the crystalline quality?
Answer:
The crystallinity of the SnO₂ film is highly dependent on the thermal energy provided during and after deposition.
Troubleshooting Steps:
-
Increase Annealing Temperature: Higher annealing temperatures provide more energy for crystal growth and ordering. The optimal temperature will depend on the substrate and desired film properties, but temperatures in the range of 300-600°C are commonly used.
-
Increase Annealing Time: A longer duration at the peak annealing temperature can promote grain growth and improve crystallinity.
-
Optimize Deposition Temperature (for Spray Pyrolysis): The substrate temperature during spray pyrolysis is a critical parameter. Higher substrate temperatures can lead to better crystallinity in the as-deposited film.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of defects in tin oxide films synthesized from this compound?
A1: The most common defects include:
-
Point Defects: These are zero-dimensional defects at the atomic level and include oxygen vacancies (V_O), which act as n-type dopants, and tin interstitials (Sn_i).
-
Surface Defects: These include pinholes, cracks, and high surface roughness.
-
Grain Boundaries: In polycrystalline films, the interfaces between crystal grains are considered defects that can affect charge transport.
Q2: How does the concentration of the this compound precursor solution affect film quality?
A2: The precursor concentration directly influences the viscosity of the sol and the resulting film thickness.
-
Low Concentration: Can lead to very thin films that may not form a continuous layer, resulting in islands or a high density of pinholes.
-
High Concentration: Results in thicker films which are more prone to cracking due to higher internal stress. It can also lead to larger grain sizes. An optimal concentration is necessary for a dense, uniform, and crack-free film.
Q3: What is the role of the solvent in the sol-gel process, and how does it impact defects?
A3: The solvent, typically an alcohol like isopropanol (B130326) or ethanol (B145695), plays a crucial role in the hydrolysis and condensation reactions of the this compound. The choice of solvent affects the sol stability, viscosity, and evaporation rate. A solvent with a lower boiling point will evaporate faster, which can sometimes lead to stress and cracking if not controlled. The solvent also influences the wetting of the substrate.
Q4: Can post-deposition annealing introduce defects?
A4: While annealing is primarily used to reduce defects and improve crystallinity, an improper annealing process can introduce them. Rapid heating or cooling can cause thermal shock and lead to cracking. Annealing at excessively high temperatures can lead to unwanted phase changes or reactions with the substrate.
Data Presentation
The following tables summarize the quantitative effects of key synthesis parameters on the properties of tin oxide films.
Table 1: Effect of Precursor Concentration on Film Properties
| Precursor Concentration (M) | Film Thickness (nm) | Crystallite Size (nm) | Surface Roughness (RMS, nm) |
| 0.05 | ~40-60 | ~5-10 | Low |
| 0.1 | ~80-100 | ~10-15 | Moderate |
| 0.2 | >120 | ~15-25 | High |
Table 2: Influence of Annealing Temperature on Film Properties
| Annealing Temperature (°C) | Crystallinity | Grain Size (nm) | Sheet Resistance (Ω/sq) |
| As-deposited (RT) | Amorphous | - | High |
| 300 | Polycrystalline (Tetragonal) | ~10-20 | Moderate |
| 450 | Polycrystalline (Tetragonal) | ~20-40 | Low |
| 600 | Polycrystalline (Tetragonal) | >40 | Very Low |
Table 3: Effect of Spin Speed on Film Thickness and Surface Roughness
| Spin Speed (rpm) | Film Thickness (nm) | Surface Roughness (RMS, nm) |
| 1000 | >150 | High |
| 3000 | ~80-100 | Low |
| 5000 | <60 | Very Low |
Experimental Protocols
Protocol 1: Sol-Gel Spin Coating of SnO₂ Thin Films
-
Precursor Solution Preparation (0.1 M):
-
In a clean, dry vial, dissolve the appropriate amount of this compound in isopropanol to achieve a 0.1 M concentration.
-
Add a stabilizing agent, such as a few drops of acetic acid or hydrochloric acid, to control the hydrolysis and condensation rates.
-
Stir the solution vigorously for at least 12 hours at room temperature to ensure a homogeneous sol.
-
Before use, filter the solution through a 0.2 µm syringe filter.
-
-
Substrate Cleaning:
-
Sequentially sonicate the substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to remove organic residues and improve surface wettability.
-
-
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the precursor solution onto the center of the substrate.
-
Spin coat at a desired speed (e.g., 3000 rpm) for 30-60 seconds.
-
-
Drying and Annealing:
-
Pre-heat the coated substrate on a hotplate at 100-150°C for 10 minutes to evaporate the solvent.
-
Place the substrate in a furnace and anneal at the desired temperature (e.g., 450°C) for 1-2 hours with a slow ramp rate (e.g., 2-5°C/min).
-
Allow the furnace to cool down slowly to room temperature.
-
Protocol 2: Spray Pyrolysis of SnO₂ Thin Films
-
Precursor Solution Preparation (0.05 M):
-
Dissolve the required amount of this compound in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Stir the solution until the precursor is fully dissolved.
-
Filter the solution before loading it into the spray system.
-
-
Substrate Preparation:
-
Clean the substrates as described in the spin-coating protocol.
-
Preheat the substrates to the desired deposition temperature (e.g., 400°C) on the heater block of the spray pyrolysis setup.
-
-
Spray Deposition:
-
Set the solution flow rate and carrier gas (e.g., compressed air or nitrogen) pressure to the desired values.
-
Position the spray nozzle at a fixed distance from the substrates.
-
Initiate the spray process for a predetermined duration to achieve the desired film thickness.
-
-
Post-Deposition Annealing (Optional):
-
For improved crystallinity, the deposited films can be annealed in a furnace following a similar procedure as in the spin-coating protocol.
-
Mandatory Visualization
Caption: Workflow for SnO₂ film synthesis via sol-gel spin coating.
Caption: Relationship between synthesis parameters and common film defects.
Technical Support Center: Synthesis of Crystalline SnO₂ from Tin (IV) Isopropoxide
Welcome to the technical support center for the synthesis of crystalline tin (IV) oxide (SnO₂) from tin (IV) isopropoxide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to improve the crystallinity of your SnO₂ materials.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the sol-gel synthesis of SnO₂ from this compound, focusing on improving the final product's crystallinity.
Q1: My final SnO₂ powder is amorphous according to XRD analysis. What are the possible causes and solutions?
A1: An amorphous final product is a common issue and typically points to incomplete hydrolysis and condensation, or insufficient thermal treatment.
-
Incomplete Hydrolysis/Condensation: The conversion of this compound to tin oxide is a multi-step process involving hydrolysis and condensation. If these reactions are not complete, an amorphous or poorly crystalline tin oxyhydroxide gel is formed.
-
Solution: Ensure a sufficient amount of water is available for hydrolysis. The water-to-alkoxide molar ratio is a critical parameter. While the optimal ratio needs empirical determination, a good starting point is a significant excess of water. Also, allow for adequate reaction time with vigorous stirring to ensure complete mixing and reaction. The choice of solvent can also play a role; polar protic solvents like ethanol (B145695) or isopropanol (B130326) are commonly used to homogenize the precursor and water.[1][2][3][4][5][6]
-
-
Insufficient Annealing: The as-prepared and dried gel (xerogel) is often amorphous or has very low crystallinity. A post-synthesis annealing step is crucial to provide the thermal energy required for the atoms to arrange into a crystalline lattice.
Q2: How does the annealing temperature affect the crystallinity and crystallite size of my SnO₂ nanoparticles?
A2: Annealing temperature is one of the most critical factors influencing the crystallinity and crystallite size of SnO₂.
-
Effect on Crystallinity: As the annealing temperature increases, the atoms gain more kinetic energy, facilitating their diffusion and arrangement into a more ordered crystalline structure. This results in sharper and more intense peaks in the X-ray diffraction (XRD) pattern, indicating higher crystallinity.[2][7]
-
Effect on Crystallite Size: Higher annealing temperatures promote the growth of larger crystallites through a process called Ostwald ripening, where larger particles grow at the expense of smaller ones. This is observed as a decrease in the full width at half maximum (FWHM) of the XRD peaks.[9][11][12]
Q3: I am observing a significant weight loss in my TGA analysis at temperatures below 400°C. What does this indicate?
A3: Significant weight loss in the thermogravimetric analysis (TGA) of the dried SnO₂ gel at temperatures below 400°C is expected and corresponds to several processes:
-
Desorption of physically adsorbed water and solvent: This typically occurs at temperatures up to ~150°C.
-
Dehydroxylation: The removal of hydroxyl groups (-OH) from the tin oxyhydroxide network to form Sn-O-Sn bridges and release water molecules. This process can extend up to 300-400°C.
-
Decomposition of residual organics: If the hydrolysis and washing steps were incomplete, residual isopropoxide or isopropanol might be trapped in the gel network. Their decomposition and combustion will also contribute to weight loss, often seen as an exothermic event in differential thermal analysis (DTA).[13][14][15]
A stable weight profile at higher temperatures indicates the formation of the final tin oxide.
Q4: My FTIR spectrum of the dried gel shows broad peaks around 3400 cm⁻¹ and 1630 cm⁻¹, and also peaks in the 2800-3000 cm⁻¹ region. What do these represent?
A4: The Fourier-transform infrared (FTIR) spectrum provides valuable information about the chemical composition of your material.
-
Broad peaks around 3400 cm⁻¹ and 1630 cm⁻¹: These are characteristic of the stretching and bending vibrations of O-H bonds, respectively. Their presence indicates adsorbed water molecules and surface hydroxyl groups on the tin oxyhydroxide.[6]
-
Peaks in the 2800-3000 cm⁻¹ region: These peaks are typically due to the C-H stretching vibrations from the isopropoxide groups of the precursor or the isopropanol solvent. Their presence in the dried gel suggests that some organic residues have not been fully removed. These should disappear after proper annealing.
-
Peak around 600-700 cm⁻¹: The appearance and sharpening of a peak in this region after annealing is indicative of the formation of the Sn-O-Sn bonds of the crystalline SnO₂ lattice.[6]
Q5: Can the choice of solvent affect the crystallinity of the final SnO₂ product?
A5: Yes, the solvent can influence the hydrolysis and condensation rates, which in turn affects the particle formation and final crystallinity.
-
Polar Protic Solvents (e.g., ethanol, isopropanol): These are good choices as they are miscible with both the this compound and water, creating a homogeneous reaction medium. This allows for more controlled hydrolysis and condensation, leading to more uniform particles.[1]
-
Solvent Polarity and Viscosity: Different alcohols can lead to variations in crystallite size. The polarity and viscosity of the solvent can affect the diffusion of reactants and the stability of the intermediate species, thereby influencing the nucleation and growth of the SnO₂ particles.[2][3][4][5][6]
Data Presentation
The following table summarizes the typical effect of annealing temperature on the crystallite size of SnO₂ nanoparticles synthesized via sol-gel methods. Note that these are representative values and the exact crystallite size will depend on the specific experimental conditions.
| Annealing Temperature (°C) | Average Crystallite Size (nm) | Crystal Phase | Reference |
| 300 | 3.4 | Tetragonal (poorly crystalline) | [8] |
| 400 | 11.8 | Tetragonal | [12] |
| 500 | 16.6 | Tetragonal | [8][12] |
| 600 | 32.1 - 35.8 | Tetragonal | [9][12] |
Experimental Protocols
This section provides a general experimental protocol for the synthesis of crystalline SnO₂ nanoparticles from this compound via the sol-gel method.
Protocol 1: General Sol-Gel Synthesis of SnO₂ Nanoparticles
-
Precursor Solution Preparation:
-
Dissolve a known amount of this compound in a suitable alcohol solvent (e.g., anhydrous ethanol or isopropanol) in a flask under vigorous stirring. A typical concentration is in the range of 0.1 M to 0.5 M.
-
It is recommended to perform this step under an inert atmosphere (e.g., nitrogen or argon) as this compound is sensitive to moisture.
-
-
Hydrolysis:
-
Prepare a separate solution of deionized water in the same alcohol solvent. The molar ratio of water to this compound is a critical parameter that should be systematically varied to optimize results (e.g., start with a ratio of 10:1).
-
Add the water/alcohol solution dropwise to the this compound solution under vigorous stirring. A white precipitate or gel should form.
-
-
Aging:
-
Continue stirring the mixture for a period of 1 to 24 hours at room temperature. This "aging" step allows the hydrolysis and condensation reactions to proceed to completion.
-
-
Washing and Drying:
-
Separate the gel from the solution by centrifugation or filtration.
-
Wash the gel several times with the alcohol solvent and then with deionized water to remove any unreacted precursors and byproducts.
-
Dry the washed gel in an oven at a temperature between 80°C and 120°C for several hours to obtain a xerogel powder.
-
-
Annealing:
-
Place the dried xerogel powder in a ceramic crucible and transfer it to a muffle furnace.
-
Ramp up the temperature to the desired annealing temperature (e.g., 400°C, 500°C, or 600°C) at a controlled rate (e.g., 5°C/min).
-
Hold the temperature for a set duration (e.g., 1-3 hours) to allow for crystallization.
-
Cool the furnace down to room temperature naturally. The resulting white powder is crystalline SnO₂.[7][8][9][10][11][12][16]
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the synthesis of crystalline SnO₂.
Caption: Experimental workflow for the sol-gel synthesis of crystalline SnO₂.
Caption: Key parameters influencing the crystallinity of SnO₂.
References
- 1. Expanding the solvent diversity and perovskite compatibility of SnO2 inks that are directly deposited on perovskite layers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvents Effect of Quantum Sized Sno2 Nanoparticles Via Solvothermal Process and Optical Properties – Material Science Research India [materialsciencejournal.org]
- 3. Synthesis of tin oxide nanoparticles by sol–gel process: effect of solvents on the optical properties | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of solvent on the synthesis of SnO2 nanoparticles [inis.iaea.org]
- 7. jnep.sumdu.edu.ua [jnep.sumdu.edu.ua]
- 8. ijoir.gov.iq [ijoir.gov.iq]
- 9. researchgate.net [researchgate.net]
- 10. chalcogen.ro [chalcogen.ro]
- 11. iscientific.org [iscientific.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchplateau.com [researchplateau.com]
Validation & Comparative
A Comparative Guide to the Characterization of SnO2 Nanoparticles Synthesized from Tin (IV) Isopropoxide and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and characterization of tin oxide (SnO2) nanoparticles derived from tin (IV) isopropoxide alongside other common synthesis routes. The objective is to offer a clear, data-driven overview to aid in the selection of the most suitable synthesis strategy for specific research and development applications, particularly in the pharmaceutical and biomedical fields where nanoparticle characteristics are critical.
Introduction to SnO2 Nanoparticles
Tin oxide (SnO2) nanoparticles are n-type semiconductors with a wide bandgap (typically 3.6 eV for bulk material) that have garnered significant interest due to their unique chemical, optical, and electronic properties.[1] These properties make them suitable for a diverse range of applications, including gas sensing, catalysis, transparent conducting electrodes, and biomedical applications.[2][3] The performance of SnO2 nanoparticles in these applications is highly dependent on their structural and morphological characteristics, such as crystallite size, shape, surface area, and defect states, which are in turn dictated by the synthesis method employed.[4][5]
This guide focuses on the characterization of SnO2 nanoparticles synthesized from this compound and provides a comparative analysis with nanoparticles produced via alternative, commonly employed methods: sol-gel, chemical precipitation, and hydrothermal synthesis.
Experimental Workflow and Characterization
The general workflow for the synthesis and characterization of SnO2 nanoparticles is a multi-step process. The following diagram illustrates a typical experimental pathway from precursor to characterized nanoparticles.
Caption: Experimental workflow for the synthesis and characterization of SnO2 nanoparticles.
Comparison of Synthesis Methods
The choice of synthesis method significantly influences the physicochemical properties of the resulting SnO2 nanoparticles. This section compares the use of this compound as a precursor with other common methods.
| Synthesis Method | Precursor(s) | Typical Particle Size (nm) | Typical Bandgap (eV) | Advantages | Disadvantages |
| From this compound | This compound | 3-10 | 3.7 - 4.1 | High purity, good control over particle size, relatively low reaction temperatures. | Precursor can be expensive and sensitive to moisture. |
| Sol-Gel | Tin (IV) chloride pentahydrate (SnCl4·5H2O), Ethylene (B1197577) glycol, Ammonia (B1221849) | 10 - 50 | 3.78 | Simple, low-temperature process, good homogeneity.[1] | Can be time-consuming, may require heat treatment for crystallization.[1] |
| Chemical Precipitation | Tin (IV) chloride pentahydrate (SnCl4·5H2O), Ammonia | ~20 | 3.7 | Simple, rapid, and low-cost. | Less control over particle size and morphology, potential for agglomeration.[6] |
| Hydrothermal | Tin (IV) chloride pentahydrate (SnCl4·5H2O) | 5 - 20 | 3.6 - 3.8 | Good crystallinity, control over morphology by varying parameters.[7] | Requires specialized high-pressure equipment, longer reaction times.[1] |
| Green Synthesis | Tin (IV) chloride dihydrate (SnCl2·2H2O), Plant extracts | 6 - 63 | 3.05 - 3.5 | Eco-friendly, cost-effective, avoids toxic reagents.[8][9] | Can result in a wider particle size distribution and potential for impurities from the extract.[9] |
| Microwave-Assisted | Tin (II) chloride | ~57 | 3.16 | Rapid synthesis, uniform heating.[2] | Requires specialized microwave equipment. |
Detailed Experimental Protocols
Synthesis of SnO2 Nanoparticles from this compound (Illustrative Protocol)
-
Precursor Solution: A solution of this compound is prepared in a suitable solvent, such as absolute ethanol, under an inert atmosphere to prevent premature hydrolysis.
-
Hydrolysis: Deionized water, often mixed with ethanol, is added dropwise to the precursor solution under vigorous stirring. The molar ratio of water to the tin precursor is a critical parameter for controlling particle size.
-
Peptization: A small amount of an acid or base (e.g., nitric acid or ammonia) can be added to peptize the resulting precipitate, forming a stable sol.
-
Gelation and Aging: The sol is then allowed to age, leading to the formation of a gel. The aging time and temperature influence the final properties of the nanoparticles.
-
Drying and Calcination: The gel is dried to remove the solvent and then calcined at a specific temperature (e.g., 400-600 °C) to induce crystallization and remove organic residues, yielding the final SnO2 nanopowder.
Sol-Gel Synthesis
-
Dissolve 0.1 M of tin (IV) chloride pentahydrate (SnCl4·5H2O) in 50 ml of double-distilled water.
-
Add 50 ml of ethylene glycol to the solution to form a 100 ml precursor mixture.
-
Stir the mixture at 300 RPM using a magnetic stirrer.
-
Add 0.1 M aqueous ammonia solution dropwise (approximately 10 drops per minute) while stirring.
-
Continue adding ammonia until a sol-gel is formed (typically within 5 minutes).
-
The obtained sol-gel is then cleaned and heated to 400°C to obtain SnO2 nanocrystallites.[1]
Chemical Precipitation Synthesis
-
Dissolve 0.1752 g of tin (IV) chloride pentahydrate (SnCl4·5H2O) in 50 mL of deionized water and stir for 15 minutes.
-
Add 25% ammonia solution dropwise to the aqueous solution under continuous stirring until the pH of the solution reaches 8 and a white precipitate appears.
-
Wash the precipitate with deionized water three times to remove unwanted ions, particularly chloride ions.
-
The resulting precipitate is then dried and can be calcined at a desired temperature (e.g., 600 °C) to obtain crystalline SnO2 nanoparticles.
Hydrothermal Synthesis
-
Prepare a 0.1 M solution of tin (IV) chloride (SnCl4).
-
Slowly add a precipitating agent (e.g., NH4OH) to the SnCl4 solution while rapidly stirring to form a precipitate.
-
Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to a specific temperature (e.g., 130-250 °C) for a set duration (e.g., 6 hours).[7]
-
After the reaction, allow the autoclave to cool to room temperature.
-
Collect the precipitate by centrifugation, wash it with deionized water and ethanol, and then dry it at 80 °C for 12 hours.[7]
Characterization Data
X-ray Diffraction (XRD) Analysis
XRD is employed to determine the crystal structure, phase purity, and average crystallite size of the synthesized SnO2 nanoparticles. The diffraction peaks for SnO2 typically correspond to the tetragonal rutile structure. The average crystallite size can be estimated using the Debye-Scherrer equation.
Electron Microscopy (SEM and TEM) Analysis
Scanning Electron Microscopy (SEM) provides information about the surface morphology and agglomeration of the nanoparticles. Transmission Electron Microscopy (TEM) offers higher resolution images, allowing for the determination of individual particle size, shape, and lattice fringes, confirming the crystalline nature of the nanoparticles.
UV-Visible Spectroscopy (UV-Vis)
UV-Vis spectroscopy is used to investigate the optical properties of the SnO2 nanoparticles. The absorption edge of the material can be used to calculate the optical bandgap energy using the Tauc plot method. A blue shift in the absorption edge compared to bulk SnO2 is indicative of the quantum confinement effect in the nanoparticles.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is utilized to identify the functional groups present on the surface of the nanoparticles. Characteristic peaks for Sn-O and Sn-O-Sn stretching vibrations are typically observed, confirming the formation of tin oxide.
Signaling Pathway and Logical Relationships
The synthesis of SnO2 nanoparticles via hydrolysis of a tin alkoxide, such as this compound, follows a series of interconnected chemical reactions. The following diagram illustrates the logical progression from the precursor to the final oxide material.
Caption: Key reaction pathways in the sol-gel synthesis of SnO2 from a tin alkoxide precursor.
Conclusion
The synthesis of SnO2 nanoparticles from this compound offers a route to high-purity, size-controlled nanoparticles. However, the choice of the optimal synthesis method is contingent upon the desired nanoparticle characteristics and the specific application. For applications requiring high purity and monodispersity, the use of this compound is advantageous, despite the higher precursor cost. In contrast, methods like chemical precipitation and green synthesis offer more cost-effective and scalable alternatives, which may be suitable for applications where some variability in particle size is acceptable. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their specific needs in the characterization and application of SnO2 nanoparticles.
References
- 1. researchplateau.com [researchplateau.com]
- 2. Synthesis and characterization of SnO2 nano particles for carbon absorbing applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and Characterization of Tin Iv Oxide (Sno2) Nanoparticles for Energy Applications [ugspace.ug.edu.gh]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ijneam.unimap.edu.my [ijneam.unimap.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. Green and Cost-Effective Synthesis of Tin Oxide Nanoparticles: A Review on the Synthesis Methodologies, Mechanism of Formation, and Their Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and control of the morphology of SnO<sub>2</sub> nanoparticles via various concentrations of <i>Tinospora cordifolia</i> stem extract and reduction methods - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to SEM and TEM Imaging of Tin (IV) Isopropoxide-Derived Nanostructures and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tin oxide (SnO₂) nanostructures synthesized from Tin (IV) Isopropoxide and common alternative precursors, specifically Tin (IV) Chloride. The focus is on the morphological and structural characterization of these nanomaterials using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). This document offers detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting appropriate synthesis and characterization methods for their specific applications, including those in drug development where nanoparticle morphology and size are critical.
Comparative Data on Nanostructure Characteristics
The choice of precursor and synthesis method significantly impacts the resulting nanoparticle size, morphology, and degree of agglomeration. Below is a summary of quantitative data obtained from SEM and TEM analyses of tin oxide nanostructures derived from different precursors and synthesis routes.
| Precursor | Synthesis Method | Nanostructure Morphology | Average Particle Size (nm) | Key Findings from Imaging |
| This compound | Sol-Gel | Nanocrystallites | In the nanometric range | Particles produced via this route can consist of several SnO₂ crystallites.[1] |
| Tin (IV) Chloride (SnCl₄) | Sol-Gel | Spherical, Nanocrystallites | 3.9 - 26 nm | Solvents play a crucial role in determining particle size.[2] The process can produce monodispersed nanocrystallites.[3] |
| Tin (IV) Chloride (SnCl₄) | Hydrothermal | Nanorods, Nanowires, Hollow Spheres | 5 - 250 nm (diameter) | Reaction time and temperature can be tuned to control morphology, yielding structures from hollow spheres to one-dimensional nanorods.[4][5] |
| Tin (II) Chloride (SnCl₂) | Hydrothermal | Nanoparticles, Nanorods | ~50 nm | A simple, one-pot hydrothermal method can produce mesoporous nanoparticles.[6] |
| Tin (II) Chloride (SnCl₂) | Co-precipitation | Nanorods | Not specified | This method can yield nanorod structures.[1] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of tin oxide nanostructures are crucial for reproducibility and comparison.
Synthesis of Tin Oxide Nanostructures
1. Sol-Gel Synthesis using this compound (General Protocol)
-
Precursor: this compound
-
Solvent: Isopropanol
-
Procedure: this compound is dissolved in isopropanol. The hydrolysis of the isopropoxide is then initiated, typically by the controlled addition of water, leading to the formation of a sol. This is followed by a gelation process, aging, drying, and subsequent calcination at elevated temperatures to yield crystalline tin oxide nanoparticles.[1] The precise control of the hydrolysis rate is critical in determining the final particle characteristics.[1]
2. Sol-Gel Synthesis using Tin (IV) Chloride
-
Precursor: Tin (IV) Chloride pentahydrate (SnCl₄·5H₂O)
-
Solvent: Methanol, Ethanol (B145695), or Water
-
Procedure:
-
A solution of Tin (IV) Chloride pentahydrate is prepared in the chosen solvent (e.g., methanol, ethanol, or water).
-
The solution is stirred vigorously while a precipitating agent (e.g., ammonia (B1221849) solution) is added dropwise until a sol is formed.
-
The resulting sol is aged, typically for several hours, to allow for the completion of hydrolysis and condensation reactions.
-
The gel is then washed multiple times with deionized water and ethanol to remove impurities.
-
The purified gel is dried in an oven at a specific temperature (e.g., 100°C) to remove the solvent.
-
Finally, the dried powder is calcined in a furnace at a higher temperature (e.g., 400°C for 2 hours) to obtain crystalline SnO₂ nanoparticles.[2]
-
3. Hydrothermal Synthesis using Tin (IV) Chloride
-
Precursor: Tin (IV) Chloride pentahydrate (SnCl₄·5H₂O)
-
Reagents: Sodium Hydroxide (NaOH), Polyvinylpyrrolidone (PVP, optional)
-
Procedure:
-
A specific molar concentration of Tin (IV) Chloride pentahydrate is dissolved in deionized water.
-
A solution of NaOH is prepared separately.
-
The NaOH solution is added to the tin chloride solution under vigorous stirring to form a precipitate. PVP can be added at this stage as a capping agent to control particle growth.
-
The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave.
-
The autoclave is sealed and heated to a specific temperature (e.g., 180-200°C) for a defined duration (e.g., 12-48 hours).[2][4]
-
After the reaction, the autoclave is cooled to room temperature.
-
The precipitate is collected, washed thoroughly with deionized water and ethanol, and then dried in an oven.
-
SEM and TEM Imaging Protocol
-
Sample Preparation for SEM: A small amount of the synthesized tin oxide nanopowder is dispersed onto a carbon tape mounted on an aluminum stub. The sample is then sputter-coated with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.
-
SEM Analysis: The prepared stub is loaded into the SEM chamber. The surface morphology, particle size distribution, and agglomeration of the nanostructures are observed at various magnifications using an accelerating voltage typically in the range of 5-20 kV.
-
Sample Preparation for TEM: A dilute suspension of the tin oxide nanoparticles is prepared in a suitable solvent (e.g., ethanol) using ultrasonication to ensure good dispersion. A drop of this suspension is then placed onto a carbon-coated copper grid and allowed to dry completely.
-
TEM Analysis: The grid is placed in the TEM sample holder. The internal structure, crystallinity, and precise particle size and shape are analyzed at high magnifications using an accelerating voltage typically ranging from 100-200 kV. High-resolution TEM (HRTEM) can be used to visualize the crystal lattice fringes.
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and characterization processes.
Caption: Experimental workflow from precursor to characterization.
Caption: Relationship between precursors, methods, and morphology.
References
A Head-to-Head Battle of Precursors: Tin (IV) Isopropoxide vs. Tin (IV) Chloride in Material Synthesis
For researchers and scientists navigating the landscape of material synthesis, the choice of precursor is a critical decision that significantly influences the properties and performance of the final product. In the realm of tin-based materials, particularly tin (IV) oxide (SnO₂), two precursors frequently enter the ring: the organometallic Tin (IV) Isopropoxide (Sn(O-iPr)₄) and the inorganic Tin (IV) Chloride (SnCl₄). This guide provides an objective, data-driven comparison of these two precursors, offering insights into their respective advantages and disadvantages in nanoparticle and thin-film fabrication.
This comparison delves into the chemical behavior, reaction kinetics, and the resulting material characteristics associated with each precursor. By presenting quantitative data from comparative studies, detailed experimental protocols, and visualizations of the underlying chemical pathways, this guide aims to equip researchers with the necessary information to make an informed precursor selection for their specific application, be it in catalysis, sensing, energy storage, or transparent conducting oxides.
Performance Comparison at a Glance
A direct comparative study on the synthesis of SnO₂ nanoparticles via a continuous microreactor-based system provides valuable quantitative insights into the influence of the precursor on the final material properties. The following table summarizes key findings from this research, offering a side-by-side look at the performance of this compound and Tin (IV) Chloride under similar reaction conditions.
| Parameter | This compound | Tin (IV) Chloride | Reference |
| Reaction Temperature | 200 °C | 200 °C | [1] |
| Particle Size (TEM) | ~ 5 nm | ~ 3 nm | [1] |
| Crystallinity | Amorphous to poorly crystalline | Crystalline (cassiterite) | [1] |
| Surface Composition | Isopropoxy and hydroxyl groups | Chloride and hydroxyl groups | [1] |
| Reaction Byproducts | Isopropanol (B130326) | Hydrochloric acid | |
| Precursor Reactivity | High, rapid hydrolysis | Moderate, hydrolysis is pH-dependent | [2] |
| Solution Stability | Prone to premature hydrolysis | More stable in acidic aqueous solutions | [3] |
Delving into the Chemistry: Reaction Pathways
The synthesis of tin oxide from both precursors typically proceeds via hydrolysis and condensation reactions, particularly in sol-gel and hydrothermal methods. However, the nature of the ligands—isopropoxide versus chloride—leads to distinct reaction mechanisms and byproducts.
The Sol-Gel Pathway of this compound
This compound, a metal alkoxide, readily undergoes hydrolysis in the presence of water, replacing its isopropoxide (-O-iPr) groups with hydroxyl (-OH) groups. This is followed by condensation reactions, where either water or isopropanol is eliminated to form Sn-O-Sn bridges, ultimately leading to the formation of a tin oxide network.
Caption: Sol-gel reaction pathway for this compound.
The Hydrolysis Pathway of Tin (IV) Chloride
Tin (IV) Chloride, a metal halide, also undergoes hydrolysis in aqueous solutions. The chloride ions (Cl⁻) are replaced by hydroxyl groups, a reaction that is highly dependent on the pH of the solution. The resulting tin hydroxide (B78521) species then undergo condensation to form the tin oxide network. A significant byproduct of this reaction is hydrochloric acid (HCl), which can influence the reaction kinetics and the morphology of the final product.
Caption: Hydrolysis and condensation pathway for Tin (IV) Chloride.
Experimental Protocols: A Practical Guide
The following sections provide detailed experimental protocols for the synthesis of SnO₂ nanoparticles using both this compound and Tin (IV) Chloride, based on established methodologies in the literature.
Synthesis of SnO₂ Nanoparticles via Sol-Gel using this compound
This protocol outlines a typical sol-gel synthesis of SnO₂ nanoparticles from this compound.
Materials:
-
This compound (10% w/v in isopropanol/toluene)
-
Isopropanol
-
Pyrex glass substrates
Procedure:
-
Clean the Pyrex glass substrates by ultrasonication in acetone followed by isopropanol.
-
Prepare a 0.23 M solution of this compound in a mixture of isopropanol and toluene.
-
Dip-coat the cleaned substrates in the precursor solution with a withdrawal speed of 150 cm/min.
-
Dry the resulting gel films in air at 200 °C for 1 hour.
-
Repeat the dip-coating and drying steps to achieve the desired film thickness.
-
Finally, calcine the dried gel films at 600 °C in air to obtain crystalline SnO₂.[4]
Experimental Workflow:
Caption: Workflow for SnO₂ nanoparticle synthesis via sol-gel.
Synthesis of SnO₂ Nanoparticles via Hydrothermal Method using Tin (IV) Chloride
This protocol describes a common hydrothermal synthesis of SnO₂ nanoparticles from Tin (IV) Chloride.
Materials:
-
Tin (IV) Chloride pentahydrate (SnCl₄·5H₂O)
-
Urea (B33335) (CO(NH₂)₂)
-
Cetyltrimethylammonium bromide (CTABr) (optional, as surfactant)
-
Distilled water
Procedure:
-
Dissolve 3.505 g (10 mmol) of Tin (IV) Chloride pentahydrate and 9.789 g of urea in 100 mL of distilled water with continuous stirring. For surfactant-assisted synthesis, add 3.639 g (10 mmol) of CTABr to the solution.
-
Transfer the homogeneous solution to a 100 mL Teflon-lined autoclave.
-
Heat the autoclave in an oven at 100 °C for 24 hours.
-
After cooling to room temperature, collect the precipitate by centrifugation (7000 rpm).
-
Wash the product with ethanol and water several times to remove impurities.
-
Dry the final product in an oven at 80 °C overnight.[5]
Experimental Workflow:
Caption: Workflow for SnO₂ nanoparticle synthesis via hydrothermal method.
Concluding Remarks
The choice between this compound and Tin (IV) Chloride as a precursor for tin-based materials is a nuanced one, with each offering distinct advantages. This compound, with its high reactivity, is well-suited for sol-gel processes and can lead to the formation of amorphous or poorly crystalline nanoparticles at lower temperatures. Its organic nature results in alcohol byproducts, which are generally less corrosive than the hydrochloric acid produced from Tin (IV) Chloride.
Conversely, Tin (IV) Chloride is a more cost-effective and stable precursor, particularly in aqueous solutions. It tends to produce more crystalline materials, which can be advantageous for applications requiring high charge carrier mobility. However, the generation of HCl necessitates careful control of reaction conditions and may require subsequent purification steps to remove chloride ion impurities.
Ultimately, the optimal precursor depends on the desired material properties, the chosen synthesis method, and the specific requirements of the end application. This guide provides a foundational understanding to aid researchers in making a strategic and informed decision in their pursuit of advanced material innovation.
References
A Head-to-Head Battle of Precursors: Tin (IV) Isopropoxide vs. Tin (IV) Butoxide for Transparent Conducting Oxides
For researchers, scientists, and drug development professionals, the choice of precursor in the synthesis of transparent conducting oxides (TCOs) is a critical decision that significantly influences the final material's properties and performance. This guide provides an objective comparison of two common tin alkoxide precursors: Tin (IV) isopropoxide and Tin (IV) butoxide, supported by established chemical principles and available experimental data to inform precursor selection for specific applications.
Transparent conducting oxides are essential components in a myriad of optoelectronic devices, including solar cells, flat-panel displays, and touch screens. The performance of these materials is intrinsically linked to the choice of precursor and the synthesis methodology. Among the various synthesis routes, the sol-gel process offers a versatile and cost-effective approach to producing high-quality TCO thin films. In this context, tin (IV) alkoxides, such as isopropoxide and butoxide, are frequently employed as precursors for depositing tin-based TCOs like fluorine-doped tin oxide (FTO) and indium tin oxide (ITO).
The fundamental difference between this compound and Tin (IV) butoxide lies in the steric hindrance and chain length of their alkoxy groups. This seemingly subtle variation has a profound impact on their reactivity, particularly the rates of hydrolysis and condensation, which are the cornerstone reactions of the sol-gel process. These differences in reaction kinetics ultimately dictate the microstructure and, consequently, the electrical and optical properties of the resulting TCO films.
Physicochemical Properties of Precursors
A summary of the key physicochemical properties of this compound and Tin (IV) butoxide is presented below.
| Property | This compound | Tin (IV) Butoxide |
| Chemical Formula | Sn(O-i-Pr)₄ | Sn(O-n-Bu)₄ |
| Molecular Weight | 355.06 g/mol | 411.17 g/mol |
| Appearance | Colorless to yellowish liquid | Colorless to yellowish liquid or low-melting solid |
| Boiling Point | ~83 °C (for a 10% w/v solution) | Not readily available |
| Melting Point | Not readily available | 40-44 °C |
| Structure in Solution | Tends to form oligomers (e.g., trimers) | Less prone to oligomerization due to steric hindrance |
The Critical Role of Alkoxy Group Steric Hindrance
The reactivity of metal alkoxides in sol-gel synthesis is inversely proportional to the size and branching of the alkyl group. This is due to two primary factors:
-
Steric Hindrance: Larger alkoxy groups, such as butoxide, physically obstruct the approach of water molecules to the central tin atom, thereby slowing down the hydrolysis reaction.
-
Inductive Effect: The electron-donating nature of the alkyl groups can also influence the electrophilicity of the tin atom, further modulating its reactivity.
In the case of this compound versus Tin (IV) butoxide, the butoxide group is larger and offers greater steric hindrance than the isopropoxide group. Consequently, this compound is expected to exhibit a faster hydrolysis rate. This difference in reactivity has significant implications for the sol-gel process and the final TCO properties.
A faster hydrolysis rate, as seen with this compound, can lead to rapid, uncontrolled nucleation and growth of tin oxide particles. This may result in the formation of larger agglomerates and a less uniform film microstructure, which can be detrimental to both the electrical conductivity and optical transparency of the TCO.
Conversely, the slower and more controlled hydrolysis of Tin (IV) butoxide allows for more ordered growth of the tin oxide network. This can lead to the formation of smaller, more uniform nanoparticles, resulting in denser, smoother, and more homogeneous thin films with superior optoelectronic properties.
While direct comparative studies for tin alkoxides in TCO synthesis are not abundant in the literature, extensive research on analogous titanium alkoxide precursors for titanium dioxide (TiO₂) synthesis consistently demonstrates this principle. Studies have shown that titanium butoxide, with its longer alkyl chain, leads to the formation of smaller TiO₂ nanoparticles with a higher surface area compared to titanium isopropoxide under similar sol-gel conditions. This is attributed to the slower, more controlled hydrolysis and condensation kinetics. It is reasonable to extrapolate that a similar trend would be observed for their tin-based counterparts.
Experimental Protocols: A General Sol-Gel Approach
The following provides a generalized experimental protocol for the synthesis of FTO thin films using either this compound or Tin (IV) butoxide via the sol-gel method. Specific parameters should be optimized to achieve desired film characteristics.
Precursor Solution Preparation:
-
For this compound: Dissolve a specific molar concentration of this compound in a suitable alcohol solvent, such as ethanol (B145695) or isopropanol.
-
For Tin (IV) Butoxide: Dissolve a specific molar concentration of Tin (IV) butoxide in a suitable alcohol solvent. Gentle heating may be required to dissolve the solid precursor.
Doping Solution Preparation (for FTO):
-
Dissolve a fluorine source, such as ammonium (B1175870) fluoride (B91410) (NH₄F), in a separate container with the same solvent used for the tin precursor. The molar ratio of F to Sn is a critical parameter for optimizing conductivity.
Sol Formation:
-
Slowly add the doping solution to the tin precursor solution under vigorous stirring.
-
Add a stabilizing agent, such as acetylacetone (B45752) or an amine, to control the hydrolysis and condensation rates and prevent precipitation.
-
Introduce a controlled amount of water (often mixed with the solvent) dropwise to initiate hydrolysis. The water-to-alkoxide molar ratio is a crucial factor influencing the gelation process.
Film Deposition:
-
The prepared sol can be deposited onto a pre-cleaned substrate (e.g., glass) using various techniques such as spin-coating, dip-coating, or spray pyrolysis.
-
Spin-coating: A few drops of the sol are dispensed onto the substrate, which is then spun at a specific speed (e.g., 2000-4000 rpm) for a set duration (e.g., 30-60 seconds) to achieve a uniform film.
-
Dip-coating: The substrate is immersed into the sol and withdrawn at a constant speed.
Drying and Annealing:
-
The coated film is first dried at a low temperature (e.g., 100-150 °C) to remove the solvent.
-
This is followed by a high-temperature annealing step (e.g., 400-600 °C) in a furnace to promote the formation of the crystalline tin oxide structure and activate the dopant. The annealing atmosphere (e.g., air, nitrogen) can also influence the film properties.
Performance Comparison: Expected Outcomes
Based on the principles of alkoxide reactivity, the following table summarizes the expected differences in the performance of TCOs synthesized from this compound and Tin (IV) butoxide. It is important to note that these are general trends, and the actual performance will depend on the specific experimental conditions.
| Performance Metric | This compound | Tin (IV) Butoxide |
| Reaction Kinetics | Faster hydrolysis and condensation rates. | Slower, more controlled hydrolysis and condensation rates. |
| Film Morphology | Potentially less uniform with larger grain sizes and higher surface roughness. | More uniform, denser films with smaller grain sizes and lower surface roughness. |
| Optical Transparency | May be lower due to light scattering from larger particles and surface roughness. | Expected to be higher due to a more homogeneous and smoother film structure. |
| Electrical Conductivity | May be lower due to increased grain boundary scattering and potential for film defects. | Expected to be higher due to a denser microstructure with fewer defects and better grain-to-grain contact. |
| Process Control | More challenging to control due to rapid reactions, potentially leading to reproducibility issues. | Easier to control, allowing for finer tuning of film properties and better reproducibility. |
Visualizing the Chemical Logic
To better understand the relationship between the precursor structure and the sol-gel process, the following diagrams are provided.
Comparative Guide to the Electrical Properties of Indium Tin Oxide (ITO) Films: The Role of Tin (IV) Isopropoxide Precursor
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of Indium Tin Oxide (ITO) films derived from Tin (IV) Isopropoxide and a comparison with alternative fabrication methods, supported by experimental data and detailed protocols.
Indium Tin Oxide (ITO) thin films are a cornerstone in a multitude of advanced applications, from transparent electrodes in solar cells and displays to specialized coatings in drug delivery systems and biosensors. The electrical properties of these films are critically dependent on the choice of precursor materials and the deposition methodology. This guide provides a detailed comparison of the electrical characteristics of ITO films synthesized using this compound against those prepared via more conventional routes, such as sputtering and sol-gel methods with alternative tin precursors.
Performance Comparison at a Glance
The selection of the tin precursor and deposition technique significantly influences the key electrical parameters of ITO films: resistivity, carrier concentration, and mobility. Below is a summary of reported values for ITO films fabricated using different methods.
| Deposition Method | Tin Precursor | Resistivity (Ω·cm) | Carrier Concentration (cm⁻³) | Mobility (cm²/V·s) |
| Sol-Gel | This compound & Indium Propoxide | ~2.9 x 10⁻² | - | - |
| Sputtering | Ceramic ITO Target (In₂O₃/SnO₂) | ~4.0 x 10⁻⁴ | 4.0 - 8.0 x 10²⁰ | - |
| Sol-Gel | Tin Chloride & Indium Nitrate (B79036) | 1.7 x 10⁻³ - 6.6 x 10⁻³ | 0.66 x 10²⁰ - 3.7 x 10²⁰ | 4.4 - 20 |
| Sol-Gel | Tin Acetate (B1210297) & Indium Nitrate | ~4.59 x 10⁻³ | - | - |
| Spray Pyrolysis | Tin Chloride | ~1.0 x 10⁻¹ | - | - |
Note: A dash (-) indicates that the specific data was not provided in the cited sources.
Deep Dive into Experimental Methodologies
The precise control over experimental parameters is paramount in achieving desired ITO film properties. Here, we detail the protocols for the synthesis of ITO films using this compound and compare them with established alternative methods.
Sol-Gel Synthesis with this compound
This method offers a solution-based route to ITO films, allowing for good control over stoichiometry and homogeneity.
Experimental Protocol:
-
Precursor Solution Preparation: Indium propoxide and this compound are dissolved in a suitable solvent, such as a mixture of 2-methoxyethanol (B45455) and acetylacetone (B45752). The molar ratio of indium to tin is typically maintained at 90:10.
-
Hydrolysis and Condensation: The solution is stirred in a controlled humidity environment to initiate hydrolysis and condensation reactions, leading to the formation of a sol.
-
Film Deposition: The sol is deposited onto a substrate (e.g., glass or silicon wafer) using techniques like spin coating or dip coating.
-
Thermal Annealing: The coated substrate is subjected to a heat treatment process, typically involving drying at a lower temperature followed by annealing at a higher temperature (e.g., 500-600 °C) in air or a controlled atmosphere to crystallize the ITO film.
A reported conductivity value for ITO films prepared using indium and tin propoxides is 34 Ω⁻¹cm⁻¹.
Sputtering from a Ceramic Target
Sputtering is a widely used physical vapor deposition technique for producing high-quality, uniform ITO films.
Experimental Protocol:
-
Target Material: A high-density ceramic target of indium tin oxide (typically 90 wt% In₂O₃ and 10 wt% SnO₂) is used.
-
Sputtering Chamber: The substrate is placed in a vacuum chamber which is then evacuated to a high vacuum.
-
Process Gas: An inert gas, typically Argon, is introduced into the chamber.
-
Plasma Generation: A high voltage is applied to the target, creating a plasma. The Ar⁺ ions in the plasma bombard the target, ejecting ITO atoms.
-
Film Deposition: The sputtered ITO atoms travel and deposit onto the substrate, forming a thin film. The electrical properties can be tuned by controlling parameters such as sputtering power, gas pressure, and substrate temperature. For instance, a conductivity of 1.4x10³ mhos/cm has been reported for sputtered ITO films.[1]
Sol-Gel Synthesis with Inorganic Salts
This is another common solution-based method that utilizes more readily available inorganic salts as precursors.
Experimental Protocol:
-
Precursor Solution Preparation: Indium nitrate (In(NO₃)₃) and a tin salt such as tin chloride (SnCl₄) or tin acetate are dissolved in a solvent like ethanol (B145695) or 2-methoxyethanol.[2]
-
Stabilizer Addition: A stabilizing agent, such as acetylacetone or triethanolamine, is often added to control the hydrolysis and condensation rates.
-
Film Deposition: The prepared sol is deposited onto a substrate via spin coating or dip coating.
-
Thermal Treatment: The film is dried and then annealed at temperatures typically ranging from 400 to 600 °C to form the crystalline ITO phase. Films produced with tin chloride precursors have shown resistivities in the range of 1.7 x 10⁻³ to 6.6 x 10⁻³ Ω·cm, with carrier concentrations of 0.66 x 10²⁰ to 3.7 x 10²⁰ cm⁻³ and mobilities of 4.4 to 20 cm²/V·s.
Visualizing the Experimental Workflow
To better illustrate the key stages in the fabrication of ITO films, the following diagrams outline the logical flow of the sol-gel and sputtering processes.
Caption: Workflow for Sol-Gel Synthesis of ITO Films.
Caption: Workflow for Sputtering Deposition of ITO Films.
Concluding Remarks
The choice of tin precursor has a pronounced impact on the resulting electrical properties of ITO films. While data for this compound is less prevalent in the literature compared to other precursors, the available information suggests that it can produce conductive ITO films. However, based on the reviewed data, sputtering from a ceramic target generally yields films with the lowest resistivity, indicating higher conductivity. Sol-gel methods using inorganic salts like tin chloride provide a versatile and cost-effective alternative, with achievable electrical properties suitable for many applications.
For researchers and professionals in drug development and other scientific fields, the selection of the ITO fabrication method should be guided by the specific requirements of the application, balancing factors such as desired conductivity, substrate compatibility, and processing cost. Further research into the optimization of sol-gel processes using this compound could unlock its full potential for producing high-performance transparent conductive films.
References
A Comparative Guide to Tin (IV) Isopropoxide and Alternative Precursors in Gas Sensor Performance
For researchers, scientists, and drug development professionals, the selection of precursor materials is a critical determinant in the performance of tin oxide (SnO₂)-based gas sensors. This guide provides an objective comparison of gas sensors synthesized using tin (IV) isopropoxide and other common tin precursors, supported by experimental data and detailed methodologies.
The performance of SnO₂ gas sensors, renowned for their utility in detecting a wide array of gases, is intrinsically linked to the morphological and structural properties of the sensing material. These properties, in turn, are heavily influenced by the choice of the tin precursor and the synthesis method employed. While this compound is a viable precursor, alternatives such as tin (II) chloride and other organometallic compounds are more commonly documented in scientific literature. This guide will delve into the available data to offer a comparative analysis.
Performance Comparison of SnO₂ Gas Sensors from Various Precursors
The following tables summarize the quantitative performance of SnO₂ gas sensors synthesized from different tin precursors. It is important to note that direct comparative studies are limited, and performance metrics are influenced by the synthesis method, nanoparticle morphology, and testing conditions.
| Precursor | Synthesis Method | Target Gas | Concentration (ppm) | Operating Temp. (°C) | Response/Sensitivity | Response Time (s) | Recovery Time (s) | Reference |
| Tin (II) Chloride (SnCl₂) | Thermal Evaporation | Not Specified | Not Specified | Room Temp. | ~85% (for ~20nm diameter nanostructures) | 53 | Not Specified | [1][2] |
| Tin (II) Chloride (SnCl₂) | Thermal Evaporation | Not Specified | Not Specified | Room Temp. | ~50% (for ~100nm diameter nanorods) | 198 | Not Specified | [1][2] |
| Tin (IV) Chloride (SnCl₄) | Sol-Gel | NO₂ | 100 | 200 | 77.90% | 7 | 1200 | [3] |
| Tin (IV) Chloride (SnCl₄) | Hydrothermal | Ethanol | 100 | 180 | ~27 | 4 | 2 | [3] |
| Tin (II) Sulfate (B86663) (SnSO₄) | Hydrolysis & Thermal Treatment | CO | < 10 | Not Specified | High Sensitivity | Not Specified | Not Specified | [4] |
Note: The response/sensitivity is often defined as the ratio of the sensor's resistance in air (Ra) to its resistance in the target gas (Rg) for reducing gases, or Rg/Ra for oxidizing gases. The values presented here are as reported in the respective studies and may be calculated differently.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the structure-property relationships that govern sensor performance.
Synthesis of SnO₂ Nanostructures from Tin (II) Chloride (SnCl₂)
A thermal evaporation method can be employed to synthesize SnO₂ nanostructures from a mixture of anhydrous tin (II) chloride (SnCl₂) and zinc chloride (ZnCl₂) powders.
Procedure:
-
A mixture of SnCl₂ and ZnCl₂ powders is placed in a single-cell vapor deposition system.
-
The system is heated to 550°C in an air atmosphere.
-
The weight ratio of SnCl₂ to ZnCl₂ and the growth temperature can be varied to control the morphology (density, size, and shape) of the resulting SnO₂ nanostructures.[1][2]
-
The synthesized nanostructures are then deposited on a substrate (e.g., glass) to fabricate the gas sensor.
Sol-Gel Synthesis of SnO₂ Nanoparticles from Tin (IV) Chloride (SnCl₄)
This method involves the hydrolysis and condensation of a tin precursor in a solvent.
Procedure:
-
A precursor solution is prepared by dissolving tin (IV) chloride pentahydrate (SnCl₄·5H₂O) in a solvent, such as m-cresol.
-
The solution is then spin-coated onto a substrate to form a thin film.
-
The film is subsequently annealed at a specific temperature to induce the formation of SnO₂ nanoparticles.[3]
Hydrothermal Synthesis of SnO₂ Nanoparticles from Tin (IV) Chloride (SnCl₄)
This technique utilizes a sealed, heated aqueous solution to crystallize the desired material.
Procedure:
-
An aqueous solution of tin (IV) chloride is prepared.
-
The solution is placed in an autoclave and heated to a specific temperature for a set duration.
-
The resulting precipitate is then collected, washed, and dried to obtain SnO₂ nanoparticles.[3]
Synthesis of SnO₂ Nanoparticles from Tin (II) Sulfate (SnSO₄)
This method involves the hydrolysis of a tin sulfate solution followed by thermal treatment.
Procedure:
-
A solution of SnSO₄ is prepared by dissolving the salt in distilled water acidified with sulfuric acid.
-
An ammonia (B1221849) solution is added dropwise to the SnSO₄ solution to precipitate tin oxyhydroxide.
-
The precipitate is separated, washed, and then subjected to thermal treatment to obtain SnO₂ powder.
-
Pre-oxidation of the SnSO₄ powder with concentrated sulfuric acid before hydrolysis can lead to smaller particle sizes and higher surface areas.[4]
Experimental Workflow and Gas Sensing Mechanism
To visualize the processes involved in gas sensor fabrication and operation, the following diagrams are provided.
Caption: Experimental workflow for gas sensor fabrication and testing.
References
A Comparative Guide to the Synthesis of Tin Oxide Materials Using Tin (IV) Isopropoxide
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of sol-gel and hydrothermal synthesis routes for tin oxide (SnO₂) nanomaterials utilizing Tin (IV) Isopropoxide as a precursor. This guide provides objective performance comparisons supported by experimental data, detailed methodologies, and visual workflows to inform your selection of synthesis strategy.
Two prevalent methods for the synthesis of tin oxide (SnO₂) nanomaterials from this compound are the sol-gel and hydrothermal techniques. Each route offers distinct advantages and results in materials with varying physicochemical properties. The choice of synthesis method is critical as it directly influences particle size, morphology, crystallinity, and surface area, which in turn affect the material's performance in applications ranging from catalysis and gas sensing to drug delivery systems.
Comparative Analysis of Performance Data
The following table summarizes the key quantitative data for tin oxide nanoparticles synthesized via sol-gel and hydrothermal methods using this compound as the precursor.
| Property | Sol-Gel Synthesis | Hydrothermal Synthesis |
| Average Crystallite Size | 3.9 - 5 nm[1] | 5 - 20 nm[2] |
| Morphology | Generally spherical nanoparticles[3] | Can be controlled to form nanorods, hollow spheres, and other structures in addition to nanoparticles[4] |
| Surface Area | High, influenced by solvent and calcination temperature | Generally high, decreases with increasing hydrothermal temperature and time[5] |
| Crystallinity | Tetragonal rutile structure, well-crystallized after calcination[1] | Tetragonal cassiterite structure, crystallinity increases with temperature[2] |
| Purity | High purity can be achieved | High purity, impurities can be removed by washing[6] |
Experimental Protocols
Detailed methodologies for the sol-gel and hydrothermal synthesis of tin oxide nanoparticles using this compound are provided below.
Sol-Gel Synthesis of SnO₂ Nanoparticles
This method involves the hydrolysis and condensation of the this compound precursor to form a sol, which is then converted into a gel and subsequently heat-treated.
Materials:
-
This compound (Sn(O-i-Pr)₄)
-
Isopropyl alcohol (IPA)
-
Deionized water
-
Nitric acid (HNO₃) or Ammonia (B1221849) (NH₃) (as catalyst)
Procedure:
-
A solution of this compound is prepared by dissolving it in isopropyl alcohol under an inert atmosphere.
-
In a separate beaker, a mixture of isopropyl alcohol and deionized water is prepared. A catalytic amount of either nitric acid (for acidic catalysis) or ammonia (for basic catalysis) is added to this mixture.
-
The water/alcohol mixture is added dropwise to the this compound solution under vigorous stirring.
-
The stirring is continued for a specified period (e.g., 1-2 hours) to allow for the hydrolysis and condensation reactions to proceed, resulting in the formation of a sol.
-
The sol is then aged at room temperature or a slightly elevated temperature until a gel is formed.
-
The obtained gel is dried in an oven at a temperature typically between 60-100°C to remove the solvent.
-
Finally, the dried gel is calcined at a higher temperature (e.g., 400-600°C) to induce crystallization and form the final SnO₂ nanoparticles.[1][5]
Hydrothermal Synthesis of SnO₂ Nanoparticles
This technique utilizes a heated aqueous solution under high pressure to promote the crystallization of the desired material.
Materials:
-
This compound (Sn(O-i-Pr)₄)
-
Deionized water
-
Ethanol (B145695) or other co-solvents (optional)
-
Mineralizer (e.g., NaOH, NH₄OH) (optional, to control pH and aid crystallization)
Procedure:
-
This compound is dispersed in deionized water, potentially with the aid of a co-solvent like ethanol to improve solubility.
-
A mineralizer may be added to the solution to adjust the pH and facilitate the hydrothermal reaction.
-
The resulting mixture is transferred to a Teflon-lined stainless-steel autoclave.
-
The autoclave is sealed and heated to a specific temperature (typically between 120-200°C) for a defined duration (e.g., 12-24 hours).[5][6]
-
After the hydrothermal treatment, the autoclave is cooled down to room temperature.
-
The resulting precipitate is collected by centrifugation or filtration.
-
The product is washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Finally, the purified SnO₂ nanoparticles are dried in an oven.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical workflows for the sol-gel and hydrothermal synthesis routes.
References
- 1. Synthesis of tin oxide nanoparticles by sol–gel process: effect of solvents on the optical properties | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Hydrothermal Synthesis of SnO2 Nanostructures with Different Morphologies and Their Optical Properties | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
Validating the Purity of Synthesized Tin (IV) Isopropoxide: A Comparative Guide for Researchers
For scientists and professionals in drug development and materials science, the purity of precursor compounds is paramount to achieving reproducible and reliable results. Tin (IV) isopropoxide serves as a critical precursor in the synthesis of various materials, including tin oxide nanoparticles and indium tin oxide (ITO) films.[1] This guide provides a comprehensive comparison of synthesized this compound with common alternatives, focusing on purity validation through established analytical techniques and experimental data.
Comparison of Tin Precursors
The selection of a tin precursor significantly impacts the properties and purity of the final product.[2][3] While this compound is a versatile organometallic precursor, other compounds are also frequently utilized. The following table summarizes the key characteristics of this compound and two common alternatives: Tin (IV) chloride and Tin (II) 2-ethylhexanoate.
| Precursor | Chemical Formula | Purity (Typical Commercial Grade) | Key Applications | Advantages | Disadvantages |
| This compound | Sn(OCH(CH₃)₂)₄ | >98% (metals basis)[4] | Nanoparticle synthesis, thin film deposition (ITO) | Good solubility in organic solvents, lower processing temperatures. | Moisture sensitive, potential for hydrolysis leading to impurities. |
| Tin (IV) Chloride | SnCl₄ | >99% | Precursor for organotin compounds, catalyst in organic synthesis.[2] | High purity, well-established chemistry. | Highly corrosive, reaction byproducts (HCl) can be problematic.[2] |
| Tin (II) 2-ethylhexanoate | C₁₆H₃₀O₄Sn | ~95% | Catalyst for polymerization (e.g., polylactic acid).[5] | Good catalytic activity. | Can contain impurities from oxidation to Sn(IV).[5] |
Experimental Protocols for Purity Validation
To ensure the quality of synthesized this compound, a suite of analytical techniques should be employed. The following protocols are based on established methods for the characterization of metal alkoxides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure and detecting organic impurities.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: In a glovebox or under an inert atmosphere, dissolve approximately 10-20 mg of the synthesized this compound in ~0.6 mL of anhydrous deuterated chloroform (B151607) (CDCl₃) or benzene-d₆.
-
Instrument Parameters (300-600 MHz NMR Spectrometer):
-
Acquisition Mode: ¹H
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
-
Expected ¹H NMR Spectrum (based on Titanium (IV) Isopropoxide analogue): [6]
-
A septet at approximately δ 4.4-4.6 ppm corresponding to the methine proton (-OCH-).
-
A doublet at approximately δ 1.2-1.3 ppm corresponding to the methyl protons (-CH₃).
-
The integration ratio of the septet to the doublet should be 1:6.
-
The presence of a broad singlet around δ 2-3 ppm may indicate the presence of isopropanol (B130326) due to hydrolysis.
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Parameters:
-
Acquisition Mode: ¹³C with proton decoupling.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Expected ¹³C NMR Spectrum (based on Titanium (IV) Isopropoxide analogue): [6]
-
A signal for the methine carbon (-OCH-) at approximately δ 70-75 ppm.
-
A signal for the methyl carbons (-CH₃) at approximately δ 25-30 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify functional groups and confirm the presence of the isopropoxide ligand.
FTIR Spectroscopy Protocol:
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the liquid this compound directly onto the ATR crystal.
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Processing: Perform a background subtraction with a clean ATR crystal.
-
Expected FTIR Peak Assignments (based on Titanium (IV) Isopropoxide analogue): [6][7]
-
~2970, ~2930, ~2860 cm⁻¹: C-H stretching vibrations of the methyl and methine groups.
-
~1460, ~1370 cm⁻¹: C-H bending vibrations.
-
~1160, ~1125 cm⁻¹: Coupled C-O and Sn-O stretching modes.
-
~1010 cm⁻¹: C-O stretching.
-
A broad peak in the region of 3200-3600 cm⁻¹ would indicate the presence of O-H groups from hydrolysis products (e.g., isopropanol or hydrated tin oxide species).
-
Elemental Analysis (Inductively Coupled Plasma - Mass Spectrometry - ICP-MS)
Elemental analysis is crucial for determining the tin content and quantifying metallic impurities.
Elemental Analysis Protocol (Representative):
-
Sample Digestion: Accurately weigh a small amount of the synthesized this compound and digest it in a mixture of high-purity nitric acid and hydrochloric acid using a microwave digestion system.
-
Dilution: Dilute the digested sample to a known volume with deionized water.
-
ICP-MS Analysis: Analyze the diluted sample using a calibrated ICP-MS instrument to determine the concentration of tin and other trace metals. The results are typically reported as a percentage of the metal in the original compound ("metals basis").
Visualizing the Workflow and Relationships
The following diagrams illustrate the synthesis and purity validation workflow, as well as the relationships between the different components of this analysis.
Conclusion
Validating the purity of synthesized this compound is a critical step to ensure its suitability for research and development applications. By employing a combination of NMR and FTIR spectroscopy for structural confirmation and the detection of organic and hydrolysis-related impurities, alongside elemental analysis for quantifying tin content and metallic contaminants, researchers can obtain a comprehensive purity profile. This rigorous approach to quality control, when compared against available alternatives, allows for the selection of the most appropriate tin precursor to achieve desired material properties and experimental outcomes.
References
- 1. americanelements.com [americanelements.com]
- 2. Impurity Study of Optical Properties in Fluorine-Doped Tin Oxide for Thin-Film Solar Cells | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 3. jmest.org [jmest.org]
- 4. Tin(IV) isopropoxide, 99 % (metals basis), 10 % (w/v in isopropanol) | Tetraisopropoxytin | C12H28O4Sn - Ereztech [ereztech.com]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Tin (IV) Isopropoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Tin (IV) Isopropoxide, a moisture-sensitive and flammable organometallic compound. Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets and general guidelines for organotin compounds.
| Body Part | Recommended Protection | Specifications and Remarks |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double gloving can provide extra protection. |
| Body | Flame-Resistant Laboratory Coat | A lab coat made of flame-resistant material is crucial due to the flammable nature of this compound. Ensure the lab coat is fully buttoned. |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. For situations with inadequate ventilation or in case of a spill, a NIOSH-approved respirator with organic vapor cartridges is necessary. |
| Feet | Closed-Toed Shoes | Leather or chemical-resistant shoes that fully cover the feet are required. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation and Precaution :
-
Ensure a certified chemical fume hood is operational.
-
Have a safety shower and eyewash station readily accessible.
-
Remove all flammable materials and ignition sources from the immediate work area.
-
Assemble all necessary glassware and equipment, ensuring it is dry and free of contaminants.
-
Don all required personal protective equipment as detailed in the table above.
-
-
Inert Atmosphere Handling :
-
This compound is moisture-sensitive. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and the formation of tin oxides.
-
If transferring the liquid, use dry syringes or cannulas.
-
-
During the Reaction :
-
Maintain a clean and organized workspace within the fume hood.
-
Monitor the reaction for any unexpected changes.
-
Keep the container of this compound sealed when not in use.
-
-
Post-Reaction Work-up :
-
Quench the reaction carefully, preferably at a low temperature, with a suitable reagent.
-
Be aware that quenching may be exothermic.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Collect all waste containing this compound, including residual amounts in containers, contaminated gloves, and paper towels, in a dedicated, clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Decontamination of Glassware :
-
Rinse glassware that has been in contact with this compound with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) in the fume hood.
-
Collect the solvent rinse as hazardous waste.
-
Subsequently, wash the glassware with soap and water.
-
-
Waste Container Management :
-
Keep the hazardous waste container securely sealed and stored in a well-ventilated, designated satellite accumulation area.
-
Follow your institution's procedures for the final disposal of hazardous chemical waste. Contact your EHS department for pickup and disposal.
-
Experimental Workflow
The following diagram illustrates the logical flow of operations when working with this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
